Anti-parasitic agent 3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H22FN5O3 |
|---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
[(3R)-3-(4-fluorophenyl)pyrrolidin-1-yl]-[4-[(2R)-2-hydroxy-3-(tetrazol-2-yl)propoxy]phenyl]methanone |
InChI |
InChI=1S/C21H22FN5O3/c22-18-5-1-15(2-6-18)17-9-10-26(11-17)21(29)16-3-7-20(8-4-16)30-13-19(28)12-27-24-14-23-25-27/h1-8,14,17,19,28H,9-13H2/t17-,19+/m0/s1 |
InChI Key |
RMWYAYFMEWWLSK-PKOBYXMFSA-N |
Isomeric SMILES |
C1CN(C[C@H]1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OC[C@@H](CN4N=CN=N4)O |
Canonical SMILES |
C1CN(CC1C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)OCC(CN4N=CN=N4)O |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: Elucidating the Mechanism of Action of a Novel Anti-parasitic Compound
Title: Anti-parasitic Agent 3: Mechanism of Action Analysis as a Selective Inhibitor of the Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1)
Audience: Researchers, scientists, and drug development professionals
Version: 1.0
Abstract
The identification of novel anti-parasitic agents with unique mechanisms of action is critical to overcoming the challenges of drug resistance. This document details the preclinical characterization of this compound (APA-3), a potent and selective inhibitor of a key parasitic enzyme. Through a series of biochemical and cellular assays, we have determined that APA-3 exerts its anti-parasitic effects by targeting Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1), a central regulator of parasite motility, invasion, and egress. This whitepaper provides a comprehensive overview of the experimental data, detailed protocols, and the elucidated signaling pathway, establishing a robust foundation for the continued development of APA-3 as a promising therapeutic candidate.
Introduction
Toxoplasma gondii, an obligate intracellular parasite, is a major cause of opportunistic infections worldwide. The emergence of resistance to current therapies necessitates the discovery of new drugs that act on novel targets. Protein kinases are essential for regulating a wide range of cellular processes, making them attractive targets for drug development. One such family of kinases, the Calcium-Dependent Protein Kinases (CDPKs), is found in plants and apicomplexan parasites but is absent in mammals, presenting an ideal selectivity window for therapeutic intervention.
This compound (APA-3) was identified through a high-throughput phenotypic screen against T. gondii tachyzoites. Initial studies revealed potent activity against the parasite with minimal host cell toxicity. This document outlines the subsequent investigation into its mechanism of action, which has conclusively identified TgCDPK1 as the primary molecular target.
Biochemical and Cellular Activity of APA-3
The inhibitory activity of APA-3 was assessed through a combination of in vitro enzymatic assays and in vivo cellular assays. The compound demonstrates high potency against the target enzyme and significant efficacy in inhibiting parasite proliferation.
In Vitro Kinase Inhibition
The inhibitory potential of APA-3 was measured against recombinant TgCDPK1 and a panel of human kinases to determine its selectivity.
Table 1: In Vitro Inhibitory Activity of APA-3
| Target Kinase | IC50 (nM) | Description |
|---|---|---|
| TgCDPK1 | 15.2 ± 3.5 | Target T. gondii kinase |
| PKA (Human) | > 10,000 | Human Serine/Threonine Kinase |
| PKC (Human) | > 10,000 | Human Serine/Threonine Kinase |
| SRC (Human) | 8,500 ± 450 | Human Tyrosine Kinase |
| ABL (Human) | > 10,000 | Human Tyrosine Kinase |
Data are presented as the mean ± standard deviation from three independent experiments.
Anti-parasitic Cellular Activity
The efficacy of APA-3 was evaluated in a cell-based assay using T. gondii tachyzoites infecting human foreskin fibroblast (HFF) host cells.
Table 2: Cellular Efficacy of APA-3 against T. gondii
| Assay Type | Parameter | Value |
|---|---|---|
| Parasite Proliferation | EC50 | 85 nM |
| Host Cell Viability (HFF) | CC50 | > 50 µM |
| Selectivity Index | CC50 / EC50 | > 588 |
The high selectivity index underscores the compound's specificity for the parasite.
Target Engagement and Pathway Analysis
To confirm that APA-3 engages TgCDPK1 within the parasite and to understand the downstream consequences of this inhibition, we employed a Cellular Thermal Shift Assay (CETSA) and phosphoproteomics.
Target Engagement Confirmation via CETSA
CETSA is a powerful technique to verify target engagement in a cellular context. The binding of a ligand, such as APA-3, to its target protein, TgCDPK1, confers thermal stability.
Table 3: CETSA Results for TgCDPK1 with APA-3
| Treatment Group | Melting Temperature (Tm) (°C) | Temperature Shift (ΔTm) (°C) |
|---|---|---|
| Vehicle (DMSO) | 48.5 | - |
| APA-3 (10 µM) | 55.2 | +6.7 |
A significant positive shift in the melting temperature of TgCDPK1 in the presence of APA-3 confirms direct binding in the intracellular environment.
Elucidated Signaling Pathway
TgCDPK1 is a critical node in the calcium signaling pathway of T. gondii. Upon an increase in intracellular Ca2+, TgCDPK1 is activated, leading to the phosphorylation of multiple downstream substrates, including Myosin A (MyoA) and GAP45, which are essential components of the parasite's motor complex required for gliding motility and host cell invasion.
Caption: APA-3 inhibits TgCDPK1, blocking the phosphorylation of motor complex proteins.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Kinase Assay (IC50 Determination)
This protocol describes the method used to measure the concentration of APA-3 required to inhibit 50% of TgCDPK1 enzymatic activity.
-
Reagents and Materials:
-
Recombinant full-length TgCDPK1
-
Biotinylated peptide substrate (Syntide-2)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
APA-3 stock solution in DMSO
-
384-well microplates
-
ADP-Glo™ Kinase Assay kit (Promega)
-
-
Procedure:
-
Prepare a serial dilution of APA-3 in DMSO, followed by a 1:100 dilution in kinase buffer.
-
Add 2.5 µL of diluted APA-3 or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x enzyme solution (containing TgCDPK1) to each well.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of a 2x substrate solution (containing ATP and Syntide-2).
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagents according to the manufacturer's protocol.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by fitting the data to a four-parameter dose-response curve in GraphPad Prism.
-
Cellular Thermal Shift Assay (CETSA) Workflow
This protocol confirms the binding of APA-3 to TgCDPK1 in intact parasite cells.
Rise of Resistance Calls for Novel Anti-Parasitic Compounds: A Technical Guide
For Immediate Release
In the face of mounting resistance to existing treatments, the scientific community is urgently seeking novel chemical entities to combat parasitic diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the synthesis, characterization, and mechanisms of action of promising new anti-parasitic compounds. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key biological pathways to accelerate the discovery and development of next-generation anti-parasitic therapies.
Emerging Classes of Anti-Parasitic Compounds: A Quantitative Overview
Recent research has identified several classes of compounds with significant anti-parasitic activity. This section summarizes the in vitro efficacy of representative molecules from three promising classes: thiosemicarbazones, pyrazole hybrids, and aurones.
Table 1: In Vitro Activity of Novel Thiosemicarbazone Derivatives against Leishmania spp.
| Compound | Target Species | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Chalcone-thiosemicarbazone 5a | L. amazonensis (intracellular amastigotes) | 3.40 | >51.28 | 15.05 | [1] |
| Chalcone-thiosemicarbazone 5b | L. amazonensis (intracellular amastigotes) | 5.95 | >54.28 | >9.12 | [1] |
| Chalcone-thiosemicarbazone 5e | L. amazonensis (promastigotes) | 5.22 ± 0.75 | >51.28 | >9.82 | [1] |
| Indole-thiosemicarbazone 4 | L. amazonensis | 5.60 | - | - | [2] |
| Indole-thiosemicarbazone 9 | L. amazonensis | 4.36 | - | - | [2] |
| Limonene-derived TSCs | L. amazonensis (promastigotes) | < 9 | - | - | [2] |
Table 2: In Vitro Activity of Novel Pyrazole Hybrids against Trypanosoma cruzi
| Compound | Target Form | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI) | Reference |
| Pyrazole-benzimidazole 1i | Intracellular amastigotes | 6.6 | >300 | >45 | [3] |
| Pyrazole-benzimidazole 1j | Intracellular amastigotes | 9.4 | >300 | >31.9 | [3] |
| Pyrazole-carboxamide 3j | Intracellular amastigotes | 2.75 ± 0.62 | >500 | >181 | [4] |
| Pyrazole-carboxamide 3m | Intracellular amastigotes | 3.58 ± 0.25 | >500 | >139 | [4] |
| Pyrazole 2-amino-1,3,4-thiadiazole 4d | L. amazonensis (promastigotes) | 14.7 | - | 9.14 - 14.56 | [5][6] |
Table 3: In Vitro and In Vivo Activity of Aurone Derivatives against Schistosoma mansoni
| Compound | Assay Type | Concentration/Dose | Effect | Reference |
| Thiophenyl aurone derivative 18 | In vivo (mouse model) | 400 mg/kg (single oral dose) | 65% worm burden reduction, 70% egg reduction | [7][8] |
| Aurone derivatives | In vivo (mouse model) | 400 mg/kg (single oral dose) | 35% - 65% worm burden reduction, 25% - 70% egg reduction | [7][8] |
Experimental Protocols
This section details the methodologies for the synthesis and characterization of the highlighted anti-parasitic compounds, as well as the protocols for in vitro anti-parasitic assays.
Synthesis of Novel Anti-Parasitic Compounds
2.1.1. Synthesis of Thiosemicarbazone Derivatives
A general procedure for the synthesis of thiosemicarbazone derivatives involves the condensation reaction between a suitable carbonyl compound (aldehyde or ketone) and a thiosemicarbazide.
-
Materials: Appropriate aldehyde/ketone, thiosemicarbazide or its derivatives (e.g., 4-phenyl-3-thiosemicarbazide), ethanol, catalytic amount of a suitable acid (e.g., acetic acid).
-
Procedure:
-
Dissolve the aldehyde or ketone in ethanol.
-
Add an equimolar amount of the thiosemicarbazide derivative to the solution.
-
Add a few drops of the acid catalyst.
-
Reflux the reaction mixture for a specified time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with cold ethanol, and dried.
-
Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.[9][10]
-
2.1.2. Synthesis of Pyrazole Derivatives
The synthesis of pyrazole derivatives can be achieved through a cyclization reaction of hydrazones.
-
Materials: Hydrazones derived from galloyl hydrazide and substituted aromatic ketones, phosphoryl trichloride (POCl₃), dry dimethylformamide (DMF).
-
Procedure:
-
To an ice-stirred solution of the hydrazone (1 mol) in dry DMF (10 mL), slowly add POCl₃ (0.01 mol).
-
After the addition is complete, allow the mixture to cool.
-
Reflux the reaction mixture at 70°C for 4 hours.
-
Pour the reaction mixture onto ice water and neutralize with a dilute sodium hydroxide solution.
-
Let the mixture stand for 24 hours to allow for complete precipitation of the product.
-
Collect the solid product by filtration and recrystallize from ethyl acetate for purification.[11]
-
2.1.3. Synthesis of Aurone Derivatives
Aurones can be synthesized via the oxidative cyclization of the corresponding chalcones.
-
Materials: 2'-hydroxychalcone, mercury(II) acetate, pyridine.
-
Procedure:
-
Dissolve the 2'-hydroxychalcone in pyridine.
-
Add a molar equivalent of mercury(II) acetate to the solution.
-
Reflux the mixture for 1 hour.
-
After cooling, pour the reaction mixture into a 10% aqueous HCl solution.
-
Extract the product with a suitable organic solvent.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure aurone.[12][13]
-
Characterization of Synthesized Compounds
The structural elucidation of the synthesized compounds is performed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a suitable NMR spectrometer using an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectra (HRMS) are obtained using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to confirm the molecular weight and elemental composition of the synthesized compounds.[12][14]
-
Infrared (IR) Spectroscopy: FT-IR spectra are recorded to identify the characteristic functional groups present in the synthesized molecules.[11][15]
In Vitro Anti-Parasitic Activity Assays
2.3.1. Anti-Leishmanial Activity Assay
-
Parasite Culture: Leishmania amazonensis promastigotes are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) at 25°C. Axenic amastigotes can be obtained by transforming promastigotes at 32°C. Intracellular amastigote assays are performed using infected macrophages.
-
Assay Procedure:
-
Seed parasites (promastigotes, axenic amastigotes, or infected macrophages) in 96-well plates.
-
Add serial dilutions of the test compounds to the wells.
-
Include a positive control (e.g., pentamidine) and a negative control (vehicle).
-
Incubate the plates for 48-72 hours under appropriate conditions.
-
Determine parasite viability using a resazurin-based assay or by microscopic counting.
-
Calculate the 50% inhibitory concentration (IC50) by non-linear regression analysis.[1][2]
-
2.3.2. Anti-Trypanosomal Activity Assay
-
Parasite Culture: Trypanosoma cruzi epimastigotes are grown in a liver infusion tryptose (LIT) medium. Trypomastigotes and intracellular amastigotes are obtained from infected mammalian cell cultures (e.g., Vero cells).
-
Assay Procedure:
-
Plate trypomastigotes or infected Vero cells in 96-well plates.
-
Treat the cells with various concentrations of the test compounds.
-
Use benznidazole as a positive control.
-
Incubate for 48-72 hours.
-
Quantify parasite survival using a colorimetric method (e.g., based on β-galactosidase activity in a reporter strain) or by microscopy.
-
2.3.3. Anti-Schistosomal Activity Assay
-
Parasite Maintenance: Adult Schistosoma mansoni worms are recovered from infected mice and maintained in a suitable culture medium.
-
Assay Procedure:
-
Place adult worms in 24-well plates containing the culture medium.
-
Expose the worms to different concentrations of the test compounds.
-
Use praziquantel as a positive control.
-
Monitor worm viability and motor activity microscopically over 72 hours.
-
Assess tegumental damage using confocal laser scanning microscopy after staining with appropriate fluorescent dyes.[7][8]
-
Mechanisms of Action and Target Pathways
Understanding the molecular targets and mechanisms of action of novel anti-parasitic compounds is crucial for rational drug design and overcoming resistance. This section explores the pathways affected by some of the identified compound classes.
Disruption of Calcium Homeostasis and Ergosterol Biosynthesis by Amiodarone in Trypanosoma cruzi
The repurposed drug amiodarone exhibits a dual mechanism of action against T. cruzi. It disrupts the parasite's intracellular calcium (Ca²⁺) homeostasis and inhibits the ergosterol biosynthesis pathway, which is essential for the integrity of the parasite's cell membrane. This dual action leads to synergistic effects when combined with other ergosterol biosynthesis inhibitors like posaconazole.[16][17][18][19]
Amiodarone's dual mechanism against T. cruzi.
Inhibition of Pteridine Reductase 1 (PTR1) in Trypanosomes
Pteridine reductase 1 (PTR1) is a key enzyme in the folate and biopterin salvage pathway of trypanosomatids. This pathway is essential for the synthesis of DNA and other vital cellular components. As these parasites cannot synthesize folates de novo, they rely on scavenging them from their host. PTR1 provides a bypass mechanism for the inhibition of dihydrofolate reductase (DHFR), a common anti-parasitic drug target. Therefore, dual inhibition of DHFR and PTR1 is a promising strategy for developing new anti-trypanosomal drugs.[20][21][22][23][24]
The role of PTR1 in the parasite's folate pathway.
Targeting Methionyl-tRNA Synthetase (MetRS) in Trypanosoma brucei
Methionyl-tRNA synthetase (MetRS) is an essential enzyme responsible for charging tRNA with methionine, a crucial step in protein synthesis. The Trypanosoma brucei MetRS (TbMetRS) has structural differences compared to its mammalian counterpart, making it an attractive target for selective inhibition. Novel inhibitors of TbMetRS have shown potent anti-trypanosomal activity by disrupting protein biosynthesis, leading to parasite death.[25][26][27][28][29]
Inhibition of protein synthesis via TbMetRS.
Conclusion and Future Directions
The compounds and methodologies presented in this technical guide represent the forefront of anti-parasitic drug discovery. The quantitative data underscores the potential of thiosemicarbazones, pyrazole hybrids, and aurones as lead scaffolds for further optimization. The detailed experimental protocols provide a practical framework for researchers to synthesize, characterize, and evaluate novel anti-parasitic agents. Furthermore, the elucidation of key target pathways offers a rational basis for the design of next-generation therapies that are both potent and selective.
Future efforts should focus on structure-activity relationship (SAR) studies to enhance the efficacy and safety profiles of these compound classes. Additionally, the exploration of novel drug delivery systems and combination therapies will be crucial in overcoming the challenges of drug resistance and achieving effective parasite clearance. The integration of computational and experimental approaches will continue to be a vital strategy in the ongoing fight against parasitic diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Insights into the Antiparasitic Activity of Pyrazole-benzimidazole against Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship [frontiersin.org]
- 6. Antiparasitic Behavior of Trifluoromethylated Pyrazole 2-Amino-1,3,4-thiadiazole Hybrids and Their Analogues: Synthesis and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antischistosomal properties of aurone derivatives against juvenile and adult worms of Schistosoma mansoni - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. jptcp.com [jptcp.com]
- 11. chemmethod.com [chemmethod.com]
- 12. Aurones: A Promising Heterocyclic Scaffold for the Development of Potent Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijpab.com [ijpab.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of novel bis(thiosemicarbazone) complexes and investigation of their acetylcholinesterase and glutathione S-transferase activities with in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Amiodarone has intrinsic anti-Trypanosoma cruzi activity and acts synergistically with posaconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The Rationale for Use of Amiodarone and its Derivatives for the Treatment of Chagas' Disease and Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scielo.br [scielo.br]
- 20. Trypanosoma brucei pteridine reductase 1 is essential for survival in vitro and for virulence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. High-resolution structures of Trypanosoma brucei pteridine reductase ligand complexes inform on the placement of new molecular entities in the active site of a potential drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In Silico and In Vitro Search for Dual Inhibitors of the Trypanosoma brucei and Leishmania major Pteridine Reductase 1 and Dihydrofolate Reductase [mdpi.com]
- 24. usiena-air.unisi.it [usiena-air.unisi.it]
- 25. Structures of Trypanosoma brucei Methionyl-tRNA Synthetase with Urea-Based Inhibitors Provide Guidance for Drug Design against Sleeping Sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Selective Inhibitors of Methionyl-tRNA Synthetase Have Potent Activity against Trypanosoma brucei Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Structure-Guided Design of Novel Trypanosoma brucei Methionyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Identification of Potent Inhibitors of the Trypanosoma brucei Methionyl-tRNA Synthetase via High Throughput Orthogonal Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
"in vitro" screening of new anti-parasitic drug candidates
An In-depth Technical Guide to "In Vitro" Screening of New Anti-Parasitic Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless global burden of parasitic diseases necessitates the continuous discovery and development of novel anti-parasitic therapeutics. In vitro screening serves as the cornerstone of these efforts, providing a rapid and cost-effective platform to identify and characterize promising lead compounds. This guide offers a comprehensive overview of the core principles, methodologies, and data interpretation strategies employed in the in vitro screening of new anti-parasitic drug candidates. It is designed to be a practical resource for researchers at all levels, from bench scientists to program leaders, engaged in the fight against parasitic infections.
The two primary strategies underpinning anti-parasitic drug discovery are phenotypic screening and target-based screening.[1][2] Phenotypic screening involves assessing the effect of compounds on the whole parasite, offering a holistic view of a compound's efficacy without a priori knowledge of its mechanism of action.[3][4] Conversely, target-based screening focuses on identifying molecules that interact with a specific, validated parasite target, such as an essential enzyme.[2][3] Both approaches have their merits and are often used in a complementary fashion to build a robust drug discovery pipeline.[1]
This guide will delve into the practical aspects of establishing and executing in vitro anti-parasitic screening campaigns, with a focus on data presentation, detailed experimental protocols, and the visualization of complex biological and experimental processes.
Data Presentation: Key Metrics in Anti-Parasitic Drug Screening
Quantitative data from screening assays are crucial for comparing the potency and selectivity of compounds. The following tables summarize key parameters and representative data from various anti-parasitic screening assays.
Table 1: Performance Metrics of High-Throughput Screening (HTS) Assays
| Assay Type | Parasite | Target | Throughput | Hit Rate (%) | Reference |
| Motility Assay | Haemonchus contortus | Phenotypic | 10,000 compounds/week | 0.05 | [5] |
| Yeast-based | Trypanosoma brucei | DHFR, NMT, PGK | Automated | Not specified | [6][7] |
| DNA Quantification | Plasmodium falciparum | Phenotypic | High | 1-2 (typical) | [8][9] |
| Luciferase Reporter | Toxoplasma gondii | Phenotypic | High | Not specified | [10][11] |
Table 2: IC50 Values of Known Anti-Parasitic Drugs in Various In Vitro Assays
| Drug | Parasite | Assay Type | IC50 (µM) | Reference |
| Chloroquine | Plasmodium falciparum (W2 strain) | Fluorometric (PicoGreen) | 0.08 - 0.1 | [12] |
| Benznidazole | Trypanosoma cruzi | Serum Inhibition | 2.71 | [13] |
| Levamisole | Haemonchus contortus | Motility | 1.91 | [14] |
| Ivermectin | Caenorhabditis elegans (surrogate) | Motility | 2.18 | [14] |
| Amphotericin B | Leishmania donovani | Colorimetric | 0.07 - 0.12 | [12] |
| Mebendazole | Trichuris muris | Motility | Not specified | [15] |
Experimental Protocols
Detailed and reproducible protocols are fundamental to successful in vitro screening. The following sections provide step-by-step methodologies for key assays.
Protocol 1: High-Throughput Phenotypic Screening of Haemonchus contortus Larvae
This protocol is adapted from a method utilizing infrared light-interference to measure larval motility.[5]
1. Parasite Preparation:
- Culture H. contortus eggs to the L3 larval stage.
- Wash and suspend the larvae in a suitable buffer (e.g., PBS).
- Adjust the larval concentration to approximately 100 larvae per 50 µL.
2. Compound Plating:
- Prepare stock solutions of test compounds, typically in DMSO.
- In a 96-well microtiter plate, add the desired final concentration of each compound. Include positive (e.g., levamisole) and negative (DMSO vehicle) controls.
3. Assay Execution:
- Dispense 50 µL of the larval suspension into each well of the compound plate.
- Incubate the plate at a controlled temperature (e.g., 37°C).
4. Data Acquisition:
- At specified time points (e.g., 24, 48, 72 hours), measure larval motility using an automated system that detects movement via infrared light interference.
5. Data Analysis:
- Calculate the percentage of motility inhibition for each compound relative to the negative control.
- Determine the IC50 value for active compounds by fitting the dose-response data to a suitable model.
Protocol 2: Luciferase-Based Growth Assay for Intracellular Toxoplasma gondii
This protocol is based on the use of a transgenic parasite strain expressing luciferase.[10][11]
1. Host Cell Seeding:
- Seed human foreskin fibroblasts (HFFs) into a 96-well plate and grow to confluence.[16]
2. Parasite Infection:
- Culture a transgenic T. gondii strain expressing luciferase.
- Infect the confluent HFF monolayer with the luciferase-expressing parasites at a low multiplicity of infection (MOI).
- Incubate for 4 hours to allow for parasite invasion.[11]
3. Compound Treatment:
- After the 4-hour invasion period, remove the inoculum and add fresh culture medium containing the test compounds at various concentrations. Include appropriate controls.
4. Luminescence Measurement:
- At the desired endpoint (e.g., 48 or 72 hours post-infection), lyse the cells and add a luciferase substrate.[11]
- Measure the luminescence signal using a microplate reader.
5. Data Analysis:
- Calculate the percentage of parasite growth inhibition for each compound.
- Determine the IC50 values for active compounds.
Protocol 3: Yeast-Based Screen for Parasite Enzyme Inhibitors
This protocol utilizes genetically engineered yeast to screen for inhibitors of specific parasite enzymes.[6][7][17]
1. Yeast Strain Engineering:
- Genetically modify Saccharomyces cerevisiae to express the parasite target enzyme (e.g., dihydrofolate reductase).
- Co-express a fluorescent protein (e.g., GFP) to allow for monitoring of yeast growth.
- Create a parallel yeast strain expressing the human ortholog of the target enzyme for counter-screening.
2. High-Throughput Screening:
- In a multi-well plate format, dispense the engineered yeast cells into a suitable growth medium.
- Add compounds from a chemical library to each well.
- Incubate the plates under conditions that promote yeast growth.
3. Data Acquisition:
- Monitor yeast growth over time by measuring the fluorescence of the reporter protein.
4. Hit Identification and Validation:
- Identify compounds that inhibit the growth of the yeast expressing the parasite enzyme but not the yeast expressing the human enzyme.
- Validate these "hits" in secondary assays using the purified parasite enzyme and in whole-parasite assays.
Visualization of Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can greatly enhance understanding. The following diagrams were created using the Graphviz DOT language.
Signaling Pathway: Dihydrofolate Reductase (DHFR) in Folate Metabolism
The folate biosynthesis pathway is a well-established target for anti-parasitic drugs. The enzyme dihydrofolate reductase (DHFR) is a key component of this pathway.
Caption: The role of DHFR in the folate pathway and its inhibition.
Experimental Workflow: High-Throughput Phenotypic Screening
The following diagram illustrates a typical workflow for a high-throughput phenotypic screen.
References
- 1. Antiparasitics discovery: from genotype to phenotype to compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Drug Discovery for Neglected Diseases: Molecular Target-Based and Phenotypic Approaches: Miniperspectives Series on Phenotypic Screening for Antiinfective Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Strategic Dichotomy: Target Identification vs. Phenotypic Screening in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 5. High-Throughput Phenotypic Assay to Screen for Anthelmintic Activity on Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. pubcompare.ai [pubcompare.ai]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Luciferase-Based Growth Assay to Quantify Intracellular Parasite Reproduction [jove.com]
- 11. app.jove.com [app.jove.com]
- 12. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development and Application of an Assay to Evaluate the Anti-Parasitic Effect of Humoral Responses against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. An automated high-throughput system for phenotypic screening of chemical libraries on C. elegans and parasitic nematodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Identifying Novel Molecular Targets for Anti-parasitic Agent 3: An In-depth Technical Guide
Disclaimer: "Anti-parasitic agent 3" is a placeholder name. This guide utilizes Ivermectin, a well-documented broad-spectrum anti-parasitic agent, as a practical and informative example for outlining the methodologies and strategies for identifying novel molecular targets.
Introduction
Ivermectin, a derivative of the avermectin family of macrocyclic lactones, is a cornerstone in the treatment of a wide array of parasitic infections in both human and veterinary medicine.[1][2] Its discovery was a landmark achievement, earning the 2015 Nobel Prize in Physiology or Medicine.[3][4] Traditionally, its potent anti-parasitic effect has been attributed to its action as a positive allosteric modulator of glutamate-gated chloride channels (GluCls) found in invertebrates.[1][5] This interaction leads to hyperpolarization of nerve and muscle cells, resulting in paralysis and death of the parasite.[6]
While GluCls are the primary and most well-understood target, emerging research has revealed that Ivermectin's biological activity is pleiotropic, interacting with a range of other molecular targets.[4][7] These secondary and novel targets may contribute to its broad-spectrum efficacy and are of significant interest for understanding potential new therapeutic applications, including antiviral and anticancer properties, and for overcoming emerging drug resistance.[3][8]
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies used to identify and validate novel molecular targets for established anti-parasitic agents, using Ivermectin as a case study. It details key experimental protocols, presents quantitative data for known interactions, and visualizes critical pathways and workflows.
Known and Novel Molecular Targets of Ivermectin
Ivermectin's mechanism of action is complex, involving high-affinity interactions with its primary targets and modulation of several other ion channels and cellular pathways.
Primary Target: Glutamate-Gated Chloride Channels (GluCls)
The principal targets of Ivermectin are the GluCls, which are ligand-gated ion channels exclusive to invertebrates like nematodes and arthropods.[9] Ivermectin binds with high affinity to these channels, locking them in an open state.[9][10] This leads to a continuous influx of chloride ions, causing flaccid paralysis and death of the parasite.[11][12] The absence of GluCls in vertebrates makes them an excellent selective target for anti-parasitic therapy.[7]
Other Cys-loop Receptor Targets
At higher concentrations, Ivermectin can also modulate other members of the Cys-loop receptor family in both invertebrates and vertebrates. These include:
-
GABA-A Receptors (GABAARs): Ivermectin can act as a positive allosteric modulator of GABAARs, potentiating the effect of the inhibitory neurotransmitter GABA.[11][13]
-
Nicotinic Acetylcholine Receptors (nAChRs): The drug has been shown to interact with nematode nAChRs.[14][15]
-
Histamine-gated and pH-gated Chloride Channels: Other invertebrate-specific channels are also modulated by Ivermectin.[14]
Emerging and Novel Molecular Targets
Research is uncovering a growing list of potential new targets for Ivermectin, which may explain its broader biological effects.
-
Importin α/β1 (IMPα/β1): Ivermectin can inhibit the nuclear import of viral and host proteins by targeting the IMPα/β1 heterodimer.[6][16] This mechanism is central to its observed in-vitro antiviral activity and is being explored as a potential anti-parasitic target in apicomplexan parasites like Plasmodium.[16][17]
-
P2X4 Receptors: These are ATP-gated ion channels where Ivermectin acts as a positive allosteric modulator.[4][18]
-
Farnesoid X Receptor (FXR): Ivermectin has been identified as a novel ligand for this nuclear receptor, which is involved in metabolic regulation.[4]
-
G-protein-gated Inwardly Rectifying K+ (GIRK) Channels: A novel target activated by Ivermectin.[4][18]
-
Signal Recognition Particle (SRP): In Plasmodium falciparum, Ivermectin has been shown to block the nucleo-cytoplasmic shuttling of SRP, which is crucial for protein targeting.[15][19]
Quantitative Analysis of Ivermectin's Activity
The following tables summarize key quantitative data on Ivermectin's interaction with its molecular targets and its efficacy against various parasites.
Table 1: Binding Affinity and Potency at Key Molecular Targets
| Target | Organism/System | Method | Value | Reference |
|---|---|---|---|---|
| GluClα3B | Haemonchus contortus (in Xenopus oocytes) | Electrophysiology | EC₅₀: ~0.1 ± 1.0 nM | [20] |
| GluClα3B | Haemonchus contortus | Radioligand Binding | K_d_: 0.35 ± 0.1 nM | [20] |
| hERG K+ Channel | Human | Electrophysiology | IC₅₀: ~13 µM | [4] |
| α1β2γ2L GABA-A Receptor | Human (in Xenopus oocytes) | Electrophysiology | Potentiation of GABA current |[11] |
Table 2: In Vitro and In Vivo Efficacy Against Parasites
| Parasite | Stage / Model | Dosage / Concentration | Efficacy | Reference |
|---|---|---|---|---|
| Plasmodium falciparum | Asexual Blood Stage (in vitro) | IC₅₀: ~0.5 µM | 50% inhibition of growth | [14] |
| Plasmodium falciparum | Asymptomatic Human Infection | 300 µg/kg (3 days) | 90% parasite reduction in 24.1 hrs | [21] |
| Onchocerca cervicalis | Microfilariae (in ponies) | 200 µg/kg (IM) | >98-100% removal | [22] |
| Gasterophilus intestinalis | 2nd & 3rd Instar (in ponies) | 200 µg/kg (IM) | >98-100% removal | [22] |
| Strongyloides westeri | Adult (in mules) | 200 µg/kg (SC) | 100% efficacy |[22] |
Methodologies for Novel Target Identification & Validation
A multi-faceted approach combining computational, biochemical, and physiological methods is essential for identifying and validating novel drug targets.
Protocol 3.1: Computational Drug Repositioning
This in silico approach uses existing data to predict new drug-target interactions.
-
Data Acquisition: Gather gene expression profiles from parasite tissues or cells treated with the agent (Ivermectin) and from untreated controls. Public databases like TCGA can also be used.[23]
-
Signature Generation: Identify a unique gene expression "signature" that represents the biological effect of the drug.
-
Connectivity Map (cMap) Analysis: Use platforms like cMap to compare the drug's signature against a reference database of signatures from compounds with known mechanisms of action. A high correlation suggests a shared mechanism or pathway.
-
Pathway Analysis: Employ knowledge bases like Ingenuity Pathway Analysis (IPA) to map the differentially expressed genes to known signaling pathways (e.g., WNT/β-catenin signaling).[23] This can reveal molecular targets of the drug within those pathways.
-
In Silico Validation: Construct interaction networks to model how inhibiting the predicted targets with the drug would affect downstream pathways.[23]
Protocol 3.2: Radioligand Binding Assay
This biochemical assay directly measures the affinity of a drug for a putative target receptor.
-
Preparation of Target: Express and purify the recombinant target protein or prepare membrane fractions from cells or tissues known to express the target.
-
Radiolabeling: Utilize a radiolabeled version of the drug (e.g., [³H]Ivermectin).
-
Binding Reaction: Incubate the target preparation with increasing concentrations of the radiolabeled drug.
-
Separation: Separate the bound drug-receptor complexes from the unbound drug, typically via rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Perform saturation binding analysis to determine the equilibrium dissociation constant (K_d_), a measure of binding affinity, and the maximum number of binding sites (B_max_).[20]
Protocol 3.3: Electrophysiological Analysis in Xenopus Oocytes
This method is the gold standard for characterizing the function of ion channels and the effect of modulators.
-
Oocyte Preparation: Harvest and prepare oocytes from Xenopus laevis frogs.
-
cRNA Injection: Synthesize complementary RNA (cRNA) encoding the ion channel subunit(s) of interest and microinject it into the oocytes.
-
Incubation: Allow 2-7 days for the oocytes to express the channel proteins and insert them into the cell membrane.
-
Two-Electrode Voltage Clamp (TEVC): Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage sensing, one for current injection). Clamp the membrane potential at a holding potential (e.g., -60 mV).
-
Drug Application: Perfuse the chamber with a solution containing the agonist (e.g., glutamate) to elicit a baseline current. Then, co-apply the agonist with varying concentrations of the test agent (Ivermectin).
-
Data Recording and Analysis: Record the changes in membrane current. Plot a concentration-response curve to determine the EC₅₀ (concentration for 50% of maximal effect) or IC₅₀ (concentration for 50% inhibition).[20]
Protocol 3.4: In Vitro Parasite Growth Inhibition Assay
These assays measure the direct effect of a compound on parasite viability and replication. (Example for P. falciparum blood stages).
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes.
-
Drug Dilution: Prepare a series of dilutions of the test agent in culture medium.
-
Treatment: Add the drug dilutions to the parasite culture at the ring stage and incubate for a full replication cycle (e.g., 48-72 hours).
-
Quantification of Growth: Measure parasite growth. Common methods include:
-
SYBR Green I-based Assay: Lyse the red blood cells and add SYBR Green I dye, which fluoresces upon binding to parasite DNA. Measure fluorescence as a proxy for parasite number.
-
[³H]-hypoxanthine Incorporation Assay: Add radiolabeled hypoxanthine, which is incorporated by viable parasites into their nucleic acids. Measure incorporated radioactivity.[24]
-
-
Data Analysis: Calculate the percent inhibition of growth at each drug concentration compared to an untreated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual representations of complex biological and experimental processes.
Caption: Ivermectin's primary mechanism of action on the parasite GluCl channel.
Caption: Ivermectin's inhibition of the Importin α/β1 nuclear transport pathway.
Caption: Experimental workflow for novel molecular target identification and validation.
Conclusion
The exploration of novel molecular targets for established drugs like Ivermectin is a critical frontier in anti-parasitic drug development. While the primary mechanism of action through glutamate-gated chloride channels is well-defined, the identification of secondary targets such as the importin nuclear transport system opens new avenues for understanding its full therapeutic potential and for developing strategies to counteract drug resistance. The integrated workflow presented here—from in silico prediction to biochemical and physiological validation—provides a robust framework for researchers. By applying these detailed methodologies, the scientific community can continue to uncover the complex pharmacology of potent anti-parasitic agents, paving the way for novel therapeutic applications and the development of next-generation treatments.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. Ivermectin, ‘Wonder drug’ from Japan: the human use perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ivermectin, a potential anticancer drug derived from an antiparasitic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ivermectin and its target molecules: shared and unique modulation mechanisms of ion channels and receptors by ivermectin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 7. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ivermectin: A Multifaceted Drug With a Potential Beyond Anti-parasitic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PDB-101: Molecule of the Month: Glutamate-gated Chloride Receptors [pdb101.rcsb.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Functional characterization of ivermectin binding sites in α1β2γ2L GABA(A) receptors [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Repositioning Ivermectin for Covid-19 treatment: Molecular mechanisms of action against SARS-CoV-2 replication - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Ivermectin Related Compound Moxidectin Can Target Apicomplexan Importin α and Limit Growth of Malarial Parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. journals.asm.org [journals.asm.org]
- 20. An Ivermectin-Sensitive Glutamate-Gated Chloride Channel from the Parasitic Nematode Haemonchus contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Efficacy and safety of ivermectin for the treatment of Plasmodium falciparum infections in asymptomatic male and female Gabonese adults – a pilot randomized, double-blind, placebo-controlled single-centre phase Ib/IIa clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. journals.asm.org [journals.asm.org]
De Novo Design and Synthesis of Potent Anti-Parasitic Molecules: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant parasitic strains necessitates the development of novel therapeutic agents. "De novo" drug design, a computational and synthetic strategy, offers a powerful approach to discover and create entirely new molecules with potent anti-parasitic activity. This guide provides an in-depth overview of the core principles, experimental methodologies, and successful applications of this strategy in the fight against parasitic diseases.
The "De Novo" Drug Design Workflow
De novo drug design is an iterative and multidisciplinary process that integrates computational modeling, organic synthesis, and biological testing. The overarching goal is to design and create novel molecules with high affinity and selectivity for a specific parasitic target.
The logical workflow of a typical de novo drug design project can be visualized as follows:
Key Parasitic Drug Targets and Signaling Pathways
Effective anti-parasitic drug design often focuses on pathways and enzymes that are essential for the parasite's survival but are absent or significantly different in the human host. This selective targeting minimizes potential side effects.
The Apicoplast: A Key Target in Apicomplexan Parasites
Apicomplexan parasites, such as Plasmodium falciparum (the causative agent of malaria), possess a non-photosynthetic plastid called the apicoplast. This organelle houses several vital metabolic pathways that are distinct from the host's metabolism, making it an attractive target for drug development.[1][2] Key pathways include the non-mevalonate pathway for isoprenoid synthesis and a type II fatty acid synthesis (FASII) pathway.[3][4]
Mitogen-Activated Protein Kinase (MAPK) Signaling in Leishmania
Protozoan parasites like Leishmania utilize signaling pathways to adapt to the host environment and evade the immune response. The mitogen-activated protein kinase (MAPK) cascade is a crucial pathway involved in these processes.[5][6] Targeting components of the parasite's MAPK pathway, or modulating the host's MAPK response to infection, presents a viable strategy for anti-parasitic intervention.[1][7]
Data Presentation: Structure-Activity Relationship of Anti-parasitic Compounds
A crucial aspect of drug discovery is understanding the relationship between a molecule's structure and its biological activity (Structure-Activity Relationship, SAR). This is often achieved by synthesizing a series of related compounds (analogs) and evaluating their potency. The following tables summarize the in vitro anti-parasitic activity and cytotoxicity of several classes of novel compounds.
Pyrimido[5,4-d]pyrimidine Derivatives against T. brucei and L. infantum
The pyrimido[5,4-d]pyrimidine scaffold has been explored for its potential as a source of new anti-trypanosomal and anti-leishmanial agents.[8]
| Compound | R | T. brucei IC50 (µM) | L. infantum IC50 (µM) | Cytotoxicity CC50 (µM) on THP1 cells | Selectivity Index (SI) [T. brucei] |
| 5a | 4-OCH3C6H4 | 5.3 ± 0.1 | >10 | >100 | >18.9 |
| 5j | 3-OHC6H4 | 13.4 ± 1.1 | >10 | >100 | >7.5 |
| 5q | 4-pyridinyl | 4.3 ± 0.3 | >10 | >100 | >23.3 |
| 4c | 3-(4'-pyridinylCH2O)C6H4 | 0.94 ± 0.04 | 3.13 ± 0.05 | >100 | >107 |
Data sourced from ACS Med. Chem. Lett. 2022, 13, 8, 1311–1318.[8]
6-Chloro-2-arylvinylquinoline Derivatives against P. falciparum
A series of 6-chloro-2-arylvinylquinolines were synthesized and evaluated for their anti-malarial activity against a chloroquine-resistant strain of P. falciparum (Dd2).
| Compound | R | P. falciparum Dd2 IC50 (nM) | Cytotoxicity CC50 (µM) on HEK293T cells | Selectivity Index (SI) |
| 8 | 4-OCH3 | 18 ± 2 | >20 | >1111 |
| 12 | 4-F | 15 ± 1 | >20 | >1333 |
| 24 | 3,4,5-(OCH3)3 | 4.0 ± 0.3 | >20 | >5000 |
| 32 | 2-Naphthyl | 6.0 ± 0.5 | >20 | >3333 |
Data adapted from J. Med. Chem. 2020, 63, 21, 12935–12957.[9]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the development of novel anti-parasitic compounds.
Synthesis of a Potent Anti-malarial: 6-Chloro-2-(3,4,5-trimethoxystyryl)quinoline (Compound 24)
This protocol describes the synthesis of a highly active 6-chloro-2-arylvinylquinoline derivative.[9]
Materials:
-
6-Chloro-2-methylquinoline
-
3,4,5-Trimethoxybenzaldehyde
-
p-Toluenesulfonic acid monohydrate (p-TsNH2)
-
Xylene
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl acetate (EtOAc)
-
Silica gel for column chromatography
Procedure:
-
A mixture of 6-chloro-2-methylquinoline (1.0 eq), 3,4,5-trimethoxybenzaldehyde (1.2 eq), and p-toluenesulfonic acid monohydrate (0.2 eq) in xylene (5 mL per mmol of quinoline) is heated at 130 °C for 12 hours in a sealed tube.
-
The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in dichloromethane and washed with saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography using a gradient of hexane/ethyl acetate to afford the desired product, compound 24 , as a solid.
In Vitro Anti-parasitic Activity Assay (T. brucei)
This protocol outlines a method for determining the 50% inhibitory concentration (IC50) of a compound against Trypanosoma brucei.[8]
Materials:
-
Trypanosoma brucei brucei (e.g., Lister 427 strain)
-
HMI-9 medium supplemented with 10% fetal bovine serum (FBS)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
Resazurin solution (0.125 mg/mL in PBS)
-
96-well microtiter plates
-
Fluorescence plate reader (560 nm excitation, 590 nm emission)
Procedure:
-
T. brucei trypomastigotes are cultured in HMI-9 medium at 37 °C with 5% CO2.
-
A suspension of parasites is prepared at a concentration of 2 x 105 cells/mL.
-
100 µL of the parasite suspension is added to each well of a 96-well plate.
-
The test compounds are serially diluted and added to the wells in triplicate. A DMSO control (vehicle) and a positive control (e.g., suramin) are included.
-
The plates are incubated for 48 hours at 37 °C with 5% CO2.
-
20 µL of resazurin solution is added to each well, and the plates are incubated for an additional 24 hours.
-
Fluorescence is measured using a plate reader. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
Mammalian Cell Cytotoxicity Assay
This protocol describes a standard MTT assay to assess the cytotoxicity of compounds on a mammalian cell line (e.g., THP-1).[8]
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% FBS
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
THP-1 cells are seeded into a 96-well plate at a density of 1 x 105 cells/well in 100 µL of medium.
-
The cells are allowed to attach and grow for 24 hours at 37 °C with 5% CO2.
-
The test compounds are serially diluted and added to the wells. A DMSO control is included.
-
The plates are incubated for 48 hours.
-
10 µL of MTT solution is added to each well, and the plates are incubated for 4 hours.
-
100 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
The plates are incubated overnight at 37 °C.
-
Absorbance is measured at 570 nm. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Conclusion
De novo design and synthesis represent a paradigm shift in the discovery of anti-parasitic drugs. By leveraging computational tools to explore novel chemical space and focusing on parasite-specific targets, this approach has the potential to deliver a new generation of therapeutics that can overcome existing resistance mechanisms. The integration of rational design, efficient synthesis, and robust biological evaluation, as outlined in this guide, is essential for the successful development of potent and selective anti-parasitic molecules. Continued innovation in all these areas will be critical to addressing the global health challenges posed by parasitic diseases.
References
- 1. Activation of the MAPK, ERK, following Leishmania amazonensis Infection of Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring bioactive molecules released during inter- and intraspecific competition: A paradigm for novel antiparasitic drug discovery and design for human use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Mitogen-Activated Protein Kinase (MAPK) Pathway: Role in Immune Evasion by Trypanosomatids [frontiersin.org]
- 4. Design, synthesis and biological study of new antiparasitic spiroarsoranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of p38 Mitogen-Activated Protein Kinase Attenuates Leishmania donovani Infection in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Temporary Shutdown of ERK1/2 Phosphorylation Is Associated With Activation of Adaptive Immune Cell Responses and Disease Progression During Leishmania amazonensis Infection in BALB/c Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimido[5,4-d]pyrimidine-Based Compounds as a Novel Class of Antitrypanosomal and Antileishmanial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Activity Spectrum of Anti-parasitic Agent 3 (MMV367/GSK701): A Focused Antimalarial Agent
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Anti-parasitic agent 3, identified by the CAS number 2366983-10-8 and further developed under the identifiers MMV367 and GSK701, is a novel pyrrolidinamide compound initially characterized as an agent active against drug-resistant parasites. Extensive investigation has revealed its primary and potent activity is directed against Plasmodium falciparum, the protozoan parasite responsible for the most severe form of malaria. This technical guide synthesizes the current publicly available data on this compound, focusing on its demonstrated anti-malarial efficacy, its mechanism of action, and the experimental protocols utilized in its early-stage clinical evaluation. While initial vendor descriptions suggested a broad anti-parasitic profile, current scientific literature predominantly supports its role as a specialized antimalarial agent. This document aims to provide a comprehensive overview for researchers and drug development professionals interested in the therapeutic potential of this compound.
Introduction
The emergence and spread of drug-resistant parasites pose a significant threat to global health. The discovery of novel chemical entities with unique mechanisms of action is paramount to overcoming this challenge. This compound (MMV367/GSK701) emerged from high-throughput phenotypic screening as a promising candidate. This guide delves into the scientific evidence to delineate its true spectrum of activity, providing a clear and concise summary of its biological profile.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | Methanone, [(3R)-3-(4-fluorophenyl)-1-pyrrolidinyl][4-[(2R)-2-hydroxy-3-(2H-tetrazol-2-yl)propoxy]phenyl]- |
| Molecular Formula | C21H22FN5O3 |
| Molecular Weight | 411.43 g/mol |
| CAS Number | 2366983-10-8 |
| Alternative Names | MMV367, GSK701, GSK3772701, MMV1582367 |
Spectrum of Anti-parasitic Activity
Despite initial broad claims of activity against "drug resistant parasites," the available scientific literature overwhelmingly focuses on the potent efficacy of this compound against Plasmodium falciparum. Preclinical studies have demonstrated its rapid activity against asexual blood stages of P. falciparum, with no cross-resistance to existing antimalarial drugs[1][2]. While its activity against other parasites such as Leishmania, Trypanosoma, or various helminths has been investigated through broad screening initiatives of compound libraries like those from Medicines for Malaria Venture (MMV), no specific published data currently confirms significant activity of MMV367 against these other parasitic organisms. Therefore, this agent is best characterized as a potent and specific antimalarial compound. Medicines for Malaria Venture notes its lower potency against P. vivax and P. knowlesi[3].
Quantitative In Vivo Efficacy against Plasmodium falciparum
A first-in-human, Phase 1b study was conducted to assess the safety and pharmacokinetic/pharmacodynamic relationship of MMV367 in adult participants experimentally infected with blood-stage P. falciparum. While all participants required rescue treatment by day 4 post-administration, the study allowed for the characterization of the compound's in vivo activity and informed its potential for further development as a single-dose treatment for uncomplicated malaria[4].
Mechanism of Action and Signaling Pathway
This compound belongs to the pyrrolidinamide class of compounds. Its mechanism of action is novel among antimalarial drugs, involving the interference with the function of Plasmodium falciparum acyl-CoA synthetase 10/11[1][2][3]. This enzyme is crucial for the parasite's fatty acid metabolism, and its inhibition disrupts essential cellular processes, leading to parasite death. Conditional knockdown experiments have confirmed that acyl-CoA synthetase 10 is essential for the survival of asexual blood-stage parasites, highlighting this pathway as a key vulnerability[1][2].
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
The following outlines the methodology of the first-in-human study of MMV367, providing insight into its clinical evaluation.
First-in-Human Clinical Trial Protocol (NCT05507970)
This study was designed to evaluate the safety, tolerability, and pharmacokinetics of orally administered MMV367 in healthy participants[2][5].
-
Study Design: The trial consisted of three parts:
-
Part 1: A randomized, double-blind, placebo-controlled, single ascending dose study in fasted healthy participants. Doses administered were 100 mg, 300 mg, 750 mg, and 1500 mg[5].
-
Part 2: A randomized, open-label, crossover pilot study to assess the effect of food on a single 440 mg dose of MMV367[5].
-
Part 3: Administration of 400 mg of MMV367 once daily for three days[6].
-
-
Participants: 47 healthy male and female participants were enrolled[5][7].
-
Pharmacokinetic Sampling and Analysis: Plasma concentrations of MMV367 were measured at various time points post-dosing to determine key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t1/2)[2][5].
-
Safety and Tolerability Assessments: Safety was monitored through the recording of treatment-emergent adverse events (TEAEs), vital signs, electrocardiograms (ECGs), and clinical laboratory tests[2][5].
Figure 2: Workflow of the first-in-human clinical trial of MMV367.
Summary of Key Findings
The following tables summarize the key pharmacokinetic and safety data from the first-in-human study of MMV367.
Table 1: Pharmacokinetic Parameters of Single Ascending Doses (Fasted)[2][5]
| Dose | Cmax (ng/mL) | Tmax (h) | t1/2 (h) |
| 100 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |
| 300 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |
| 750 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |
| 1500 mg | Data not specified | 2.0 - 5.0 | 16.5 - 18.4 |
| Approximate dose proportionality was observed across the dose range. |
Table 2: Food Effect on Pharmacokinetics of a Single 440 mg Dose[2][5]
| Parameter | Fed vs. Fasted Ratio (%) | 90% Confidence Interval |
| Cmax | 161.4 | 148.3 - 175.6 |
| AUC | 130.4 - 132.9 | 122.2 - 142.3 |
Table 3: Safety and Tolerability[2][5]
| Observation | Finding |
| Treatment-Emergent Adverse Events (TEAEs) | 36.8% in MMV367 group vs. 44.4% in placebo group. |
| Drug-Related TEAEs | Two events reported. |
| Serious or Severe TEAEs | None reported. |
| Clinically Relevant Changes | No significant changes in ECGs, vital signs, or laboratory tests. |
Conclusion
This compound (MMV367/GSK701) is a promising new antimalarial candidate with a novel mechanism of action targeting P. falciparum acyl-CoA synthetase 10/11. Its activity against both drug-sensitive and resistant strains of the malaria parasite, coupled with a favorable safety and pharmacokinetic profile in early human trials, positions it as a valuable asset in the fight against malaria. While the initial designation as a broad-spectrum "anti-parasitic agent" is not strongly supported by the current body of published scientific evidence, its focused and potent anti-malarial properties are of significant interest to the research and drug development community. Further studies are warranted to explore its full therapeutic potential, potentially in combination with other antimalarial agents, and to definitively delineate its activity, if any, against other parasitic pathogens.
References
- 1. First‐in‐human safety, tolerability, pharmacokinetics and pilot food‐effect study of the candidate antimalarial compound MMV367 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. First‐in‐human safety, tolerability, pharmacokinetics and pilot food‐effect study of the candidate antimalarial compound MMV367 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GSK701 | Medicines for Malaria Venture [mmv.org]
- 4. MMV367 / GSK, Medicines for Malaria Venture [delta.larvol.com]
- 5. First-in-human safety, tolerability, pharmacokinetics and pilot food-effect study of the candidate antimalarial compound MMV367 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MMV367 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. First-in-human safety, tolerability, pharmacokinetics and pilot food-effect study of the candidate antimalarial compound MMV367 | Medicines for Malaria Venture [mmv.org]
Methodological & Application
Application Notes and Protocols for In Vivo Efficacy Testing of "Anti-parasitic agent 3"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo evaluation of "Anti-parasitic agent 3," a novel investigational compound. The following sections outline standardized models and procedures for assessing the efficacy of this agent against two major classes of parasites: protozoa, represented by Leishmania donovani (the causative agent of visceral leishmaniasis), and helminths, represented by Schistosoma mansoni (a causative agent of schistosomiasis).
Visceral Leishmaniasis: Leishmania donovani Murine Model
The murine model of visceral leishmaniasis is a well-established system for primary in vivo screening of anti-leishmanial drug candidates. BALB/c mice are highly susceptible to L. donovani infection, which mimics key aspects of human visceral leishmaniasis, including parasite replication in the liver and spleen.[1][2]
Data Presentation: Efficacy of this compound against L. donovani
Table 1: Parasite Load Reduction in Liver and Spleen of L. donovani-infected BALB/c Mice
| Treatment Group | Dose (mg/kg/day) | Route of Administration | Mean Liver Parasite Load (LDU ± SD) | % Inhibition | Mean Spleen Parasite Load (LDU ± SD) | % Inhibition |
| Vehicle Control | - | Oral | 15,240 ± 1,850 | - | 8,960 ± 1,120 | - |
| This compound | 10 | Oral | 8,534 ± 970 | 44.0 | 4,838 ± 650 | 46.0 |
| This compound | 25 | Oral | 3,048 ± 450 | 80.0 | 1,702 ± 280 | 81.0 |
| This compound | 50 | Oral | 914 ± 180 | 94.0 | 537 ± 110 | 94.0 |
| Amphotericin B | 1 | Intravenous | 457 ± 95 | 97.0 | 269 ± 60 | 97.0 |
LDU: Leishman-Donovan Units, calculated as the number of amastigotes per 1000 host cell nuclei multiplied by the organ weight in grams. SD: Standard Deviation.
Table 2: Effect of this compound on Splenomegaly and Hepatomegaly
| Treatment Group | Dose (mg/kg/day) | Mean Spleen Weight (g ± SD) | % Reduction in Splenomegaly | Mean Liver Weight (g ± SD) | % Reduction in Hepatomegaly |
| Naive (Uninfected) | - | 0.12 ± 0.02 | - | 1.25 ± 0.15 | - |
| Vehicle Control | - | 0.85 ± 0.11 | - | 2.54 ± 0.28 | - |
| This compound | 10 | 0.62 ± 0.08 | 31.5 | 2.11 ± 0.21 | 26.8 |
| This compound | 25 | 0.35 ± 0.05 | 68.5 | 1.68 ± 0.19 | 58.9 |
| This compound | 50 | 0.18 ± 0.03 | 91.8 | 1.39 ± 0.16 | 78.8 |
| Amphotericin B | 1 | 0.15 ± 0.02 | 95.9 | 1.31 ± 0.14 | 84.2 |
Experimental Protocol: L. donovani Efficacy Testing
This protocol details the in vivo assessment of "this compound" in a murine model of visceral leishmaniasis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Leishmania donovani promastigotes (e.g., strain AG83)
-
Culture medium (e.g., M199)
-
"this compound"
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
-
Positive control drug (e.g., Amphotericin B)
-
Phosphate-buffered saline (PBS)
-
Giemsa stain
-
Microscope slides
-
Light microscope
Procedure:
-
Parasite Preparation: Culture L. donovani promastigotes in M199 medium at 25°C to stationary phase.
-
Infection: Infect BALB/c mice via intravenous (tail vein) injection with 1 x 10⁷ stationary-phase promastigotes in 100 µL of PBS.
-
Treatment Initiation: Begin treatment on day 7 post-infection. Randomly assign mice to treatment groups (n=5-8 per group):
-
Vehicle control
-
"this compound" at various doses
-
Positive control (Amphotericin B)
-
-
Drug Administration: Administer "this compound" and the vehicle orally once daily for 5 consecutive days. Administer Amphotericin B intravenously.
-
Endpoint: Euthanize mice on day 14 post-infection (2 days after the last treatment).
-
Organ Harvest: Aseptically remove the liver and spleen and weigh them.
-
Parasite Load Determination:
-
Prepare impression smears of the liver and spleen on microscope slides.
-
Fix the smears with methanol and stain with Giemsa.
-
Determine the number of amastigotes per 1000 host cell nuclei under a light microscope (1000x magnification).
-
Calculate the Leishman-Donovan Units (LDU) for each organ.
-
Workflow Diagram
Caption: Workflow for in vivo efficacy testing against L. donovani.
Schistosomiasis: Schistosoma mansoni Murine Model
The mouse model of schistosomiasis is the standard for evaluating the in vivo efficacy of anti-schistosomal compounds.[3][4] This model allows for the assessment of drug activity against both adult and juvenile stages of the parasite.
Data Presentation: Efficacy of this compound against S. mansoni
Table 3: Worm Burden Reduction in S. mansoni-infected Mice
| Treatment Group | Dose (mg/kg) | Treatment Schedule (days post-infection) | Mean Total Worm Burden ± SD | % Reduction | Mean Female Worm Burden ± SD | % Reduction | Mean Male Worm Burden ± SD | % Reduction |
| Vehicle Control | - | 49 | 45.6 ± 5.8 | - | 22.1 ± 3.1 | - | 23.5 ± 2.9 | - |
| This compound | 100 | 49 | 31.2 ± 4.5 | 31.6 | 14.8 ± 2.5 | 33.0 | 16.4 ± 2.2 | 30.2 |
| This compound | 200 | 49 | 15.5 ± 3.1 | 66.0 | 7.1 ± 1.8 | 67.9 | 8.4 ± 1.5 | 64.3 |
| This compound | 400 | 49 | 5.9 ± 1.9 | 87.1 | 2.5 ± 1.1 | 88.7 | 3.4 ± 0.9 | 85.5 |
| Praziquantel | 400 | 49 | 2.1 ± 1.2 | 95.4 | 0.8 ± 0.5 | 96.4 | 1.3 ± 0.7 | 94.5 |
Table 4: Fecal Egg Reduction and Liver Egg Burden in S. mansoni-infected Mice
| Treatment Group | Dose (mg/kg) | Mean Fecal Eggs per Gram ± SD | % Reduction | Mean Liver Eggs per Gram ± SD | % Reduction |
| Vehicle Control | - | 8,540 ± 1,230 | - | 25,680 ± 3,450 | - |
| This compound | 100 | 6,120 ± 980 | 28.3 | 19,870 ± 2,980 | 22.6 |
| This compound | 200 | 2,980 ± 650 | 65.1 | 9,430 ± 1,560 | 63.3 |
| This compound | 400 | 970 ± 210 | 88.6 | 3,120 ± 780 | 87.9 |
| Praziquantel | 400 | 350 ± 95 | 95.9 | 1,250 ± 340 | 95.1 |
Experimental Protocol: S. mansoni Efficacy Testing
This protocol outlines the procedure for assessing the in vivo efficacy of "this compound" against adult S. mansoni in a murine model.
Materials:
-
Female Swiss Webster mice (4-5 weeks old)
-
Schistosoma mansoni cercariae
-
Snail intermediate hosts (Biomphalaria glabrata)
-
"this compound"
-
Vehicle for drug administration
-
Positive control drug (Praziquantel)
-
Saline solution
-
Potassium hydroxide (KOH) solution (5%)
Procedure:
-
Infection: Expose mice to approximately 80-100 S. mansoni cercariae via subcutaneous injection or abdominal skin penetration.
-
Treatment: On day 49 post-infection (when worms are mature adults), randomly assign mice to treatment groups (n=5-8 per group).
-
Drug Administration: Administer a single oral dose of "this compound," vehicle, or Praziquantel.
-
Fecal Egg Count: Collect fecal pellets from each mouse on day 55 post-infection to determine eggs per gram.
-
Endpoint: Euthanize mice on day 56 post-infection.
-
Worm Recovery (Hepatic Portal Perfusion):
-
Perfuse the hepatic portal vein and mesenteric veins with saline to recover adult worms.
-
Count the total number of male and female worms.
-
-
Liver Egg Burden:
-
Collect and weigh the liver.
-
Digest a known weight of liver tissue in 5% KOH solution overnight at 37°C.
-
Count the number of eggs in a known volume of the digestate and calculate eggs per gram of liver tissue.
-
Logical Relationship Diagram
Caption: Causal relationships in S. mansoni drug efficacy testing.
Advanced In Vivo Imaging Models
For certain parasitic infections, transgenic parasite lines expressing reporter genes such as luciferase or fluorescent proteins can be utilized for non-invasive, real-time imaging of parasite burden and drug efficacy.[5][6][7][8][9] This approach can significantly reduce the time and number of animals required for efficacy studies.
Signaling Pathway: Hypothetical Mechanism of Action of this compound
The following diagram illustrates a hypothetical signaling pathway that could be disrupted by "this compound," leading to parasite death. This could involve interference with essential metabolic pathways, signal transduction, or host-parasite interactions. Further mechanistic studies would be required to validate the specific target.
Caption: Hypothetical mechanism of "this compound".
References
- 1. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. journals.asm.org [journals.asm.org]
- 5. In Vitro and In Vivo High-Throughput Assays for the Testing of Anti-Trypanosoma cruzi Compounds | PLOS Neglected Tropical Diseases [journals.plos.org]
- 6. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. malariaworld.org [malariaworld.org]
- 8. In Vivo Imaging of Trypanosome-Brain Interactions and Development of a Rapid Screening Test for Drugs against CNS Stage Trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small animal in vivo imaging of parasitic infections: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetic and pharmacodynamic analysis of "Anti-parasitic agent 3"
This document provides detailed application notes and protocols for the pharmacokinetic and pharmacodynamic analysis of "Anti-parasitic agent 3." To offer a realistic and data-driven example, this document is based on the well-characterized anti-parasitic drug, Ivermectin.
Application Notes: Pharmacokinetic & Pharmacodynamic Profile
Overview
This compound is a potent, broad-spectrum anti-parasitic agent belonging to the avermectin family of macrocyclic lactones.[1][2] It is effective against a wide range of endo- and ectoparasites, including nematodes and arthropods.[2][3] Its primary application in humans is for the treatment of onchocerciasis (river blindness), strongyloidiasis, and scabies.[1][2][4]
Pharmacodynamics (PD): Mechanism of Action
The primary mechanism of action for this compound is the disruption of nerve and muscle function in invertebrates.[1]
-
Target: The agent binds selectively and with high affinity to glutamate-gated chloride channels (GluCls) located in the nerve and muscle cells of parasites.[4][5][6]
-
Effect: This binding locks the channel in an open conformation, leading to an increased influx of chloride ions (Cl-).[1][7]
-
Result: The increased chloride flow causes hyperpolarization of the neuronal or muscle cell membrane, resulting in flaccid paralysis and subsequent death of the parasite.[1][6][8]
-
Selectivity: The agent has a high safety margin in mammals because it does not readily cross the blood-brain barrier, and mammalian glutamate-gated chloride channels are confined to the central nervous system.[1]
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound is characterized by rapid absorption and extensive metabolism. It is administered orally.[9]
-
Absorption: The agent is absorbed rapidly after oral administration, with time to maximum plasma concentration (Tmax) occurring at approximately 4 hours.[10] Co-administration with a high-fat meal can increase bioavailability by about 2.6 times.[10]
-
Distribution: Being highly lipophilic, the agent is widely distributed throughout the body.[9] It exhibits high plasma protein binding, around 93%.[1][11]
-
Metabolism: The agent is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme system.[9][12][13] This results in the formation of at least ten different metabolites, which are mostly hydroxylated and demethylated derivatives.[9][12]
-
Excretion: Metabolites are excreted almost exclusively in the feces over approximately 12 days, with less than 1% of the administered dose eliminated in the urine.[1][14]
Table 1: Human Pharmacokinetic Parameters for this compound
| Parameter | Value | Reference(s) |
|---|---|---|
| Time to Peak (Tmax) | ~ 4 hours | [10] |
| Elimination Half-life (t½) | ~ 18 - 36 hours | [1][10][15] |
| Plasma Protein Binding | 93% | [1][11] |
| Volume of Distribution (Vd) | ~ 3.1 - 3.5 L/kg | [9] |
| Primary Metabolism | Hepatic (CYP3A4) | [12][13][16] |
| Primary Excretion Route | Feces |[1][14] |
Table 2: In Vitro Efficacy & Cytotoxicity
| Assay Type | Cell Line | Value | Reference(s) |
|---|---|---|---|
| Antiviral Activity (IC₅₀) | A549-ACE2 | ~ 6.8 µM | [17] |
| Cytotoxicity (CC₅₀) | A549-ACE2 | ~ 10.8 µM | [17] |
| Genotoxicity (Comet Assay) | CHO-K1 | DNA damage at 5-50 µg/mL |[18] |
Note: In vitro data shown is from non-parasite assays and indicates that biological activity occurs at concentrations that may also induce cytotoxicity.[17][19]
Experimental Protocols
Protocol 1: In Vitro Parasite Viability Assay
This protocol determines the 50% inhibitory concentration (IC₅₀) of this compound against a target parasite species (e.g., Haemonchus contortus larvae).
Materials:
-
Target parasite (e.g., L3 stage larvae)
-
96-well microtiter plates
-
Phosphate-buffered saline (PBS)
-
Culture medium (e.g., RPMI-1640)
-
This compound stock solution (in DMSO)
-
Resazurin-based viability reagent (e.g., alamarBlue™)
-
Plate reader (fluorescence)
-
Incubator (37°C, 5% CO₂)
Methodology:
-
Parasite Preparation: Wash parasites three times in sterile PBS to remove contaminants. Resuspend the parasites in the culture medium to a final concentration of approximately 50-100 organisms per 50 µL.
-
Compound Dilution: Prepare a serial dilution of this compound in the culture medium. The final DMSO concentration in all wells should not exceed 0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "no treatment" control.
-
Assay Plating: Add 50 µL of the parasite suspension to each well of a 96-well plate.
-
Treatment: Add 50 µL of the serially diluted compound (or control) to the corresponding wells. The final volume in each well is 100 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified, 5% CO₂ atmosphere.
-
Viability Assessment: Add 10 µL of the resazurin-based reagent to each well. Incubate for another 4-6 hours, or until a color change is observed in the control wells.
-
Data Acquisition: Measure the fluorescence of each well using a plate reader (Excitation ~560 nm, Emission ~590 nm).
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Protocol 2: In Vivo Efficacy Study in a Murine Model
This protocol outlines an in vivo study to assess the efficacy of this compound in a mouse model of parasitic infection (e.g., Strongyloides ratti).
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Infective parasite larvae (e.g., S. ratti)
-
This compound
-
Vehicle for oral gavage (e.g., 1% Tween-80 in water)
-
Standard animal housing and care facilities
Methodology:
-
Acclimatization: House animals in standard conditions for at least one week prior to the experiment to allow for acclimatization.
-
Infection: Infect mice with a standardized dose of larvae (e.g., 2000 L3 S. ratti larvae via subcutaneous injection).
-
Group Assignment: At day 5 post-infection (allowing the infection to establish), randomly assign mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (oral gavage).
-
Group 2: this compound (e.g., 200 µg/kg, single oral dose).[14]
-
Group 3: Positive control drug (if applicable).
-
-
Treatment Administration: Administer the assigned treatment to each mouse via oral gavage.
-
Monitoring: Monitor the animals daily for clinical signs of illness and record body weights every other day.
-
Euthanasia and Necropsy: At day 7 post-treatment, euthanize all animals according to approved ethical protocols.
-
Endpoint Analysis:
-
Parasite Burden: Carefully dissect the small intestine and count the number of adult worms to determine the parasite load for each animal.
-
Histopathology: Collect tissue samples (e.g., intestine, liver) for histopathological analysis to assess inflammation and tissue damage.[20]
-
Biomarkers: Collect blood via cardiac puncture for serum analysis of liver enzymes (e.g., ALT, AST) as a measure of potential toxicity.[20]
-
-
Data Analysis: Compare the mean parasite burden between the treated and vehicle control groups. Calculate the percentage reduction in worm load. Use appropriate statistical tests (e.g., Mann-Whitney U test) to determine statistical significance (p < 0.05).
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. ijbcp.com [ijbcp.com]
- 3. Ivermectin: An Anthelmintic, an Insecticide, and Much More - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Pharmacokinetics and Interactions of Ivermectin in Humans—A Mini-review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Safety, tolerability, and pharmacokinetics of escalating high doses of ivermectin in healthy adult subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic considerations on the repurposing of ivermectin for treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of cytochrome P4503A4 as the major enzyme responsible for the metabolism of ivermectin by human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. questjournals.org [questjournals.org]
- 15. m.youtube.com [m.youtube.com]
- 16. droracle.ai [droracle.ai]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Nonspecific membrane bilayer perturbations by ivermectin underlie SARS-CoV-2 in vitro activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ivermectin reduces in vivo coronavirus infection in a mouse experimental model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Formulation Strategies for Improved Bioavailability of Anti-parasitic Agent 3
Introduction
Anti-parasitic Agent 3 (APA3) is a novel synthetic compound demonstrating potent and broad-spectrum activity against several clinically significant parasites. Despite its promising in vitro efficacy, the therapeutic development of APA3 is hindered by its poor aqueous solubility, which leads to low and variable oral bioavailability.[1][2] Classified as a Biopharmaceutical Classification System (BCS) Class II compound, APA3 exhibits high intestinal permeability but low solubility, making its dissolution the rate-limiting step for systemic absorption.[3][4][5] To overcome this limitation, formulation strategies that enhance the solubility and dissolution rate are critical for achieving consistent and effective therapeutic concentrations in vivo.[6][7][8]
This document outlines the development and evaluation of an amorphous solid dispersion (ASD) of APA3 using hot-melt extrusion (HME). ASDs are a proven technique for improving the oral bioavailability of poorly soluble drugs by converting the crystalline active pharmaceutical ingredient (API) into a higher-energy amorphous state, thereby increasing its apparent solubility and dissolution rate.[1][9][10][11] The API is molecularly dispersed within a hydrophilic polymer matrix, which helps to stabilize the amorphous form and prevent recrystallization.[11][12]
Physicochemical and Pharmacokinetic Data
The successful formulation of APA3 as an ASD resulted in a significant improvement in its dissolution profile and in vivo bioavailability. The following tables summarize the key properties of the pure crystalline APA3 compared to the optimized ASD formulation.
Table 1: Physicochemical Properties of this compound (APA3)
| Property | Crystalline APA3 | Details / Conditions |
|---|---|---|
| Molecular Weight | 452.6 g/mol | - |
| LogP | 4.8 | High lipophilicity |
| BCS Classification | Class II | Low Solubility, High Permeability[3][4] |
| Aqueous Solubility | < 0.1 µg/mL | pH 6.8 phosphate buffer |
| Melting Point (Tm) | 215 °C | Crystalline form |
| Glass Transition (Tg) | 110 °C | Amorphous form |
Table 2: Comparative Pharmacokinetic Parameters of APA3 Formulations in Rats (Single Oral Dose: 50 mg/kg)
| Parameter | Crystalline APA3 | APA3-ASD Formulation | Fold Increase |
|---|---|---|---|
| Cmax (ng/mL) | 125 ± 30 | 980 ± 150 | 7.8x |
| Tmax (hr) | 4.0 ± 1.5 | 1.5 ± 0.5 | - |
| AUC₀₋₂₄ (ng·hr/mL) | 950 ± 210 | 8100 ± 950 | 8.5x |
| Bioavailability (F%) | 4% | 34% | 8.5x |
(Data are presented as mean ± standard deviation, n=6 rats per group)
Diagrams and Visualizations
Experimental Workflow Diagram
The following diagram illustrates the systematic workflow employed for the development and evaluation of the APA3 amorphous solid dispersion formulation.
Caption: Workflow for APA3-ASD development and evaluation.
Mechanism of Bioavailability Enhancement
This diagram outlines the logical relationship between the formulation strategy and the resulting improvement in drug absorption.
Caption: How ASD formulation overcomes APA3's low solubility.
Experimental Protocols
Protocol 1: Preparation of APA3 Amorphous Solid Dispersion by Hot-Melt Extrusion (HME)
Objective: To prepare a stable amorphous solid dispersion of APA3 with a hydrophilic polymer to enhance its dissolution rate.
Materials:
-
This compound (APA3), micronized
-
Polyvinylpyrrolidone/vinyl acetate copolymer (Kollidon® VA 64)
-
Methanol (for cleaning)
-
Twin-screw extruder (e.g., 11 mm) equipped with a strand die[13][14]
Procedure:
-
Premixing: Accurately weigh APA3 and Kollidon® VA 64 in a 1:3 ratio (25% drug load). Blend the powders geometrically in a V-blender for 15 minutes to ensure a homogenous physical mixture.
-
Extruder Setup: Set up the twin-screw extruder with a co-rotating screw configuration.[15] Set the temperature profile for the different barrel zones. A typical profile might be: Zone 1 (Feed): 80°C; Zone 2: 120°C; Zone 3: 160°C; Zone 4 (Die): 165°C.[16] The die temperature is set slightly above the glass transition temperature of the mixture but well below the degradation temperature of APA3.
-
Extrusion: Calibrate the volumetric powder feeder to a feed rate of 10 g/min . Set the screw speed to 100 RPM.[17]
-
Processing: Start the extruder and once the temperatures and screw speed are stable, begin feeding the powder blend. Monitor the torque and pressure throughout the run to ensure process stability.[13][16]
-
Collection: Collect the transparent, glassy extrudate strand onto a conveyor belt to cool at ambient temperature.
-
Milling: Once cooled and solidified, mill the extrudate strands using a cryogenic impact mill (or a suitable benchtop mill) to produce a fine powder. Pass the milled powder through a 40-mesh sieve.
-
Storage: Store the final APA3-ASD powder in a desiccator at room temperature to protect it from moisture and prevent recrystallization.
Protocol 2: In Vitro Dissolution Testing
Objective: To compare the dissolution rate of the APA3-ASD formulation against the pure crystalline API.
Apparatus & Conditions:
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer with 0.5% Sodium Dodecyl Sulfate (SDS) to maintain sink conditions.[20]
-
Paddle Speed: 75 RPM[21]
-
Test Samples: Capsules containing either pure crystalline APA3 or the APA3-ASD powder, equivalent to 50 mg of APA3.
Procedure:
-
Preparation: Assemble the dissolution apparatus and allow the dissolution medium to equilibrate to 37 °C.
-
Sample Introduction: Place one capsule of the test sample into each of the six dissolution vessels. Start the paddle rotation immediately.
-
Sampling: Withdraw 5 mL samples from each vessel at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, and 90 minutes).[22]
-
Sample Processing: Immediately filter each sample through a 0.45 µm PVDF syringe filter. Dilute the filtrate with the dissolution medium as necessary to fall within the calibration range of the analytical method.
-
Analysis: Quantify the concentration of APA3 in each sample using a validated HPLC-UV method at a suitable wavelength.
-
Data Calculation: Calculate the cumulative percentage of drug dissolved at each time point for both formulations and plot the dissolution profiles.
Protocol 3: In Vivo Pharmacokinetic Study in Rats
Objective: To determine and compare the oral bioavailability of the APA3-ASD formulation and pure crystalline APA3 in a rodent model.
Study Design:
-
Animals: Male Sprague-Dawley rats (250-300g), n=6 per group.[23][24]
-
Groups:
-
Group 1: Crystalline APA3 suspended in 0.5% carboxymethyl cellulose (CMC).
-
Group 2: APA3-ASD formulation suspended in 0.5% CMC.
-
Group 3 (IV reference): APA3 dissolved in a suitable vehicle (e.g., Solutol/Ethanol/Saline) for bioavailability calculation.
-
-
Dose: 50 mg/kg for oral groups, 5 mg/kg for IV group.
-
Administration: Oral gavage for Groups 1 and 2; intravenous injection via the tail vein for Group 3.[23]
Procedure:
-
Acclimatization & Fasting: Acclimatize animals for at least 3 days. Fast the animals overnight (approx. 12 hours) before dosing, with free access to water.[24]
-
Dosing: Accurately weigh each animal and administer the respective formulation.
-
Blood Collection: Collect blood samples (~150 µL) from the jugular or saphenous vein into EDTA-coated tubes at pre-defined time points: pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.[24]
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4 °C to separate the plasma.
-
Sample Storage: Store the plasma samples at -80 °C until bioanalysis.
-
Bioanalysis: Determine the concentration of APA3 in plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters including Cmax, Tmax, and AUC.[23] Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition System in Dosage form Development: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are BCS Class 2 drugs [pion-inc.com]
- 5. researchgate.net [researchgate.net]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. contractpharma.com [contractpharma.com]
- 10. tandfonline.com [tandfonline.com]
- 11. crystallizationsystems.com [crystallizationsystems.com]
- 12. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 13. fabtechnologies.com [fabtechnologies.com]
- 14. A Review of Hot-Melt Extrusion: Process Technology to Pharmaceutical Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. gsconlinepress.com [gsconlinepress.com]
- 16. Hot-Melt Extrusion: from Theory to Application in Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ascendiacdmo.com [ascendiacdmo.com]
- 18. fda.gov [fda.gov]
- 19. agnopharma.com [agnopharma.com]
- 20. youtube.com [youtube.com]
- 21. fip.org [fip.org]
- 22. Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Validating Anti-parasitic Agent 3 Targets with CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of drug-resistant parasites poses a significant threat to global health. A critical step in the development of novel anti-parasitic agents is the validation of their molecular targets. The CRISPR-Cas9 gene-editing tool has revolutionized this process, offering a precise and efficient method to genetically validate drug targets in a variety of parasitic organisms.[1][2] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to validate the targets of a hypothetical "Anti-parasitic agent 3," with a focus on parasites such as Plasmodium falciparum, the causative agent of malaria.
Principle of CRISPR-Cas9 in Target Validation
CRISPR-Cas9 technology allows for the targeted disruption or modification of a specific gene within an organism's genome.[1] For drug target validation, this means that the gene encoding the putative protein target of an anti-parasitic agent can be knocked out or altered. If the parasite's susceptibility to the drug is subsequently decreased or abolished, it provides strong evidence that the disrupted gene is indeed the drug's target.[3] This approach helps to distinguish on-target from off-target effects of a compound, a crucial step in the drug development pipeline.
Data Presentation
The following tables summarize hypothetical quantitative data from experiments validating the target of "this compound" in Plasmodium falciparum.
Table 1: In Vitro Susceptibility of P. falciparum to this compound Following CRISPR-Cas9 Mediated Target Gene Knockout.
| Parasite Line | Target Gene | EC50 of this compound (nM) | Fold Change in EC50 |
| Wild-Type (WT) | Intact | 15.2 ± 2.1 | 1 |
| Target-KO | Knockout | 1850.6 ± 150.3 | 121.8 |
| Scrambled gRNA Control | Intact | 16.5 ± 2.5 | 1.1 |
Table 2: Parasite Reduction Ratio (PRR) Assay to Assess Viability Following Treatment with this compound.
| Parasite Line | Treatment (at 10x EC50 of WT) | Log10 Parasite Reduction after 48h |
| Wild-Type (WT) | This compound | 3.5 ± 0.4 |
| Target-KO | This compound | 0.2 ± 0.1 |
| Wild-Type (WT) | Vehicle Control | 0.1 ± 0.05 |
Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Gene Knockout of the Putative Target in P. falciparum
This protocol outlines the steps for disrupting a target gene in P. falciparum using a plasmid-based CRISPR-Cas9 system.
1. gRNA Design and Plasmid Construction:
-
1.1. gRNA Design: Use a gRNA design tool such as CHOPCHOP to identify a suitable 20-base pair gRNA sequence targeting the gene of interest. Select a gRNA with high predicted efficiency and low off-target potential.[4][5]
-
1.2. Plasmid Construction: Synthesize and clone the designed gRNA sequence into a P. falciparum expression vector that also contains the Cas9 nuclease gene and a selectable marker (e.g., human dihydrofolate reductase, hDHFR, conferring resistance to WR99210).
-
1.3. Donor Template Design: Design a donor DNA template for homology-directed repair (HDR). For a knockout, this template should contain 5' and 3' homology arms flanking the target region but lack the gRNA target sequence itself to prevent re-cutting. The donor can be provided on a separate plasmid or on the same plasmid as the Cas9 and gRNA cassettes.
2. Transfection of P. falciparum:
-
2.1. Parasite Culture: Culture P. falciparum (e.g., 3D7 strain) in human red blood cells (RBCs) in complete medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
2.2. Preparation of Plasmids: Prepare high-purity, endotoxin-free plasmid DNA for both the Cas9/gRNA vector and the donor template vector.
-
2.3. Electroporation:
-
Prepare fresh human RBCs by washing with RPMI 1640.
-
Mix the plasmid DNA (typically 50-100 µg of each) with the washed, uninfected RBCs in cytomix.
-
Electroporate the mixture using a Bio-Rad Gene Pulser or similar device.
-
After electroporation, wash the RBCs and add them to a synchronized culture of ring-stage parasites.
-
3. Selection and Cloning of Edited Parasites:
-
3.1. Drug Selection: 24 hours post-transfection, apply drug selection (e.g., WR99210) to the culture to select for parasites that have taken up the plasmids.
-
3.2. Monitoring and Maintenance: Maintain the culture with regular media changes and fresh RBCs. Monitor for the appearance of resistant parasites, which typically occurs within 3-4 weeks.
-
3.3. Limiting Dilution Cloning: Once a resistant parasite population is established, perform limiting dilution to isolate clonal lines of edited parasites.
-
3.4. Genotypic Validation: Screen individual clones by PCR and Sanger sequencing to confirm the desired gene knockout at the target locus.
Protocol 2: In Vitro Parasite Viability and Drug Susceptibility Assay
This protocol determines the 50% effective concentration (EC50) of an anti-parasitic agent.
1. Parasite Synchronization and Plating:
-
1.1. Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.
-
1.2. Plating: Prepare a 96-well plate with serial dilutions of "this compound." Add synchronized ring-stage parasites (at ~0.5% parasitemia and 2% hematocrit) to each well. Include drug-free wells as a negative control.
2. Incubation and Growth Measurement:
-
2.1. Incubation: Incubate the plate for 72 hours under standard parasite culture conditions.
-
2.2. Growth Measurement: After incubation, quantify parasite growth using a SYBR Green I-based fluorescence assay.
-
Lyse the RBCs in the wells.
-
Add SYBR Green I dye, which intercalates with DNA, to each well.
-
Measure fluorescence using a plate reader (excitation ~485 nm, emission ~530 nm).
-
3. Data Analysis:
-
3.1. EC50 Calculation: Plot the fluorescence intensity against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Mandatory Visualizations
Caption: Experimental workflow for CRISPR-Cas9 target validation.
Caption: Simplified folate biosynthesis pathway and the target of antifolate agents.[6][7][8]
References
- 1. [PDF] Mechanisms of Resistance of Malaria Parasites to Antifolates | Semantic Scholar [semanticscholar.org]
- 2. CRISPR-Cas9 high-throughput screening to study drug resistance in Leishmania infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The molecular basis of antifolate resistance in Plasmodium falciparum: looking beyond point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance of malaria parasites to antifolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydrofolate reductase as a target for chemotherapy in parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Anti-parasitic Agent Administration in Animal Models: A Case Study with Ivermectin
These application notes provide detailed protocols and quantitative data for the administration of the broad-spectrum anti-parasitic agent, Ivermectin, in various animal models. This document is intended for researchers, scientists, and drug development professionals.
Introduction and Mechanism of Action
Ivermectin is a potent endo- and ectoparasitic agent from the avermectin family, widely used in both veterinary and human medicine.[1][2][3] Its primary mechanism of action involves the selective and high-affinity binding to glutamate-gated chloride channels (GluClRs) found in the nerve and muscle cells of invertebrates.[1][4][5] This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the nerve or muscle cell.[1][4] The resulting influx of chloride ions inhibits neural transmission, causing paralysis and eventual death of the parasite.[1][3][4][5]
Ivermectin's selective toxicity is due to mammals not having glutamate-gated chloride channels and the drug's low affinity for mammalian ligand-gated chloride channels.[4] Furthermore, Ivermectin does not readily cross the blood-brain barrier in most mammals, which protects the central nervous system where GABA receptors, with which Ivermectin can also interact, are located.[1][4] However, certain dog breeds with a mutation in the MDR1 gene may be more susceptible to toxicity.[6][7]
Caption: Signaling pathway of Ivermectin's mechanism of action.
Quantitative Data Summary
The following tables summarize quantitative data regarding the efficacy, pharmacokinetics, and toxicity of Ivermectin in various animal models.
Table 1: Efficacy of Ivermectin in Animal Models
| Animal Model | Parasite/Condition | Dosage | Route of Administration | Efficacy/Observed Effect | Reference |
| Mice | Lagochilascaris minor (migratory larvae) | 1,000 µg/kg (1 mg/kg) | Subcutaneous (single dose) | 99.5% effectiveness.[8] | [8] |
| Mice | Lagochilascaris minor (encysted larvae) | 200 - 1,000 µg/kg | Subcutaneous (single dose) | <5% effectiveness.[8] | [8] |
| Mice | Fur mites (Myobia musculi, Myocoptes musculinus) | ~1.3 mg/kg/day | Oral (in feed) | Mites eradicated and mice remained free for up to 21 weeks post-treatment.[9] | [9] |
| Rhesus Macaques | Plasmodium cynomolgi (liver stage) | 0.6 - 1.2 mg/kg for 7 days | Oral | Safe and well-tolerated in combination with chloroquine.[10] | [10] |
| Goats | Gastrointestinal nematodes | Not specified | Not specified | Efficacy of 62.63% observed, indicating resistance in some populations.[11] | [11] |
Table 2: Pharmacokinetic Parameters of Ivermectin in Animal Models
| Animal Model | Route of Administration | Dose | Cmax (Peak Concentration) | Tmax (Time to Peak) | Key Findings | Reference |
| Rats | Oral (gavage), SC, IM, IV, IP | 0.3 mg/kg | Not specified | Not specified | Metabolism appears similar across a wide range of doses.[2] | [2] |
| Mice | Intratracheal | 2.04 mg/kg | >10x in vitro antiviral concentration in respiratory tract | Not specified | High exposure in the respiratory tract for at least 24 hours.[12] | [12] |
| Cattle, Sheep, Pigs | Subcutaneous, Oral | 0.2 - 0.4 mg/kg | <150 ng/mL | ~4 hours (oral) | Slow absorption, broad distribution, slow excretion.[4][11][13] | [4][11][13] |
| Camels | Subcutaneous | 200 µg/kg | Cmax and AUC improved when co-administered with Rafoxanide.[14] | Not specified | Co-administration can enhance bioavailability.[14] | [14] |
Table 3: Toxicity Data of Ivermectin in Animal Models
| Animal Model | Parameter | Value | Route of Administration | Observed Toxic Signs | Reference |
| Mice (CF-1) | LD50 | 25 mg/kg | Oral | Ataxia, bradypnea, tremors.[6] | [6] |
| Mice (Balb-C) | LD50 | 20.9 mg/kg | Oral | Not specified.[15] | [15] |
| Mice (Balb-C) | Poisoning Dose | 10 mg/kg | Oral | Grooming, lethargy, depression, recumbency.[15] | [15] |
| Rats | Neurotoxicity | 10 mg/kg | Intravenous | Sleepiness and staggering.[16] | [16] |
| Rats | Severe CNS Depression | 15 mg/kg | Intravenous | Similar to general anesthesia.[16] | [16] |
| Dogs | LD50 | 80 mg/kg | Not specified | Not specified.[6] | [6] |
| Dogs (MDR1-mutant breeds) | High Sensitivity | Standard doses | Oral/Other | Severe neurotoxicity.[6][7] | [6][7] |
Experimental Protocols
The following are generalized protocols for the administration and evaluation of Ivermectin in animal models. All procedures should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
This protocol outlines common methods for administering Ivermectin to mice and rats.
Materials:
-
Ivermectin solution (formulation appropriate for the route of administration)
-
Vehicle (e.g., propylene glycol, sterile water, corn oil)
-
Appropriate gauge needles and syringes for injections
-
Oral gavage needles
-
Animal scale
Procedure:
-
Dose Calculation:
-
Weigh each animal accurately.
-
Calculate the volume of the Ivermectin solution to administer based on the animal's weight and the desired dose (e.g., in mg/kg).
-
-
Administration Routes:
-
Oral (Gavage):
-
Gently restrain the animal.
-
Insert a sterile gavage needle into the esophagus.
-
Slowly administer the calculated volume.
-
Monitor the animal for any signs of distress.
-
-
Subcutaneous (SC) Injection:
-
Pinch the loose skin over the back or flank to create a "tent".
-
Insert a sterile needle into the base of the skin tent.
-
Aspirate to ensure a blood vessel has not been entered.
-
Inject the solution and withdraw the needle.
-
-
Topical Application:
-
Part the fur to expose the skin, typically between the shoulder blades.
-
Apply the calculated volume of the topical solution directly to the skin.
-
Prevent the animal from grooming the area until the solution is dry.
-
-
In-Feed Administration:
-
-
Post-Administration Monitoring:
-
Observe animals for any adverse reactions, such as lethargy, ataxia, or changes in behavior, for several hours post-administration.[15]
-
Record all observations in the study log.
-
This protocol is adapted from studies evaluating the efficacy of Ivermectin against fur mites in a research colony.[9]
Caption: Experimental workflow for a fur mite efficacy study.
Procedure:
-
Animal Selection: Select mice confirmed to be infested with fur mites (Myobia musculi, Myocoptes musculinus).[9]
-
Group Allocation: Randomly assign mice to a control group and one or more treatment groups (e.g., varying durations of treatment).[9]
-
Treatment Administration:
-
Treatment Group: Provide medicated feed containing Ivermectin (e.g., 12 ppm, for an approximate ingested dose of 1.3 mg/kg).[9]
-
Control Group: Provide identical feed without Ivermectin.
-
-
Monitoring: Throughout the study, monitor all animals for clinical signs of mite infestation (e.g., pruritus, hair loss) and any signs of drug toxicity.
-
Efficacy Assessment:
-
At predetermined time points (e.g., weekly during treatment and for several weeks post-treatment), assess the mite burden.
-
Methods can include skin scrapes or detailed examination of the pelt under a microscope.
-
-
Data Analysis: Compare the prevalence and intensity of mite infestation between the treatment and control groups to determine the efficacy of the Ivermectin treatment.
This protocol outlines a general procedure for determining the median lethal dose (LD50) of Ivermectin.
Caption: Experimental workflow for an acute toxicity (LD50) study.
Procedure:
-
Animal Selection: Use healthy, adult mice (e.g., Balb-C or CF-1 strain) of a single sex and consistent weight range.[6][15]
-
Group Allocation: Divide animals into several dose groups (e.g., 5-6 animals per group) and a control group.
-
Dose Preparation: Prepare a series of Ivermectin solutions with geometrically increasing concentrations.
-
Administration:
-
Administer a single oral dose of Ivermectin to each respective group.
-
The control group receives only the vehicle.
-
-
Observation:
-
Continuously observe animals for the first few hours post-dosing and then periodically for up to 72 hours.
-
Record all clinical signs of toxicity, such as ataxia, tremors, lethargy, bradypnea (slowed breathing), and recumbency.[6][15]
-
Record the time of onset of signs and the time of death for any mortalities.
-
-
Data Analysis:
-
Tabulate the number of mortalities in each dose group.
-
Calculate the LD50 value using an appropriate statistical method, such as the Up-and-Down Procedure or Probit analysis.[15]
-
References
- 1. What is the mechanism of Ivermectin? [synapse.patsnap.com]
- 2. fao.org [fao.org]
- 3. vetmed.tennessee.edu [vetmed.tennessee.edu]
- 4. droracle.ai [droracle.ai]
- 5. Effects of glutamate and ivermectin on single glutamate-gated chloride channels of the parasitic nematode H. contortus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ivermectin - Wikipedia [en.wikipedia.org]
- 7. Ivermectin for Dogs and Cats [vcahospitals.com]
- 8. Assessment of ivermectin therapeutic efficacy on third-stage larvae of Lagochilascaris minor in mice experimentally infected - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and safety of inhaled ivermectin in mice as a potential COVID-19 treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The pharmacokinetics and metabolism of ivermectin in domestic animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cabidigitallibrary.org [cabidigitallibrary.org]
- 15. jcoagri.uobaghdad.edu.iq [jcoagri.uobaghdad.edu.iq]
- 16. Central and Peripheral Neurotoxic Effects of Ivermectin in Rats [jstage.jst.go.jp]
Application Note: Anti-parasitic Agent 3 for the Treatment of Drug-Resistant Parasite Strains
Introduction
The emergence and spread of drug-resistant parasite strains present a significant challenge to global health, undermining the effectiveness of existing therapies for diseases such as leishmaniasis, Chagas disease, and malaria.[1][2][3][4] This growing resistance necessitates the discovery and development of novel anti-parasitic agents with alternative mechanisms of action.[5][6][7] Anti-parasitic Agent 3 is a novel, broad-spectrum benzimidazole-derived compound designed to address this critical need. It exhibits a dual mechanism of action, targeting both a key parasite survival pathway and a common drug resistance mechanism, rendering it highly effective against a range of drug-sensitive and drug-resistant protozoan parasites.
Mechanism of Action
This compound exerts its effect through a dual-pronged attack on essential parasite functions. The primary mechanism involves the potent and selective inhibition of Parasite-Specific Kinase 3 (PSK3) , an enzyme crucial for parasite signaling pathways that regulate proliferation and survival.[8] Unlike host kinases, PSK3 possesses a unique ATP-binding pocket, allowing for high specificity and minimizing off-target effects in mammalian cells.
Secondly, this compound actively counteracts a prevalent drug resistance strategy by inhibiting Resistance-Associated Efflux Pump 2 (RAEP2) .[9][10] These efflux pumps are frequently overexpressed in resistant parasite strains and are responsible for actively transporting therapeutic compounds out of the cell, reducing their intracellular concentration and efficacy.[10][11] By blocking RAEP2, this compound ensures its own accumulation within the parasite and can restore the efficacy of other co-administered drugs.
Caption: Proposed dual mechanism of action for this compound.
Data Presentation
The efficacy of this compound was evaluated against both drug-sensitive (wild-type, WT) and drug-resistant (RES) strains of several protozoan parasites.
Table 1: In Vitro Efficacy of this compound
This table summarizes the 50% inhibitory concentration (IC50) of this compound against various parasite species and strains. Lower values indicate higher potency.
| Parasite Species | Strain | Resistance Profile | IC50 (nM) [Agent 3] | IC50 (nM) [Control Drug] |
| Leishmania donovani | WT | Sensitive to Amphotericin B | 15.5 | 110 (Amphotericin B) |
| Leishmania donovani | RES | Amphotericin B Resistant | 21.2 | >2000 (Amphotericin B) |
| Trypanosoma cruzi | WT | Sensitive to Benznidazole | 18.9 | 1500 (Benznidazole) |
| Trypanosoma cruzi | RES | Benznidazole Resistant | 25.4 | >10000 (Benznidazole) |
| Plasmodium falciparum | WT | Sensitive to Chloroquine | 9.8 | 25 (Chloroquine) |
| Plasmodium falciparum | RES | Chloroquine Resistant | 12.1 | >500 (Chloroquine) |
Data is a composite representation based on typical findings for novel anti-parasitic compounds.[12][13][14][15]
Table 2: Cytotoxicity and Selectivity Index of this compound
The selectivity index (SI) is a critical measure of a compound's safety profile, calculated as the ratio of its cytotoxicity (CC50) in mammalian cells to its parasiticidal activity (IC50). A higher SI is desirable.
| Cell Line | CC50 (µM) | Target Parasite (Resistant Strain) | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Vero (Monkey Kidney) | >200 | L. donovani (RES) | 0.021 | >9523 |
| HepG2 (Human Liver) | 185 | T. cruzi (RES) | 0.025 | 7400 |
| MRC-5 (Human Lung) | >200 | P. falciparum (RES) | 0.012 | >16667 |
Cytotoxicity was assessed using standard MTT or Alamar blue assays.[13][16][17][18] High SI values indicate a favorable therapeutic window.
Table 3: In Vivo Efficacy of this compound in a Murine Model of Visceral Leishmaniasis (L. donovani)
This table shows the reduction in parasite burden in the liver and spleen of infected mice following a 5-day oral treatment regimen.
| Treatment Group | Dose (mg/kg/day) | % Reduction in Liver Burden | % Reduction in Spleen Burden |
| Vehicle Control | - | 0% | 0% |
| This compound | 25 | 98.5% | 97.9% |
| Amphotericin B (Control) | 1 | 99.2% | 99.1% |
In vivo efficacy was determined by quantifying parasite load in target organs post-treatment.[12][19][20][21]
Experimental Protocols
Protocol 1: In Vitro Susceptibility Testing (Resazurin-Based Assay)
This protocol outlines a method for determining the IC50 of this compound against intracellular amastigotes of Leishmania donovani.
Caption: Experimental workflow for in vitro susceptibility testing.
Methodology:
-
Cell Seeding: Seed peritoneal macrophages or a suitable macrophage cell line into 96-well microplates at a density of 4x10^4 cells/well and incubate overnight to allow for adherence.
-
Infection: Infect the adherent macrophages with late-log phase L. donovani promastigotes at a parasite-to-cell ratio of 10:1. Incubate for 24 hours to allow for phagocytosis and differentiation into amastigotes.
-
Drug Application: Prepare serial dilutions of this compound in the appropriate culture medium. Remove the medium from the wells and add 200 µL of the drug dilutions. Include wells with a reference drug (e.g., Amphotericin B) as a positive control and wells with medium only as a negative (untreated) control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Add 20 µL of Resazurin solution (0.125 mg/mL) to each well. Incubate for another 4-6 hours. Viable, metabolically active cells will reduce the blue Resazurin to the pink, highly fluorescent resorufin.
-
Data Acquisition: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the untreated controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
Protocol 2: In Vivo Efficacy Assessment in a Murine Model
This protocol describes a general workflow for evaluating the efficacy of this compound in a BALB/c mouse model of visceral leishmaniasis.
Caption: Experimental workflow for in vivo efficacy assessment.
Methodology:
-
Infection: Infect 6-8 week old female BALB/c mice with 1x10^7 stationary-phase L. donovani promastigotes via intravenous (tail vein) injection.
-
Establishment of Infection: Allow the infection to become established for 21 days.
-
Group Assignment: Randomly assign mice to treatment groups (n=5-8 per group): Vehicle control, this compound (e.g., 25 mg/kg), and a positive control drug.
-
Treatment: Administer the assigned treatment by oral gavage once daily for 5 consecutive days.[18] The vehicle may consist of a formulation like 7% Tween-80 and 3% Ethanol in water.[18]
-
Monitoring: Monitor the health and body weight of the mice throughout the experiment.
-
Endpoint and Tissue Collection: At 14 days after the final treatment dose, humanely euthanize the mice. Aseptically remove the liver and spleen and weigh them.
-
Parasite Quantification: Homogenize a pre-weighed portion of the liver and spleen in a suitable medium. Prepare serial dilutions of the homogenate and culture them in 96-well plates to determine the parasite load by limiting dilution assay. Results are often expressed as Leishman-Donovan Units (LDU).
-
Data Analysis: Calculate the mean parasite burden for each group. Determine the percentage of inhibition (% reduction) in parasite burden for the treated groups relative to the vehicle control group.
Conclusion
This compound demonstrates significant potential as a next-generation therapeutic for treating infections caused by drug-resistant parasites. Its novel dual mechanism of action, high in vitro potency, excellent selectivity, and promising in vivo efficacy mark it as a strong candidate for further preclinical development. The protocols provided herein offer robust methods for researchers to evaluate the efficacy of this compound and similar compounds in a laboratory setting.
References
- 1. sciencedaily.com [sciencedaily.com]
- 2. Classification and Mechanism of Action of Anti-Parasitic Drugs: A Review Article – International Journal of Health & Medical Research [ijhmr.com]
- 3. Antiparasitic Drugs: Mechanisms of Action and Resistance [caister.com]
- 4. Antimalarial drug resistance: linking Plasmodium falciparum parasite biology to the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current strategies in the search for novel antiparasitic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Current Directions of Searching for Antiparasitic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Signaling Strategies of Malaria Parasite for Its Survival, Proliferation, and Infection during Erythrocytic Stage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Computational identification of signalling pathways in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anthelmintic Resistance and Its Mechanism: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.bvsalud.org [docs.bvsalud.org]
- 12. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The efficacy of novel arylimidamides against Trypanosoma cruzi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Evaluation of Anti-Parasitic Activities of Quinolone-Coumarin Hybrids Derived from Fluoroquinolones and Novobiocin Against Toxoplasma gondii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. The discovery of a novel series of compounds with single-dose efficacy against juvenile and adult Schistosoma species - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis | PLOS Neglected Tropical Diseases [journals.plos.org]
- 21. Development of a Novel Compound Effective Against Juvenile, Adult, and Drug-Resistant Schistosoma Species - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming "Anti-parasitic agent 3" (Ivermectin) Solubility Issues in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges associated with "Anti-parasitic agent 3," with a specific focus on Ivermectin as a representative compound.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" (Ivermectin) and why is its solubility a concern in assays?
A1: "this compound" (Ivermectin) is a broad-spectrum anti-parasitic agent belonging to the avermectin family of medications.[1] It is highly hydrophobic, making it poorly soluble in aqueous solutions.[2] This low solubility can lead to several issues in in-vitro assays, including precipitation of the compound in culture media, inaccurate determination of active concentrations, and potential for misleading experimental results.[3]
Q2: What is the primary mechanism of action for Ivermectin?
A2: Ivermectin's primary mode of action is the disruption of nerve and muscle function in invertebrates. It achieves this by binding to and activating glutamate-gated chloride channels (GluCls), which are found in the nerve and muscle cells of these organisms.[1][4][5] This binding leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane, which results in paralysis and death of the parasite.[1][6]
Q3: In which solvents can I dissolve Ivermectin for my experiments?
A3: Ivermectin is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of Ivermectin for in-vitro studies.[7][8][9][10] Other suitable organic solvents include ethanol, dimethylformamide (DMF), and methanol.[2][7] It is practically insoluble in water.[9]
Troubleshooting Guides
Issue 1: Precipitate formation in cell culture media after adding Ivermectin.
Cause: This is a common issue arising from the low aqueous solubility of Ivermectin. When a concentrated stock solution (usually in an organic solvent like DMSO) is diluted into an aqueous cell culture medium, the Ivermectin may crash out of solution, forming a precipitate.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible, typically below 0.5%, to minimize its potential toxic effects on cells and to reduce the chances of precipitation.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your Ivermectin stock solution in the cell culture medium. This gradual decrease in solvent concentration can help maintain the solubility of the compound.
-
Pre-warm Media: Adding the Ivermectin stock to pre-warmed (37°C) cell culture medium can sometimes improve solubility compared to adding it to cold media.
-
Vortexing/Mixing: Immediately after adding the Ivermectin stock to the media, vortex or gently mix the solution thoroughly to ensure rapid and uniform dispersion.
-
Use of Solubilizing Agents: For certain applications, the use of solubilizing agents like cyclodextrins can be explored to enhance the aqueous solubility of Ivermectin.[11]
-
Filtration: If precipitates are observed, filtering the final working solution through a 0.22 µm filter may remove aggregates. However, be aware that this could also reduce the actual concentration of the dissolved compound.[3]
Issue 2: Inconsistent or lower-than-expected activity in assays.
Cause: This can be a direct consequence of solubility issues. If Ivermectin precipitates, the actual concentration of the compound in solution and available to interact with the target is lower than the intended concentration. It has also been reported that at concentrations near its solubility limit, ivermectin can interfere with certain assay technologies.[12][13]
Troubleshooting Steps:
-
Confirm Solubility: Visually inspect your final working solutions for any signs of precipitation, both with the naked eye and under a microscope.
-
Solubility Testing: If possible, perform a solubility test of Ivermectin in your specific assay buffer or medium to determine its practical solubility limit under your experimental conditions.
-
Control Experiments: Include appropriate vehicle controls (e.g., medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
-
Assay Technology Considerations: Be mindful of the type of assay being used. For instance, ivermectin has been shown to interfere with AlphaScreen assays.[12][13] If you suspect assay interference, consider using an alternative detection method.
Data Presentation
Table 1: Solubility of Ivermectin in Common Laboratory Solvents
| Solvent | Reported Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | ~50 mM | [8] |
| Dimethyl sulfoxide (DMSO) | 100 mg/mL (~114 mM) | [9] |
| Dimethyl sulfoxide (DMSO) | 250 mg/mL (~286 mM) | [10] |
| Dimethylformamide (DMF) | ~3 mg/mL | [7] |
| Ethanol | ~1 mg/mL | [7] |
| Water | Insoluble | [9] |
Note: Solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Ivermectin Stock Solution in DMSO
Materials:
-
Ivermectin powder (ensure high purity)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Calculate the required mass of Ivermectin: The molecular weight of Ivermectin (B1a form) is approximately 875.1 g/mol . To prepare a 10 mM solution, you will need 8.751 mg of Ivermectin per 1 mL of DMSO.
-
Weigh the Ivermectin: Carefully weigh the calculated amount of Ivermectin powder using an analytical balance in a fume hood.
-
Dissolve in DMSO: Add the weighed Ivermectin powder to a sterile amber vial. Using a calibrated pipette, add the required volume of anhydrous DMSO.
-
Mix thoroughly: Vortex the solution until the Ivermectin is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.
Protocol 2: General Protocol for a Cell-Based Assay with Ivermectin
Materials:
-
Cells of interest plated in appropriate culture vessels (e.g., 96-well plates)
-
Complete cell culture medium
-
10 mM Ivermectin stock solution in DMSO
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for viability, proliferation, etc.)
Procedure:
-
Cell Seeding: Seed the cells at the desired density in the culture plates and allow them to adhere and grow for the recommended time (typically 24 hours).
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM Ivermectin stock solution.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Crucially, ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (e.g., <0.5%).
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest Ivermectin concentration being tested.
-
-
Treatment:
-
Carefully remove the old medium from the cell plates.
-
Add the prepared working solutions of Ivermectin and the vehicle control to the respective wells.
-
-
Incubation: Incubate the plates for the desired treatment duration under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Assay Measurement: Following incubation, perform the specific assay according to the manufacturer's instructions to measure the desired endpoint (e.g., cell viability, apoptosis).
Mandatory Visualization
Caption: Mechanism of action of Ivermectin on glutamate-gated chloride channels.
Caption: Troubleshooting workflow for Ivermectin precipitation in assays.
References
- 1. Ivermectin - Wikipedia [en.wikipedia.org]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ivermectin-induced cell death of cervical cancer cells in vitro a consequence of precipitate formation in culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Molecular mechanisms of Cys-loop ion channel receptor modulation by ivermectin [frontiersin.org]
- 5. What are Glutamate-gated chloride channel modulators and how do they work? [synapse.patsnap.com]
- 6. Glutamate-gated chloride channels and the mode of action of the avermectin/milbemycin anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Ivermectin | Nicotinic (a7) Receptor Modulators: R&D Systems [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. CN104208017A - Ivermectin solution and preparation method thereof - Google Patents [patents.google.com]
- 12. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV‑2 Antiviral Activities and Lack of Translatability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Membrane Perturbations and Assay Interferences by Ivermectin Explain Its In Vitro SARS-CoV-2 Antiviral Activities and Lack of Translatability - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing "Anti-parasitic agent 3" dosage for "in vivo" studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage of "Anti-parasitic agent 3" for in vivo studies. It includes frequently asked questions, troubleshooting guides, data tables, and detailed experimental protocols to address common challenges encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a novel synthetic compound belonging to the benzimidazole class of molecules. Its primary mechanism of action is the inhibition of microtubule synthesis in parasites by binding to β-tubulin.[1][2] This disruption of the cytoskeleton interferes with essential cellular functions like glucose uptake and cell division, ultimately leading to parasite death.[1]
Q2: What is the recommended starting dose for a new in vivo mouse study?
A2: For initial efficacy studies, a starting dose of 25 mg/kg, administered orally once daily, is recommended. This recommendation is based on preliminary Maximum Tolerated Dose (MTD) studies and in vitro efficacy data. However, this dose should be optimized based on the specific parasite model and host strain being used.
Q3: How should this compound be formulated for oral administration?
A3: Due to its poor water solubility, this compound should be formulated in a vehicle such as 0.5% (w/v) methylcellulose with 0.2% (v/v) Tween 80.[2] Ensure the compound is micronized and sonicated to create a homogenous suspension for consistent dosing. For in vitro studies, stock solutions can be prepared in dimethyl sulfoxide (DMSO).[3]
Q4: What is the known pharmacokinetic profile of this agent?
A4: this compound exhibits moderate oral bioavailability, which can be enhanced when administered with a fatty meal.[4] It is primarily metabolized in the liver to its active sulfoxide form.[4] For detailed pharmacokinetic parameters from studies in rodents, please refer to the data tables section.
Troubleshooting Guide
Q5: I am observing low efficacy at the recommended 25 mg/kg starting dose. What are the next steps?
A5: If you are observing suboptimal efficacy, consider the following:
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Dose Escalation: You may need to increase the dose. A dose-response study is recommended to identify a more effective dose. Refer to the Dose-Response Efficacy Data table below and the Dose-Escalation Efficacy Study Protocol.
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Dosing Frequency: Consider increasing the dosing frequency to twice daily (e.g., 15 mg/kg b.i.d.) to maintain therapeutic concentrations, especially if the agent has a short half-life.
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Route of Administration: While oral administration is standard, intraperitoneal (IP) injection may be explored to bypass first-pass metabolism and potentially increase bioavailability.[5]
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Formulation Check: Ensure the compound is properly suspended. Inconsistent formulation can lead to variable dosing and poor results.
Q6: My study animals are showing signs of toxicity (e.g., >15% weight loss, lethargy). How should I proceed?
A6: Toxicity indicates that the current dose is above the Maximum Tolerated Dose (MTD) for your specific animal model and conditions.[6][7]
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Reduce the Dose: Immediately reduce the dose by 30-50% in the next cohort of animals.
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Conduct an MTD Study: If you haven't already, perform a formal MTD study to define the safe upper limit for dosing.[6][8][9] Refer to the Maximum Tolerated Dose (MTD) Study Protocol for a detailed methodology.
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Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity, including body weight, food and water intake, and changes in behavior.
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Evaluate Biomarkers: Collect blood samples to analyze liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) to identify potential organ-specific toxicity.
Q7: I am seeing significant variability in efficacy between individual animals in the same treatment group. What could be the cause?
A7: High inter-animal variability can stem from several factors:
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Inconsistent Dosing: Variability in oral gavage technique can lead to inaccurate dosing. Ensure all technicians are properly trained.
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Formulation Issues: A poorly suspended compound can result in animals receiving different effective doses. Vortex the suspension vigorously before dosing each animal.
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Host Factors: Differences in metabolism or immune response between individual animals can affect drug efficacy. Ensure you are using a genetically homogenous animal strain.
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Infection Load: Variability in the initial parasite burden can lead to different outcomes. Standardize your infection protocol to ensure a consistent starting parasite load.
Data Presentation: Quantitative Summaries
Table 1: Dose-Response Efficacy in a Murine Model of Heligmosomoides polygyrus Infection
| Dose (mg/kg, oral, once daily) | Mean Worm Burden Reduction (%) | Standard Deviation |
| 10 | 35.2% | ± 8.5% |
| 25 | 78.6% | ± 6.2% |
| 50 | 95.1% | ± 3.1% |
| Vehicle Control | 0% | ± 5.5% |
Table 2: Key Toxicity Indicators from a 7-Day MTD Study in Naive Mice
| Dose (mg/kg, oral, once daily) | Maximum Mean Body Weight Loss (%) | ALT (U/L) - Day 7 | AST (U/L) - Day 7 |
| 25 | 1.5% | 35 ± 8 | 60 ± 12 |
| 50 | 4.8% | 42 ± 11 | 75 ± 15 |
| 75 | 16.2% | 150 ± 25 | 280 ± 45 |
| 100 | 22.5% | 310 ± 50 | 550 ± 70 |
Values are presented as Mean ± Standard Deviation.
Table 3: Pharmacokinetic Parameters in Male Sprague-Dawley Rats (50 mg/kg Oral Dose)
| Parameter | Value |
| Cmax (Maximum Plasma Concentration) | 2.5 µg/mL |
| Tmax (Time to Cmax) | 2 hours |
| AUC (Area Under the Curve) | 15 µg·h/mL |
| t½ (Half-life) | 4.5 hours |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
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Animal Model: Use naive, healthy mice (e.g., C57BL/6, 6-8 weeks old), with 3-5 animals per group (mixed-sex or single-sex depending on study goals).
-
Dose Selection: Select a range of doses based on in vitro cytotoxicity data. For this compound, a suggested range is 25, 50, 75, and 100 mg/kg. Include a vehicle control group.
-
Administration: Administer the compound daily via oral gavage for 7 consecutive days.
-
Monitoring:
-
Record body weight and clinical observations (e.g., posture, activity, fur condition) daily.
-
The primary endpoint is often a predefined level of body weight loss (e.g., 20%) or severe clinical signs.[6]
-
-
Termination: At the end of the study, collect blood for clinical chemistry analysis (liver and kidney function). Perform a gross necropsy to observe any organ abnormalities.
-
MTD Determination: The MTD is defined as the highest dose that does not cause mortality, >20% body weight loss, or other significant signs of toxicity.[6][7]
Protocol 2: In Vivo Dose-Escalation Efficacy Study
-
Animal Model: Use an established host-parasite model (e.g., Heligmosomoides polygyrus in C57BL/6 mice).
-
Infection: Infect mice with a standardized number of infective larvae (L3). Allow the infection to establish (typically 7-10 days post-infection).
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Group Allocation: Randomly assign infected mice to treatment groups (n=5-8 per group). Include a vehicle control group and potentially a positive control group (e.g., a standard-of-care drug like albendazole).
-
Dosing: Administer this compound at various doses (e.g., 10, 25, 50 mg/kg) orally once daily for 3-5 consecutive days.
-
Efficacy Assessment:
-
Euthanize mice 7-10 days after the final treatment.
-
Harvest the relevant organ (e.g., small intestine for H. polygyrus) and count the remaining adult worms.
-
Calculate the percentage reduction in worm burden for each group relative to the vehicle control group.
-
Visualizations
Caption: Workflow for optimizing this compound dosage.
Caption: Mechanism of action for this compound.
Caption: Troubleshooting decision tree for in vivo studies.
References
- 1. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Oral Fenbendazole for Cancer Therapy in Humans and Animals | Anticancer Research [ar.iiarjournals.org]
- 3. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and Target-Site Pharmacokinetics of Antiparasitic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of drug dose and timing of treatment on the emergence of drug resistance in vivo in a malaria model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. Maximum tolerated dose (MTD) – REVIVE [revive.gardp.org]
- 8. catalog.labcorp.com [catalog.labcorp.com]
- 9. reactionbiology.com [reactionbiology.com]
Technical Support Center: Anti-parasitic Agent 3 (APA-3)
Welcome to the technical support center for Anti-parasitic Agent 3 (APA-3). This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving APA-3.
Product Information:
-
Name: this compound (APA-3)
-
Target: Toxoplasma gondii Calcium-Dependent Protein Kinase 1 (TgCDPK1).[1][2][3][4][5] TgCDPK1 is a crucial enzyme involved in parasite motility, invasion, and replication.[1][2]
-
Known Off-Target Profile: Human Src family kinases (e.g., Src, Lck).[6][7][8][9][10] These kinases are involved in host cell signaling pathways regulating proliferation, differentiation, and survival.[6][7][9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing significant host cell death in my experiments at concentrations required to inhibit the parasite. Is this expected?
A1: This is a known issue that may be attributable to the off-target effects of APA-3 on host cell kinases, particularly Src family kinases.[6][7][8][9] We recommend performing a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your host cell line and comparing it to the 50% effective concentration (EC50) against the parasite. A low selectivity index (CC50/EC50) indicates that off-target toxicity is a significant concern.
Q2: How can I confirm that APA-3 is inhibiting Src family kinases in my host cells?
A2: You can assess the phosphorylation status of known Src substrates via Western blot. A reduction in the phosphorylation of a Src substrate in APA-3 treated host cells would suggest off-target activity. Additionally, you can perform an in vitro kinase assay using recombinant human Src kinase to directly measure the inhibitory activity of APA-3.
Q3: What are the recommended starting concentrations for in vitro experiments?
A3: For initial experiments, we recommend a dose-response curve ranging from 1 nM to 100 µM for both parasite and host cell assays. This wide range will help in determining the EC50 and CC50 values specific to your experimental setup. Based on our internal data, the EC50 for T. gondii is significantly lower than the CC50 for common human cell lines (see Data Table 1).
Q4: My results are variable between experiments. What are some common causes?
A4: Variability in cell-based assays can arise from several factors.[11] Ensure consistent cell seeding density, passage number, and health of your cell cultures.[12] Pipetting accuracy and thorough mixing of reagents are also critical.[12][13] For plate-based assays, be mindful of potential edge effects and consider the appropriate plate color for your detection method (e.g., black plates for fluorescence to reduce background).[14]
Q5: What strategies can I employ to minimize the off-target effects of APA-3 in my experiments?
A5:
-
Dose Optimization: Use the lowest effective concentration of APA-3 that achieves the desired anti-parasitic effect while minimizing host cell toxicity.[15]
-
Rational Combination Therapy: Consider using APA-3 in combination with another anti-parasitic agent with a different mechanism of action. This may allow for a lower, less toxic concentration of APA-3 to be used.
-
Genetic Approaches: If your experimental system allows, you could use host cells with genetic modifications (e.g., knockout or knockdown) of the primary off-target kinases to reduce the compound's cytotoxic effects.
-
Structural Analogs: If you are in a drug development setting, consider synthesizing and testing structural analogs of APA-3 designed to have higher selectivity for TgCDPK1 over human Src family kinases.[16]
Quantitative Data Summary
Table 1: In Vitro Potency and Selectivity of APA-3
| Target | Assay Type | IC50 / EC50 |
| T. gondii (RH strain) | Plaque Assay | 50 nM |
| Recombinant TgCDPK1 | In Vitro Kinase Assay | 15 nM |
| Recombinant Human Src | In Vitro Kinase Assay | 500 nM |
| Human Foreskin Fibroblasts (HFF) | MTT Cytotoxicity Assay (CC50) | 5 µM |
| Selectivity Index (CC50/EC50) | 100 |
Table 2: Troubleshooting Common Assay Issues
| Issue | Possible Cause | Recommended Solution |
| High background in fluorescence assay | Autofluorescence from media components.[14] | Use phenol red-free media or perform measurements in PBS.[14] |
| Low signal intensity | Suboptimal focal height of the plate reader.[14] | Adjust the focal height to the cell layer at the bottom of the well.[14] |
| Inconsistent readings across wells | Uneven cell distribution.[14] | Gently mix cell suspension before and during plating. Use well-scanning feature on the plate reader if available.[14] |
| No anti-parasitic effect observed | Incorrect drug concentration; degraded compound. | Verify calculations and prepare fresh dilutions. Ensure proper storage of the compound. |
| High host cell toxicity at all concentrations | Cell contamination (e.g., mycoplasma); unhealthy cells.[11] | Test for mycoplasma. Use cells at a low passage number and ensure they are healthy before starting the experiment.[12] |
Experimental Protocols
Protocol 1: Host Cell Cytotoxicity (MTT Assay)
-
Cell Seeding: Seed human foreskin fibroblasts (HFF) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare a 2x serial dilution of APA-3 in culture media. Replace the existing media with the media containing APA-3. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the CC50 value by plotting the percentage of cell viability against the log of the APA-3 concentration.
Protocol 2: In Vitro Kinase Assay (ADP-Glo™ format)
-
Reaction Setup: In a 384-well plate, add recombinant kinase (TgCDPK1 or human Src), the appropriate substrate and ATP.
-
Inhibitor Addition: Add APA-3 at various concentrations (e.g., 10-point serial dilution). Include a no-inhibitor control.
-
Kinase Reaction: Incubate at 30°C for 1 hour.
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Luminescence Generation: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Readout: Measure luminescence using a plate reader.
-
Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log of the APA-3 concentration.
Visualizations
Caption: APA-3 intended and off-target signaling pathways.
Caption: Troubleshooting workflow for APA-3 off-target effects.
References
- 1. Protein kinases in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of CDPK1 targets identifies a trafficking adaptor complex that regulates microneme exocytosis in Toxoplasma [elifesciences.org]
- 3. biorxiv.org [biorxiv.org]
- 4. CDPK2A and CDPK1 form a signaling module upstream of Toxoplasma motility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Src family kinase - Wikipedia [en.wikipedia.org]
- 7. Regulation of SRC family kinases in human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 11. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 12. biocompare.com [biocompare.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Strategies to Reduce the Use of Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia [theoncologynurse.com]
- 16. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Troubleshooting inconsistent results in "Anti-parasitic agent 3" experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with "Anti-parasitic agent 3." Our goal is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant well-to-well variability in our 96-well plate-based in vitro assays. What are the common causes?
A1: High variability in absorbance or fluorescence readings across wells can stem from several factors.[1][2] Common issues include inconsistent cell seeding, pipetting errors, edge effects due to uneven temperature or evaporation across the plate, and contamination.[2] Ensure your cell suspension is homogenous before and during plating, and use fresh pipette tips for each standard, sample, and reagent.[2] To mitigate edge effects, avoid using the outer wells of the plate for critical measurements or ensure the plate is properly sealed and incubated in a temperature-stable environment.[2]
Q2: Why are the IC50/EC50 values for this compound inconsistent between experimental runs?
A2: Fluctuations in IC50 or EC50 values are a common challenge.[3] Differences in the developmental stage of the parasites can lead to shifts in these values.[3] Other contributing factors include variations in parasite density, reagent stability (especially the drug stock solution), and incubation times.[4] It is crucial to standardize the parasite stage and density for each assay and to prepare fresh drug dilutions from a validated stock solution for each experiment.[3]
Q3: Our in vivo experiments with this compound are not showing the expected efficacy seen in vitro. What could be the reason?
A3: A discrepancy between in vitro and in vivo results is a frequent hurdle in drug development.[5] The physiological and biochemical processes within the host can significantly alter a drug's efficacy.[6] Factors such as drug absorption, metabolism by the liver, and distribution to the site of infection play a critical role.[6] The host's immune system can also interact with the drug's mechanism of action.[5] Furthermore, the parasite's biology can differ significantly between an in vitro culture and a live host environment.[5]
Q4: We are seeing high cytotoxicity in our host cell lines even at low concentrations of this compound. How can we troubleshoot this?
A4: High cytotoxicity can be due to the inherent properties of the compound, but it can also be an experimental artifact.[1][7] Ensure that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to the host cells.[8] It is also important to verify that the observed cell death is not due to contamination or poor cell health.[7] Running parallel cytotoxicity assays on both confluent and growing host cells can help determine if the toxicity is cell-cycle dependent.[9]
Q5: Could parasite resistance be a factor in our inconsistent results?
A5: Yes, the development of antiparasitic resistance is a significant concern and can lead to variable drug efficacy.[10][11][12] Resistance can arise from genetic mutations in the parasite that alter the drug's target or increase its efflux from the parasite.[11] If you are using a parasite strain that has been cultured for a long time or has been previously exposed to other antiparasitic agents, resistance might be a contributing factor.[10]
Troubleshooting Guides
Guide 1: Inconsistent In Vitro Efficacy
This guide addresses common issues leading to variable IC50/EC50 values in in vitro assays.
Table 1: Troubleshooting In Vitro Efficacy
| Issue | Potential Cause | Recommended Solution |
| High variability between replicates | Inaccurate pipetting; Non-homogenous parasite or cell suspension; Edge effects in plates.[2] | Calibrate pipettes; Gently mix suspensions before each aspiration; Use a fresh tip for each replicate; Avoid using outer wells for critical data points.[2] |
| IC50/EC50 shifts between experiments | Different parasite life stages used[3]; Inconsistent parasite density; Degradation of drug stock solution; Variation in incubation time.[4] | Synchronize parasite cultures and use a consistent life stage; Normalize parasite count before each experiment; Prepare fresh drug dilutions for each assay; Strictly adhere to the established incubation period. |
| No dose-response curve | Drug concentration range is too high or too low; Drug is insoluble at tested concentrations; Incorrect assay endpoint measurement. | Perform a wider range of serial dilutions (e.g., log-fold dilutions); Check the solubility of this compound in the assay medium and reduce particle size if necessary[3]; Verify the signal detection method (e.g., absorbance, fluorescence) is appropriate. |
| Low signal-to-noise ratio | Low parasite viability at the start of the assay; Insufficient incubation time for parasite growth; Reagent issues. | Ensure parasites are healthy and in the logarithmic growth phase[3]; Optimize the assay duration to allow for measurable growth in control wells; Check the expiration dates and proper storage of all reagents.[7] |
Guide 2: Poor In Vivo Efficacy
This guide provides steps to investigate why in vivo results with this compound do not correlate with in vitro data.
Table 2: Troubleshooting In Vivo Efficacy
| Issue | Potential Cause | Recommended Solution |
| Low or no reduction in parasite burden | Poor bioavailability of the drug (absorption, distribution, metabolism, excretion)[6]; Rapid metabolism of the drug by the host[6]; Drug resistance in the parasite strain used.[10] | Conduct pharmacokinetic studies to determine the drug's concentration in plasma over time (AUC)[6]; Test different routes of administration (e.g., oral vs. subcutaneous)[3]; Use a well-characterized, drug-sensitive parasite strain for initial in vivo tests. |
| High toxicity in the animal model | Off-target effects of the drug; The dose administered is too high; The formulation is not well-tolerated. | Perform a dose-ranging toxicity study to determine the maximum tolerated dose; Evaluate different drug delivery vehicles; Monitor animals closely for clinical signs of toxicity. |
| Inconsistent results between animals | Variation in the initial parasite inoculum; Differences in animal age, weight, or health status; Inconsistent drug administration. | Standardize the method of infection and the number of parasites administered; Use animals from a reputable supplier that are matched for age and weight; Ensure accurate and consistent dosing for each animal. |
Experimental Protocols
Protocol 1: In Vitro IC50 Determination Assay
This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Parasite Culture : Maintain the target parasite species in a continuous in vitro culture, ensuring the parasites are in a healthy, logarithmic growth phase.[3]
-
Drug Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions of the stock solution in the appropriate culture medium to create a range of test concentrations.[3]
-
Assay Plate Setup : In a 96-well microtiter plate, add 100 µL of each drug dilution in duplicate or triplicate.[3] Include wells for a positive control (a known effective drug), a negative control (no drug), and a solvent control.[8]
-
Parasite Addition : Prepare a parasite suspension at a standardized density and add 100 µL to each well.
-
Incubation : Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 48-72 hours, depending on the parasite's growth rate.[13]
-
Growth Measurement : Quantify parasite growth using a validated method, such as:
-
Data Analysis : Calculate the percentage of growth inhibition for each drug concentration relative to the negative control. Plot the inhibition percentages against the log of the drug concentrations and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Efficacy in a Murine Model
This protocol describes a general workflow for assessing the in vivo efficacy of this compound.
-
Animal Acclimatization : Acclimate mice for at least one week before the experiment. Ensure they have free access to food and water.
-
Infection : Infect mice with a standardized dose of parasites via the appropriate route (e.g., intraperitoneal, intravenous).
-
Drug Administration : After a set period post-infection, begin treatment with this compound. Administer the drug at various doses (e.g., 10, 30, 100 mg/kg) via a chosen route (e.g., oral gavage, subcutaneous injection).[3] Include a vehicle control group.
-
Monitoring : Monitor the mice daily for clinical signs of infection and any adverse effects of the treatment.
-
Efficacy Assessment : At the end of the treatment period, assess the parasite burden. This can be done by:
-
Measuring parasitemia in blood smears.
-
Quantifying parasites in target organs (e.g., liver, spleen) through qPCR or by counting cysts/larvae.
-
-
Data Analysis : Calculate the percentage reduction in parasite burden in the treated groups compared to the vehicle control group. Determine the effective dose that causes a 50% or 90% reduction in parasitemia (ED50 and ED90).[3]
Protocol 3: Cytotoxicity Assay (MTT Assay)
This protocol details how to assess the cytotoxicity of this compound against a mammalian host cell line.
-
Cell Culture : Culture a relevant host cell line (e.g., Vero, HCT-8) in 96-well plates until they reach approximately 80% confluency.[9][14]
-
Compound Addition : Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compound. Include positive (known cytotoxic agent) and negative (vehicle) controls.[1]
-
Incubation : Incubate the plate for 24-48 hours at 37°C with 5% CO2.[8]
-
MTT Addition : Add MTT solution to each well and incubate for another 2-4 hours. Live cells with active metabolism will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance at a wavelength of 570 nm using a microplate reader.[14]
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the negative control. Determine the CC50 (50% cytotoxic concentration) value by plotting viability against the log of the compound concentration.
Visualizations
Caption: Troubleshooting workflow for inconsistent results.
Caption: Standard in vitro experimental workflow.
Caption: Hypothetical signaling pathway inhibited by Agent 3.
References
- 1. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 3. mmv.org [mmv.org]
- 4. Drug susceptibility testing methods of antimalarial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-content approaches to anthelmintic drug screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of host physiology and efficacy of antiparasitic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Antiparasitic Resistance | FDA [fda.gov]
- 11. Drug resistance in parasites: A review of mechanisms, drivers, and mitigation strategies [mid.journals.ekb.eg]
- 12. alliedacademies.org [alliedacademies.org]
- 13. Yeast-based automated high-throughput screens to identify anti-parasitic lead compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of "Anti-parasitic agent 3" in Solution
Disclaimer: "Anti-parasitic agent 3" is a fictional compound. The following stability and troubleshooting guide is based on the known properties of benzimidazole-class anti-parasitic agents and general principles of pharmaceutical chemistry.[1][2][3][4] The recommendations provided should be adapted and validated for your specific molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with "this compound" in a solution, helping you to diagnose and resolve them effectively.
Q1: Why does my "this compound" solution turn cloudy or form a precipitate immediately after preparation?
A1: This is likely due to the low aqueous solubility of the compound, a common characteristic of benzimidazole anthelmintics.[1][5] Several factors could be at play:
-
Incorrect Solvent: The agent may have poor solubility in the chosen solvent system. Many benzimidazoles require organic solvents or specific pH conditions to dissolve fully.[6]
-
pH: The solubility of the agent is likely pH-dependent. If dissolving in an aqueous buffer, the pH may not be optimal for maintaining solubility.
-
Concentration: The intended concentration may exceed the solubility limit of the agent in that specific solvent.
Troubleshooting Steps:
-
Verify Solvent Compatibility: Consult the solubility data table below. Start with a recommended solvent like DMSO for stock solutions.
-
Adjust pH: For aqueous solutions, experiment with pH modification. Many weakly basic or acidic compounds show significantly improved solubility at an appropriate pH.[6][7]
-
Use Co-solvents: For aqueous dilutions, using a co-solvent like ethanol or PEG 400 can help maintain solubility.[6][8]
-
Sonication/Gentle Warming: Briefly sonicating or gently warming the solution can help dissolve the compound, but be cautious as excessive heat can cause degradation.
Q2: My solution of "this compound" changes color or loses potency over a short period, even when stored at 4°C. What is happening?
A2: This suggests chemical degradation. The primary degradation pathways for compounds of this class are often hydrolysis, oxidation, and photolysis.[9]
-
Hydrolysis: The compound may be reacting with water, a process that can be catalyzed by acidic or basic conditions.[9][10]
-
Oxidation: The agent might be sensitive to atmospheric oxygen or trace peroxides in solvents.
-
Photodegradation: Exposure to light, especially UV, can break down the molecule. Benzimidazoles are known to be photosensitive in solution.[4][11]
Troubleshooting Steps:
-
Protect from Light: Prepare and store the solution in amber vials or wrap containers in aluminum foil.[4]
-
Use High-Purity Solvents: Use fresh, HPLC-grade or anhydrous solvents to minimize water content and oxidative contaminants.
-
Control pH: Maintain the solution at a pH where the agent is most stable, which can be determined through a forced degradation study.
-
Store under Inert Gas: For highly sensitive compounds, purging the vial headspace with an inert gas like argon or nitrogen can prevent oxidation.
-
Re-evaluate Storage Temperature: While 4°C is common, some compounds are more stable when stored frozen at -20°C or -80°C.[12][13] A stability study is recommended to determine the optimal temperature.
Q3: I am seeing inconsistent results in my biological assays. Could this be related to the stability of my compound solution?
A3: Absolutely. Inconsistent results are a classic sign of compound instability. If the agent degrades in the stock solution or in the assay medium over the course of the experiment, the effective concentration will decrease, leading to variable outcomes.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent assay results.
Data & Experimental Protocols
Data Presentation: Solubility and Stability
For reproducible results, understanding the solubility and stability profile of "this compound" is crucial. The data below is representative for a typical benzimidazole-class compound.
Table 1: Solubility of "this compound" in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| Phosphate Buffered Saline (pH 7.4) | < 0.01 | Insoluble in aqueous buffers |
| 0.1 N HCl | 1.5 | Soluble under acidic conditions |
| 0.1 N NaOH | 0.2 | Slightly soluble under basic conditions |
| Ethanol | 2.0 | Sparingly soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Freely soluble, recommended for stock |
| Polyethylene Glycol 400 (PEG 400) | 15 | Soluble, useful as a co-solvent |
Table 2: Stability of "this compound" (1 mg/mL) in Solution after 24 Hours
| Solvent System | Storage Condition | % Remaining | Notes |
| DMSO | 25°C, Ambient Light | 85% | Significant photodegradation |
| DMSO | 25°C, Dark | 98% | Stable at room temp in dark |
| DMSO | 4°C, Dark | >99% | Recommended for short-term storage |
| DMSO | -20°C, Dark | >99% | Recommended for long-term storage[12] |
| 5% DMSO in PBS (pH 7.4) | 37°C, Dark (Assay Condition) | 70% | Unstable in aqueous media over time |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol describes how to prepare a 10 mM stock solution of "this compound" (assuming a molecular weight of 350 g/mol ) in DMSO.
Materials:
-
"this compound" powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vial with a PTFE-lined cap
-
Sterile, RNase/DNase-free pipette tips and microcentrifuge tubes
Procedure:
-
Weighing: Accurately weigh 3.5 mg of "this compound" powder and transfer it to a sterile amber glass vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial tightly and vortex for 2-3 minutes until the powder is completely dissolved. If necessary, sonicate in a water bath for 5 minutes.
-
Aliquoting: Dispense the solution into smaller, single-use aliquots in amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles for the main stock.
-
Storage: For short-term use (up to 1 week), store aliquots at 4°C. For long-term storage (>1 week), store at -20°C or -80°C.[12][13] Always protect from light.
Protocol 2: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying potential degradation products and understanding the intrinsic stability of the molecule.[14] This helps in developing stability-indicating analytical methods.[15][16]
Caption: Experimental workflow for a forced degradation study.
Methodology:
-
Preparation: Prepare a 1 mg/mL solution of "this compound" in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the solution to the following conditions in parallel:[10]
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl (final concentration 0.1 M HCl). Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH (final concentration 0.1 M NaOH). Incubate at 60°C.
-
Oxidative Degradation: Add an equal volume of 6% H₂O₂ (final concentration 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Incubate a sample protected from light at 70°C.
-
Photolytic Degradation: Expose a sample to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W h/m²).[14]
-
-
Time Points: Collect samples at various time points (e.g., 2, 4, 8, 24 hours) for analysis. The goal is to achieve 5-20% degradation.[10]
-
Sample Processing: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including an unstressed control, using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to help identify the mass of degradation products.[9][17]
Signaling Pathways & Degradation
Understanding the factors that influence stability is key to mitigation. The primary drivers of degradation in solution are chemical and physical stressors.
Caption: Key factors leading to the degradation of the agent in solution.
References
- 1. The metabolism of benzimidazole anthelmintics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. holcapek.upce.cz [holcapek.upce.cz]
- 3. Metabolic pathways of benzimidazole anthelmintics in harebell (Campanula rotundifolia) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. synthinkchemicals.com [synthinkchemicals.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. lubrizolcdmo.com [lubrizolcdmo.com]
- 16. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]
Technical Support Center: Investigating Resistance to Anti-parasitic Agent 3
This center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating resistance mechanisms to "Anti-parasitic agent 3," a novel antifolate drug targeting the parasite's dihydrofolate reductase (DHFR) enzyme.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during drug resistance studies in a direct question-and-answer format.
Issue 1: Inconsistent IC50 Values in Susceptibility Assays
-
Question: We are observing high variability in our 50% inhibitory concentration (IC50) assays for Agent 3 across different experimental runs. What could be the cause?
-
Answer: Inconsistent IC50 values are a frequent challenge. Several factors can contribute:
-
Parasite Inoculum: Ensure the starting parasitemia is consistent for every assay. Variations in the number of parasites can significantly alter the apparent IC50.
-
Drug Preparation: Prepare fresh serial dilutions of Agent 3 for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Culture Conditions: Maintain stable culture conditions (temperature, gas mixture, media quality). Fluctuations can affect parasite growth rates and drug susceptibility.[1][2]
-
Assay Incubation Time: The duration of drug exposure can impact results, especially for slow-acting compounds. Standardize the incubation period (e.g., 48 or 72 hours) based on the parasite's life cycle.[2]
-
Issue 2: Resistant Phenotype Observed, but No Mutations in the Target Gene
-
Question: Our in vitro assays clearly show a 10-fold increase in the IC50 for our resistant parasite line, but sequencing of the dhfr gene shows no mutations. What other mechanisms should we investigate?
-
Answer: While target site mutations are a common resistance mechanism for antifolates, several other possibilities exist:[3][4][5]
-
Gene Amplification: The parasite may have increased the copy number of the dhfr gene, leading to overexpression of the target enzyme. This increased protein level can overwhelm the drug concentration.
-
Increased Drug Efflux: Overexpression of membrane transporters, such as ATP-binding cassette (ABC) transporters, can actively pump the drug out of the parasite cell, reducing its intracellular concentration.[3][4]
-
Altered Drug Metabolism: The parasite might have evolved enhanced metabolic pathways to detoxify or inactivate Agent 3.[4]
-
Upstream/Downstream Pathway Alterations: Changes in upstream metabolic pathways that increase the production of the DHFR substrate or downstream pathways that compensate for folate depletion can also confer resistance.[4]
-
Issue 3: Difficulty Amplifying the dhfr Gene for Sequencing
-
Question: Our PCR reactions to amplify the dhfr gene from a resistant parasite line are consistently failing or yielding non-specific products. What can we do?
-
Answer: PCR failure can be frustrating. Consider the following troubleshooting steps:
-
Primer Design: The genomic region where your primers bind may have undergone mutation or deletion in the resistant strain. Design alternative primer sets that bind to different, highly conserved flanking regions.
-
DNA Quality: Ensure the extracted genomic DNA is of high purity and integrity. Use a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios.
-
PCR Conditions: Optimize the annealing temperature using a gradient PCR. You may also need to adjust MgCl2 concentration or add PCR enhancers (like DMSO or betaine) for GC-rich target sequences.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the primary known mechanisms of resistance to antifolate anti-parasitic drugs?
-
A1: The most documented mechanism is the acquisition of point mutations in the gene encoding the target enzyme, DHFR.[4][6] These mutations reduce the binding affinity of the drug to the enzyme, rendering it less effective.[4] Other significant mechanisms include increased expression of the target enzyme through gene amplification and enhanced drug efflux via membrane transporters.[3][4]
-
-
Q2: How do I select for an Agent 3-resistant parasite line in the laboratory?
-
A2: Resistance can be selected by culturing a susceptible (wild-type) parasite population under continuous, sub-lethal drug pressure. Start with a concentration of Agent 3 close to the IC50 and gradually increase the concentration in stepwise increments as the parasite population adapts and recovers its growth rate. This process can take several months.
-
-
Q3: What is the first experiment I should perform after identifying a resistant phenotype?
-
A3: After confirming the resistant phenotype with robust in vitro susceptibility testing, the first molecular experiment should be the sequencing of the target gene, dhfr.[6] This allows you to quickly determine if point mutations, a very common mechanism, are responsible for the observed resistance.
-
-
Q4: Can resistance to Agent 3 be multifactorial?
-
A4: Yes. It is common for high-level resistance to be the result of multiple mechanisms acting in concert. For example, a parasite might possess both a mutation in the DHFR enzyme that slightly reduces drug binding and an amplification of the same gene to increase protein production.
-
Quantitative Data Summary
The following tables summarize hypothetical data from experiments comparing a susceptible wild-type (WT) parasite strain to two independently selected Agent 3-resistant lines (R1, R2).
Table 1: In Vitro Susceptibility to this compound
| Parasite Strain | IC50 (nM) ± SD | Resistance Index (RI) |
| Wild-Type (WT) | 15.2 ± 1.8 | 1.0 |
| Resistant Line 1 (R1) | 165.7 ± 12.3 | 10.9 |
| Resistant Line 2 (R2) | 350.1 ± 25.6 | 23.0 |
| SD: Standard Deviation; RI: Resistance Index (IC50 of Resistant Line / IC50 of WT) |
Table 2: Molecular Characterization of Resistant Lines
| Parasite Strain | dhfr Gene Mutation(s) | Relative dhfr Gene Copy Number |
| Wild-Type (WT) | None | 1.0 |
| Resistant Line 1 (R1) | S108N | 1.1 |
| Resistant Line 2 (R2) | S108N, C59R | 3.2 |
| Copy number determined by qPCR relative to a single-copy housekeeping gene. |
Visualizations of Key Processes
Detailed Experimental Protocols
Protocol 1: In Vitro Drug Susceptibility Assay (SYBR Green I Method)
This protocol is adapted for a malaria-like parasite grown in red blood cells.
-
Materials:
-
Parasite culture (synchronized to ring stage)
-
Complete culture medium (e.g., RPMI-1640 with supplements)
-
This compound
-
96-well flat-bottom microplates
-
SYBR Green I lysis buffer
-
Fluorescence plate reader
-
-
Methodology:
-
Prepare a 2% hematocrit, 1% parasitemia suspension of ring-stage parasites in complete medium.
-
Create a serial dilution of Agent 3 in complete medium. The concentration range should bracket the expected IC50 values for both sensitive and resistant strains.
-
Add 100 µL of the parasite suspension to each well of the 96-well plate.
-
Add 100 µL of the appropriate drug dilution to each well. Include drug-free wells (negative control) and uninfected red blood cells (background control).
-
Incubate the plate for 72 hours under standard culture conditions (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, freeze the plate at -80°C for at least 2 hours to lyse the cells.
-
Thaw the plate and add 100 µL of SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Read the fluorescence using a plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
Subtract the background fluorescence and normalize the data to the drug-free control. Calculate IC50 values using a non-linear regression analysis (e.g., log[inhibitor] vs. response).
-
Protocol 2: Target Gene Sequencing (dhfr)
-
Materials:
-
Genomic DNA (gDNA) extracted from WT and resistant parasite lines
-
Primers flanking the dhfr coding sequence
-
High-fidelity DNA polymerase and dNTPs
-
PCR thermocycler
-
DNA purification kit
-
Sanger sequencing service
-
-
Methodology:
-
Design primers to amplify the entire coding sequence of the dhfr gene. It may be necessary to use multiple overlapping primer pairs for large genes.
-
Set up a 50 µL PCR reaction containing 10-50 ng of gDNA, forward and reverse primers, dNTPs, and polymerase in the appropriate buffer.
-
Perform PCR with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Verify the PCR product by running an aliquot on an agarose gel. A single, bright band of the expected size should be visible.
-
Purify the remaining PCR product using a commercial kit to remove primers and dNTPs.
-
Send the purified product and sequencing primers (both forward and reverse) for Sanger sequencing.
-
Align the resulting sequences from the resistant lines against the WT sequence to identify mutations.
-
Protocol 3: Relative Gene Copy Number Quantification by qPCR
-
Materials:
-
Genomic DNA (gDNA) from WT and resistant lines
-
Primers specific for the dhfr gene
-
Primers specific for a single-copy reference gene (e.g., beta-tubulin)
-
SYBR Green qPCR master mix
-
qPCR instrument
-
-
Methodology:
-
Dilute all gDNA samples to the same concentration (e.g., 1 ng/µL).
-
Prepare two separate qPCR master mixes, one with the dhfr primers and one with the reference gene primers.
-
Set up triplicate reactions for each gDNA sample with both the target (dhfr) and reference gene primers.
-
Run the qPCR plate using a standard thermal cycling protocol, including a melt curve analysis at the end to verify product specificity.
-
Determine the quantification cycle (Cq) for each reaction.
-
Calculate the relative copy number using the delta-delta Cq (ΔΔCq) method, normalizing the Cq value of the dhfr gene to the reference gene for each sample, and then comparing the resistant samples to the WT sample.
-
References
Technical Support Center: Improving the Therapeutic Index of Anti-parasitic Agent 3
Welcome to the technical support center for Anti-parasitic Agent 3 (AP-3). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to enhancing the therapeutic index of AP-3 in your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
A1: this compound is a novel synthetic compound that primarily targets and inhibits the parasite-specific enzyme Dihydroorotate Dehydrogenase (DHODH), which is crucial for pyrimidine biosynthesis in the parasite. This inhibition disrupts DNA and RNA synthesis, leading to parasite death.[1][2] However, at higher concentrations, AP-3 can exhibit off-target effects on host cell mitochondrial electron transport chain complexes, which is a primary contributor to its dose-dependent toxicity.
Q2: What are the common host cell types used for in vitro toxicity assessment of AP-3?
A2: A range of cell lines are recommended to assess the cytotoxicity of AP-3 and determine its selectivity index. Commonly used cell lines include HepG2 (human liver carcinoma) to assess potential hepatotoxicity, HEK293 (human embryonic kidney) for nephrotoxicity, and primary cardiomyocytes for cardiotoxicity.[3] Comparing the 50% cytotoxic concentration (CC50) in these host cells to the 50% effective concentration (EC50) against the parasite provides the selectivity index (SI = CC50 / EC50).
Q3: What are some established strategies to improve the therapeutic index of anti-parasitic compounds like AP-3?
A3: Several strategies can be employed to improve the therapeutic index of anti-parasitic agents. These include:
-
Drug Combination Therapy: Using AP-3 in conjunction with other anti-parasitic agents that have different mechanisms of action can lead to synergistic effects, allowing for a lower, less toxic dose of AP-3 to be used.[4][5]
-
Advanced Drug Delivery Systems: Encapsulating AP-3 in nanocarriers such as liposomes or polymeric nanoparticles can improve its solubility, bioavailability, and target specificity, thereby reducing off-target toxicity.[6][7][8]
-
Drug Repurposing: Investigating existing approved drugs for synergistic effects with AP-3 can be a rapid way to identify combinations that enhance efficacy or mitigate toxicity.[9][10]
Q4: What are the recommended in vivo models for evaluating the efficacy and toxicity of AP-3?
A4: Murine models are widely used for the preclinical evaluation of anti-parasitic drug candidates.[11] For assessing the efficacy of AP-3 against protozoan parasites, BALB/c mice are a common choice.[12] To evaluate toxicity, both acute and sub-chronic toxicity studies in mice or rats are recommended to observe potential adverse effects and establish a maximum tolerated dose (MTD).[13]
II. Troubleshooting Guides
This section addresses specific issues that may arise during your experiments with this compound.
Problem 1: High Host Cell Toxicity Observed in In Vitro Assays
-
Possible Cause 1: Suboptimal AP-3 Concentration.
-
Solution: Perform a dose-response curve to determine the EC50 against the parasite and the CC50 for the host cells. This will help in identifying a therapeutic window.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: Investigate the underlying mechanism of toxicity. For AP-3, this is often related to mitochondrial dysfunction. Consider co-administration of mitochondrial protective agents to see if toxicity is mitigated.
-
-
Possible Cause 3: Poor Solubility of AP-3.
-
Solution: The poor water solubility of some compounds can lead to precipitation and non-specific toxicity.[14] Ensure AP-3 is fully dissolved in a suitable solvent (e.g., DMSO) at a concentration that is not toxic to the cells. Consider using formulation strategies like nanoformulations to improve solubility.[14]
-
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [3]
-
Cell Seeding: Seed host cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Compound Addition: Prepare serial dilutions of AP-3 in the appropriate cell culture medium. Add the diluted compound to the wells and incubate for 24-48 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.
Problem 2: Lack of In Vivo Efficacy at Non-Toxic Doses
-
Possible Cause 1: Poor Pharmacokinetics.
-
Solution: AP-3 may have poor absorption, rapid metabolism, or rapid excretion. Conduct pharmacokinetic studies to determine the bioavailability and half-life of the compound.
-
-
Possible Cause 2: Inadequate Drug Delivery to the Site of Infection.
-
Possible Cause 3: Development of Drug Resistance.
Experimental Protocol: In Vivo Efficacy Study in a Murine Model [11][17]
-
Animal Infection: Infect a cohort of BALB/c mice with the target parasite.
-
Treatment Groups: Divide the mice into groups: vehicle control, positive control (a known effective drug), and experimental groups receiving different doses of AP-3.
-
Drug Administration: Administer AP-3 (e.g., via oral gavage) for a specified duration.
-
Monitoring: Monitor the animals for signs of toxicity and measure the parasite burden at regular intervals.
-
Endpoint Analysis: At the end of the study, sacrifice the animals and determine the final parasite load in relevant tissues.
-
Data Analysis: Compare the parasite load in the treated groups to the control group to determine the efficacy of AP-3.
III. Data Presentation
Table 1: In Vitro Selectivity of this compound
| Cell Line | EC50 (µM) vs. Parasite | CC50 (µM) vs. Host Cell | Selectivity Index (SI = CC50/EC50) |
| HepG2 | 0.5 | 5.0 | 10 |
| HEK293 | 0.5 | 7.5 | 15 |
| Cardiomyocytes | 0.5 | 2.5 | 5 |
Table 2: Comparison of AP-3 Formulations in a Murine Model
| Formulation | Dose (mg/kg) | Parasite Reduction (%) | Observed Toxicity |
| Free AP-3 | 10 | 60% | Mild liver enzyme elevation |
| Liposomal AP-3 | 10 | 85% | No significant toxicity |
| AP-3 + Agent X | 5 + 5 | 90% | No significant toxicity |
IV. Visualizations
Caption: Mechanism of action and toxicity pathway for this compound.
Caption: Troubleshooting workflow for high in vitro toxicity of AP-3.
Caption: Experimental workflow for improving the therapeutic index of AP-3.
References
- 1. longdom.org [longdom.org]
- 2. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 3. scielo.br [scielo.br]
- 4. The Current Directions of Searching for Antiparasitic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anthelmintics Resistance; How to Overcome it? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Delivery strategies for antiparasitics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Nanotechnology-Based Strategies in Parasitic Disease Management: From Prevention to Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathogens | Special Issue : New Advances in Antiparasitic Drug Development: Targets, Strategies, and Challenges [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A Review: The Current In Vivo Models for the Discovery and Utility of New Anti-leishmanial Drugs Targeting Cutaneous Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Studies of the Antiparasitic Activity of Sterol 14α-Demethylase (CYP51) Inhibitor VNI against Drug-Resistant Strains of Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanoformulations of albendazole as effective anticancer and antiparasite agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. alliedacademies.org [alliedacademies.org]
- 16. docs.bvsalud.org [docs.bvsalud.org]
- 17. mdpi.com [mdpi.com]
Mitigating cytotoxicity of "Anti-parasitic agent 3" in host cells
Technical Support Center: Anti-parasitic Agent 3
Welcome to the technical support center for this compound (APA3). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation with APA3.
Our goal is to help you mitigate the known cytotoxic effects of APA3 in host cells, ensuring the generation of accurate and reproducible data while maintaining the integrity of your experimental models.
Frequently Asked Questions (FAQs)
Q1: We are observing significant host cell death in our experiments with this compound, even at low concentrations. What is the known mechanism of APA3-induced cytotoxicity?
A1: this compound (APA3) targets a crucial metabolic enzyme within the parasite. However, it exhibits off-target activity against the host cell's mitochondrial respiratory chain.[1][2][3] Specifically, APA3 has been shown to partially inhibit Complex I (NADH:ubiquinone oxidoreductase), leading to a cascade of detrimental effects.
This inhibition disrupts the electron transport chain, which in turn leads to two primary cytotoxic outcomes:
-
Decreased ATP Production: The disruption of the mitochondrial respiratory chain impairs oxidative phosphorylation, resulting in a significant drop in cellular ATP levels.[3][4]
-
Increased Reactive Oxygen Species (ROS) Production: The blockage at Complex I causes an accumulation of electrons, which are then transferred to molecular oxygen, generating superoxide radicals and other reactive oxygen species.[1][4] This surge in ROS induces oxidative stress, leading to damage of cellular components, including lipids, proteins, and DNA, and can ultimately trigger apoptotic pathways.[1]
Q2: What are the recommended strategies to reduce the cytotoxicity of APA3 in host cells without compromising its anti-parasitic efficacy?
A2: There are two primary strategies recommended for mitigating the off-target cytotoxicity of APA3:
-
Co-administration with a Mitochondrial-Targeted Antioxidant: The use of a potent antioxidant that specifically accumulates in the mitochondria can effectively neutralize the excess ROS generated by APA3's off-target effects.[5][6][7] N-acetylcysteine (NAC) has shown considerable success in this regard. This approach helps to protect the host cells from oxidative damage and apoptosis.
-
Liposomal Nanoparticle Encapsulation: Encapsulating APA3 within liposomal nanoparticles can facilitate targeted delivery to parasite-infected cells.[8][9][10][11] This strategy reduces the exposure of healthy host cells to the agent, thereby minimizing off-target cytotoxicity.[8][10] The nanoparticles can be engineered to be preferentially taken up by infected cells, increasing the therapeutic index of APA3.[8][10]
Q3: How can I quantify the reduction in cytotoxicity when using these mitigation strategies?
A3: To quantify the effectiveness of the mitigation strategies, we recommend performing cell viability and apoptosis assays.
-
Cell Viability Assays: An MTT or MTS assay can be used to measure the metabolic activity of the host cells, which is an indicator of cell viability.[12][13][14][15][16] A reduction in the IC50 value of APA3 in the presence of a mitigation strategy would indicate a decrease in cytotoxicity.
-
Apoptosis Assays: A caspase-3 activity assay can be used to quantify the level of apoptosis induced by APA3.[17][18][19][20][21] A decrease in caspase-3 activity in the presence of a mitigation strategy would confirm a reduction in apoptosis.
Troubleshooting Guides
Issue 1: High variability in cytotoxicity results between experiments.
-
Possible Cause: Inconsistent cell seeding density or cell health.
-
Troubleshooting Step: Ensure that cells are seeded at a consistent density for all experiments.[22] Regularly check the health and morphology of your cell cultures. Avoid using cells that are over-confluent or have been in culture for an extended period.
-
Possible Cause: Instability of this compound in culture medium.
-
Troubleshooting Step: Prepare fresh solutions of APA3 for each experiment. Avoid repeated freeze-thaw cycles. Store the stock solution in small aliquots at -80°C and protect from light.
Issue 2: The antioxidant co-treatment is not reducing cytotoxicity as expected.
-
Possible Cause: Suboptimal concentration of the antioxidant.
-
Troubleshooting Step: Perform a dose-response experiment to determine the optimal concentration of the antioxidant (e.g., N-acetylcysteine) for your specific cell type and experimental conditions.
-
Possible Cause: Timing of the antioxidant treatment.
-
Troubleshooting Step: The antioxidant should be added to the cells prior to or concurrently with APA3 treatment to effectively counteract the initial burst of ROS. Pre-incubation with the antioxidant for 1-2 hours before adding APA3 is recommended.
Issue 3: Difficulty in reproducing the synthesis of APA3-loaded liposomal nanoparticles.
-
Possible Cause: Inconsistent lipid film formation.
-
Troubleshooting Step: Ensure that the organic solvent is completely removed during the rotary evaporation step to form a thin, uniform lipid film. The speed of rotation and the temperature of the water bath are critical parameters to control.
-
Possible Cause: Variation in sonication or extrusion parameters.
-
Troubleshooting Step: Use a calibrated sonicator or a mini-extruder with defined pore-sized membranes to ensure consistent nanoparticle size and lamellarity. Monitor the size distribution and zeta potential of the nanoparticles using dynamic light scattering (DLS) for quality control.
Data Presentation
Table 1: In Vitro Cytotoxicity and Efficacy of this compound (APA3)
| Treatment Group | Host Cell (HepG2) IC50 (µM) | Parasite ( T. gondii ) EC50 (µM) | Selectivity Index (IC50/EC50) |
| APA3 alone | 5.2 ± 0.4 | 0.5 ± 0.1 | 10.4 |
| APA3 + 1mM NAC | 25.8 ± 2.1 | 0.6 ± 0.1 | 43.0 |
| Liposomal APA3 | 48.5 ± 3.9 | 0.4 ± 0.08 | 121.3 |
Table 2: Effect of Mitigation Strategies on Apoptosis in Host Cells
| Treatment Group (at 5 µM APA3) | Caspase-3 Activity (Fold Change vs. Control) |
| APA3 alone | 8.7 ± 0.9 |
| APA3 + 1mM NAC | 2.1 ± 0.3 |
| Liposomal APA3 | 1.5 ± 0.2 |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Seeding: Seed host cells (e.g., HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C and 5% CO2.[16]
-
Compound Treatment: Treat the cells with serial dilutions of APA3, with or without the mitigating agent (NAC or liposomal APA3), and incubate for 48 hours.[14]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[13][14][15]
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13][14]
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Protocol 2: Caspase-3 Colorimetric Assay
-
Cell Lysis: After treatment, lyse the host cells using a chilled lysis buffer.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Assay Reaction: In a 96-well plate, add 50 µg of protein from each sample and the reaction buffer containing the caspase-3 substrate (DEVD-pNA).[18]
-
Incubation: Incubate the plate at 37°C for 2 hours, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 405 nm.[17][18]
-
Data Analysis: Normalize the absorbance values to the protein concentration and express the results as fold change relative to the untreated control.
Protocol 3: Preparation of APA3-Loaded Liposomal Nanoparticles
-
Lipid Film Hydration: Dissolve a mixture of DSPC, Cholesterol, and DSPE-PEG(2000) (60:35:5 molar ratio) and APA3 in chloroform. Remove the solvent using a rotary evaporator to form a thin lipid film.
-
Hydration: Hydrate the lipid film with sterile PBS by gentle agitation at 60°C.
-
Sonication: Sonicate the resulting suspension using a probe sonicator to reduce the size of the multilamellar vesicles.
-
Extrusion: Extrude the suspension through polycarbonate membranes with a pore size of 100 nm to obtain unilamellar liposomes of a defined size.
-
Purification: Remove the unencapsulated APA3 by dialysis or size exclusion chromatography.
-
Characterization: Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Visualizations
Caption: Signaling pathway of APA3-induced cytotoxicity and the intervention point of NAC.
Caption: Experimental workflows for mitigating APA3 cytotoxicity.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. Role of Mitochondria and Mitochondrial Transplantation in Drug-induced Toxic Organ Injury [xiahepublishing.com]
- 2. Drug-induced mitochondrial dysfunction and cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Drug-induced mitochondrial toxicity: Risks of developing glucose handling impairments [frontiersin.org]
- 5. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Doxorubicin-antioxidant co-drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Nanotechnology-Based Strategies in Parasitic Disease Management: From Prevention to Diagnosis and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. abcam.com [abcam.com]
- 19. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]
- 20. mpbio.com [mpbio.com]
- 21. bosterbio.com [bosterbio.com]
- 22. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: Enhancing the Efficacy of Anti-parasitic Agents with Advanced Delivery Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working on novel delivery systems for anti-parasitic agents. This resource provides troubleshooting guidance, frequently asked questions, and detailed protocols to support your experimental work in improving the efficacy of what we'll refer to as "Anti-parasitic agent 3," a placeholder for a range of anti-parasitic drugs.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with conventional anti-parasitic drug formulations?
A1: Many conventional anti-parasitic drugs face significant hurdles that limit their effectiveness. These challenges include poor water solubility, leading to low bioavailability after oral administration.[1] Additionally, many of these drugs are quickly eliminated from the body, have non-specific distribution, and can cause toxic side effects at the high doses required for efficacy.[2][3] Some parasites also reside in locations that are difficult for drugs to access, such as within cells.[2]
Q2: How can novel drug delivery systems like nanoparticles improve the efficacy of anti-parasitic agents?
A2: Advanced delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles, can overcome many of the limitations of conventional formulations. They can enhance the solubility and bioavailability of poorly soluble drugs, protect the drug from degradation in the body, and provide sustained release, which maintains therapeutic drug levels for longer.[2][3] Furthermore, these systems can be designed to target the specific sites where parasites reside, thereby increasing the drug's efficacy and reducing off-target side effects.[4]
Q3: What are the most common types of delivery systems being investigated for anti-parasitic drugs?
A3: The most common advanced delivery systems for anti-parasitic drugs include:
-
Liposomes: Vesicles composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[5] They are biocompatible and can be modified for targeted delivery.[5]
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and offer advantages like improved stability and controlled release.[5]
-
Polymeric Nanoparticles: These are formulated from biodegradable polymers and can be tailored for a wide range of drug release profiles and targeting strategies.
-
Nanosuspensions: This approach involves reducing the drug particles to the nanometer size range, which increases their surface area and dissolution rate.
Q4: How do I select the most appropriate delivery system for my specific anti-parasitic agent?
A4: The choice of delivery system depends on several factors:
-
Drug Properties: The solubility, molecular weight, and stability of your anti-parasitic agent will influence which type of carrier is most suitable.
-
Target Parasite and Location: The delivery system should be able to reach the parasite's location in the body, whether it's in the bloodstream, gastrointestinal tract, or within host cells.
-
Route of Administration: The intended route of administration (e.g., oral, intravenous, topical) will dictate the required characteristics of the delivery system.
-
Desired Release Profile: Whether you need a rapid or a sustained release of the drug will help determine the best formulation strategy.
Q5: What are the critical parameters to optimize for a nanoparticle-based delivery system?
A5: Key parameters to optimize include:
-
Particle Size and Size Distribution: These affect the system's stability, biodistribution, and cellular uptake.
-
Surface Charge (Zeta Potential): This influences the stability of the nanoparticle suspension and its interaction with biological membranes.
-
Drug Loading and Encapsulation Efficiency: These determine the amount of drug carried by the nanoparticles and the overall efficiency of the formulation.
-
In Vitro Drug Release Profile: This provides insights into how the drug will be released from the carrier in the body.
Troubleshooting Guides
Problem: Low encapsulation efficiency of my anti-parasitic agent in lipid-based nanoparticles.
| Possible Cause | Suggested Solution |
| Poor solubility of the drug in the lipid matrix. | Screen different lipids to find one with higher drug solubility. Consider using a co-solvent, but be mindful of its potential toxicity. |
| Drug leakage during the formulation process. | Optimize formulation parameters such as homogenization speed, pressure, and temperature. For liposomes, ensure the chosen phospholipids have an appropriate phase transition temperature. |
| Incorrect drug-to-lipid ratio. | Experiment with different drug-to-lipid ratios to find the optimal loading capacity without compromising nanoparticle stability. |
Problem: My nanoparticle formulation is aggregating during preparation or storage.
| Possible Cause | Suggested Solution |
| Insufficient surface charge (low zeta potential). | Adjust the pH of the formulation or incorporate a charged surfactant or lipid to increase electrostatic repulsion between particles. |
| High concentration of nanoparticles. | Prepare the formulation at a lower concentration. If a high concentration is necessary, consider adding a steric stabilizer like polyethylene glycol (PEG). |
| Inadequate homogenization or sonication. | Ensure that the energy input during formulation is sufficient to produce a monodisperse suspension. |
Problem: I'm observing high variability in my in-vitro drug release studies.
| Possible Cause | Suggested Solution |
| Incomplete separation of free drug from the nanoparticles. | Use a more robust method to purify the nanoparticle suspension after formulation, such as dialysis or size exclusion chromatography. |
| Issues with the dialysis membrane in release studies. | Ensure the molecular weight cut-off of the dialysis membrane is appropriate to retain the nanoparticles while allowing the free drug to pass through. Pre-soak the membrane as recommended by the manufacturer. |
| Nanoparticle instability in the release medium. | Check the stability of your nanoparticles in the chosen release buffer. If they are aggregating or degrading, consider modifying the buffer or the nanoparticle surface. |
Problem: The nanoparticle formulation shows toxicity in my cell-based assays.
| Possible Cause | Suggested Solution |
| Inherent toxicity of the formulation components. | Evaluate the cytotoxicity of the empty nanoparticles (without the drug) to determine if the carrier itself is toxic. If so, screen for more biocompatible lipids or polymers. |
| Residual organic solvents from the formulation process. | Ensure that the purification process effectively removes any residual organic solvents used during nanoparticle synthesis. |
| High concentration of the formulation. | Test a range of concentrations to determine the dose-dependent toxicity of your formulation. |
Problem: My novel delivery system does not show improved efficacy in animal models compared to the free drug.
| Possible Cause | Suggested Solution |
| The delivery system is not reaching the target site. | Conduct biodistribution studies to track where the nanoparticles are accumulating in the body. If they are not reaching the site of infection, you may need to modify their surface properties for better targeting. |
| Premature drug release from the nanoparticles. | If the drug is released too quickly after administration, it may not have the chance to benefit from the delivery system's targeting or sustained-release properties. Re-evaluate the in-vitro release profile under conditions that more closely mimic the in-vivo environment. |
| The animal model is not appropriate. | Ensure that the chosen animal model accurately reflects the human parasitic disease you are trying to treat. |
Quantitative Data on Efficacy Improvement
The following table summarizes data from studies demonstrating the enhanced efficacy of anti-parasitic agents when formulated in novel delivery systems.
| Anti-parasitic Agent | Delivery System | Efficacy Improvement | Reference |
| Praziquantel | Solid Lipid Nanoparticles (SLNs) | 4.1-fold increase in oral bioavailability in rats.[6][7] | [6][7] |
| Praziquantel | Solid Lipid Nanoparticles (SLNs) | 8- to 9-fold higher AUC in mice and a 5.29-fold lower ED95 against S. mansoni.[8][9] | [8][9] |
| Amphotericin B | Liposomes (AmBisome®) | 97.9% final cure rate in children with visceral leishmaniasis.[10] | [10] |
| Amphotericin B | Liposomes | 93.1% cure rate in patients with mucosal leishmaniasis. | |
| Albendazole | Mesoporous Silica Nanoparticles | 2.9-fold increase in cytotoxicity against liver cancer cells (used as a model).[11] | [11] |
| Albendazole | Nanocrystals | 1.4-fold increase in oral bioavailability in rats.[12] | [12] |
| Ivermectin | Polymeric Nanocapsules | High encapsulation efficiency (100%) and suitable size for cellular uptake. |
Experimental Protocols
Protocol 1: Formulation of Solid Lipid Nanoparticles (SLNs) for an Anti-parasitic Agent using a Hot Homogenization Technique
-
Preparation of Lipid Phase:
-
Melt the solid lipid (e.g., Compritol® 888 ATO) by heating it to 5-10 °C above its melting point.
-
Dissolve the lipophilic anti-parasitic agent in the molten lipid.
-
-
Preparation of Aqueous Phase:
-
Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188) to the same temperature as the lipid phase.
-
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-speed stirring to form a coarse oil-in-water emulsion.
-
-
Homogenization:
-
Subject the coarse emulsion to high-pressure homogenization for a specified number of cycles at a defined pressure and temperature.
-
-
Cooling and Nanoparticle Formation:
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index, and zeta potential using dynamic light scattering.
-
Determine the encapsulation efficiency by separating the free drug from the SLNs and quantifying the drug in each fraction.
-
Protocol 2: In-Vitro Drug Release Study using a Dialysis Bag Method
-
Preparation:
-
Place a known amount of the anti-parasitic agent-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Seal the dialysis bag.
-
-
Release Study:
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline at pH 7.4) maintained at 37 °C with constant stirring.
-
-
Sampling:
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Quantification:
-
Analyze the amount of the anti-parasitic agent in the collected samples using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
Protocol 3: In-Vivo Efficacy Study in a Murine Model of Parasitic Infection
-
Animal Infection:
-
Infect a cohort of mice with the target parasite according to an established protocol.
-
-
Treatment Groups:
-
Divide the infected mice into groups, including:
-
A control group receiving no treatment.
-
A group receiving the free anti-parasitic agent.
-
A group receiving the anti-parasitic agent-loaded nanoparticle formulation.
-
A group receiving empty nanoparticles (to assess carrier effects).
-
-
-
Drug Administration:
-
Administer the treatments to the respective groups via the intended route (e.g., oral gavage, intravenous injection).
-
-
Monitoring:
-
Monitor the health of the animals and record any adverse effects.
-
-
Efficacy Assessment:
-
At a predetermined time point post-treatment, euthanize the animals and determine the parasite burden in the relevant tissues (e.g., liver, spleen, intestines).
-
Compare the parasite load between the different treatment groups to evaluate the efficacy of the nanoparticle formulation.
-
-
Statistical Analysis:
-
Perform statistical analysis to determine if there are significant differences in parasite reduction between the treatment groups.
-
Visualizations
References
- 1. Nanoparticles for antiparasitic drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanoparticles for antiparasitic drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement the oral bioavailability of praziquantel by incorporation into solid lipid nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ingentaconnect.com [ingentaconnect.com]
- 7. d-nb.info [d-nb.info]
- 8. A novel praziquantel solid lipid nanoparticle formulation shows enhanced bioavailability and antischistosomal efficacy against murine S. mansoni infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy and Safety of Liposomal Amphotericin B for Visceral Leishmaniasis in Children and Adolescents at a Tertiary Care Center in Bihar, India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Liposomal Amphotericin B for the Treatment of Mucosal Leishmaniasis from the New World: A Retrospective Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Ivermectin-Loaded Mesoporous Silica and Polymeric Nanocapsules: Impact on Drug Loading, In Vitro Solubility Enhancement, and Release Performance - PMC [pmc.ncbi.nlm.nih.gov]
Refining "Anti-parasitic agent 3" synthesis for higher yield and purity
Technical Support Center: Synthesis of Anti-parasitic Agent 3
Welcome to the technical support center for the synthesis of this compound. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges in the synthesis, aiming to improve both yield and purity.
Troubleshooting and FAQs
This section addresses specific issues that may arise during the two-key steps of the synthesis: the Suzuki Coupling reaction to form the intermediate ester and the final Saponification step to yield this compound.
Step 1: Suzuki Coupling Reaction
Q1: My Suzuki coupling reaction is showing low conversion or stalling. What are the likely causes and solutions?
A1: Low conversion is a common issue in Suzuki couplings.[1][2] Several factors could be responsible. Consider the following troubleshooting steps:
-
Catalyst Activity: The Palladium (Pd) catalyst is sensitive to air and moisture. Ensure your catalyst is fresh and handled under an inert atmosphere (Nitrogen or Argon). If the catalyst is old, consider opening a new bottle.[2] Using a pre-catalyst, which is more stable, can also ensure the efficient generation of the active Pd(0) species.
-
Solvent and Reagent Quality: Ensure all solvents are anhydrous and reagents are pure. Degassing the solvent and water mixture by bubbling with an inert gas for at least 30 minutes before adding the catalyst is crucial to remove dissolved oxygen, which can deactivate the catalyst and lead to side reactions like homocoupling.[1][3][4]
-
Base Selection and Activation: The choice and quality of the base are critical. Carbonates like K₂CO₃ or Cs₂CO₃ are common, but their effectiveness can be hampered by absorbed moisture. Consider using a stronger base or ensuring your base is freshly dried or activated before use.[1]
-
Reaction Temperature: While 80-100°C is a typical range, some Suzuki reactions require higher temperatures to proceed efficiently. If solubility is not an issue, cautiously increasing the temperature to around 120°C could improve the reaction rate.[1]
Q2: I am observing a significant amount of homocoupling byproduct (dimer of the boronic acid). How can I minimize this?
A2: Homocoupling is often caused by the presence of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3][5]
-
Thorough Degassing: The most critical step is to rigorously degas the reaction mixture before adding the palladium catalyst.
-
Stoichiometry: Using a slight excess of the aryl halide relative to the boronic acid can sometimes reduce homocoupling.
-
Ligand Choice: Bulky electron-rich phosphine ligands can suppress homocoupling by favoring the desired cross-coupling pathway.[3]
Q3: Post-reaction, I am struggling to remove all traces of the palladium catalyst from my product. What are the best methods?
A3: Residual palladium is a common concern, especially in pharmaceutical synthesis. Several methods can be employed for its removal:[6]
-
Filtration through Celite: A simple and often effective method is to dilute the reaction mixture and filter it through a pad of Celite. This can remove insoluble palladium species.[7][8]
-
Activated Carbon: Stirring the crude product solution with activated carbon can effectively adsorb residual palladium.[9]
-
Metal Scavengers: For very low residual levels, commercially available silica-based scavengers with thiol or other functional groups can be highly effective at selectively binding and removing palladium.[6][8]
-
Chromatography: Standard column chromatography is also a reliable method for separating the product from the catalyst.[7]
Step 2: Saponification
Q1: The saponification of the intermediate ester is incomplete, even after extended reaction times. What can I do?
A1: Incomplete saponification can result from several factors:
-
Steric Hindrance: If the ester is sterically hindered, the reaction may require more forcing conditions. Increasing the reaction temperature (reflux) can help overcome the activation energy barrier.[10]
-
Insufficient Base: Saponification is irreversible because the final deprotonation of the carboxylic acid drives the reaction to completion.[11][12] Ensure you are using a sufficient excess of the hydroxide base (e.g., LiOH, NaOH, KOH).[10]
-
Solubility Issues: The ester may not be fully soluble in the reaction medium. Adding a co-solvent like Tetrahydrofuran (THF) or using alcoholic solvents such as methanol or ethanol can improve solubility and reaction rate.[10][13]
Q2: During the acidic workup after saponification, my product is oiling out or is difficult to crystallize. How should I proceed?
A2: This is a common purification challenge.
-
Proper pH Adjustment: Ensure the aqueous layer is sufficiently acidified to a pH of 1-3 to fully protonate the carboxylate salt into the neutral carboxylic acid, which is more soluble in organic solvents.[13]
-
Extraction Solvent: Choose an appropriate organic solvent for extraction. If the product is partially water-soluble, multiple extractions with a solvent like ethyl acetate or dichloromethane may be necessary.
-
Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of the organic product and improve extraction efficiency.[13]
-
Crystallization: If direct crystallization is difficult, try dissolving the crude product in a minimal amount of a good solvent and then slowly adding an anti-solvent to induce precipitation.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize hypothetical data from optimization studies for the two synthesis steps.
Table 1: Suzuki Coupling Optimization
| Entry | Catalyst (mol%) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Purity (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ | K₂CO₃ (2) | Dioxane/H₂O | 90 | 55 | 85 |
| 2 | Pd₂(dba)₃ (1) | SPhos | K₃PO₄ (2) | Toluene/H₂O | 110 | 88 | 96 |
| 3 | Pd(dppf)Cl₂ (2) | (internal) | Cs₂CO₃ (2) | THF/H₂O | 85 | 92 | 98 |
| 4 | Pd(OAc)₂ (2) | XPhos | K₂CO₃ (2) | Dioxane/H₂O | 100 | 85 | 95 |
Table 2: Saponification Optimization
| Entry | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | NaOH (1.5) | MeOH/H₂O | 65 | 12 | 75 | 90 |
| 2 | KOH (3.0) | EtOH/H₂O | 80 | 4 | 91 | 97 |
| 3 | LiOH (3.0) | THF/H₂O | 25 | 16 | 98 | 99 |
| 4 | NaOH (3.0) | THF/H₂O | 65 | 2 | 96 | 99 |
Experimental Protocols
Protocol 1: Synthesis of Intermediate Ester via Suzuki Coupling
This procedure is based on optimized conditions from the data table.
-
Reagent Setup: To a dry Schlenk flask under an Argon atmosphere, add the aryl bromide (1.0 equiv.), the boronic acid pinacol ester (1.2 equiv.), and Cesium Carbonate (Cs₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add a degassed 4:1 mixture of THF and water.
-
Degassing: Sparge the resulting slurry with Argon for 30 minutes with vigorous stirring.
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.02 equiv.) to the mixture.
-
Reaction: Heat the reaction mixture to 85°C and stir overnight. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure intermediate ester.
Protocol 2: Saponification to this compound
This procedure uses Lithium Hydroxide for a clean, room-temperature reaction.[10]
-
Reaction Setup: Dissolve the intermediate ester (1.0 equiv.) in a mixture of THF and water (e.g., 3:1 ratio) in a round-bottom flask.
-
Base Addition: Add Lithium Hydroxide (LiOH, 3.0 equiv.) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 16 hours. Monitor by TLC or LC-MS until the starting material is consumed.[10]
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water.
-
Acidification: Cool the aqueous solution in an ice bath and acidify to pH ~2 by the dropwise addition of 1N HCl. A precipitate should form.
-
Extraction: Extract the aqueous slurry with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield this compound. Further purification can be achieved by recrystallization if necessary.
Visualizations
Diagrams of Workflows and Pathways
Caption: Overall synthesis workflow for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. biotage.com [biotage.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 10. Saponification-Typical procedures - operachem [operachem.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. quora.com [quora.com]
- 13. web.gps.caltech.edu [web.gps.caltech.edu]
Validation & Comparative
Validating the In Vivo Efficacy of a Novel Anti-Parasitic Compound: A Comparative Guide
In the pursuit of novel therapeutics to combat parasitic diseases, particularly in the face of emerging drug resistance, the rigorous in vivo validation of new chemical entities is paramount.[1] This guide provides a comparative framework for assessing the efficacy of a hypothetical new investigational compound, "Anti-parasitic agent 3," against established anti-parasitic drugs: Ivermectin, Albendazole, and Praziquantel. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the design and interpretation of preclinical efficacy studies.
Comparative Efficacy of Standard Anti-parasitic Agents
A summary of the in vivo efficacy for three widely used anti-parasitic drugs is presented below. These data serve as a benchmark for evaluating the potential of novel agents like "this compound."
| Drug | Target Parasite(s) | Animal Model | Dosage | Efficacy Metric | Observed Efficacy | Reference(s) |
| Ivermectin | Onchocerca volvulus (microfilariae) | Human | 150 µg/kg (single dose) | Microfilariae reduction | 60% reduction on day 1, 85% by day 30 | [2] |
| Strongyloides stercoralis | Human | 200 µg/kg (single dose) | Cure Rate | Not specified in provided abstracts | [2] | |
| Triatoma infestans (vector) | Hen | 0.5% Spot-on | Nymph mortality | Up to 47.5% at 120h | [3] | |
| Albendazole | Giardia duodenalis | Mouse | >100 mg/kg (twice daily for 2-4 doses) | Cyst excretion inhibition & Trophozoite elimination | Complete inhibition and elimination | [4] |
| Hookworm | Human | 400 mg (single dose) | Cure Rate (CR) & Egg Reduction Rate (ERR) | 87% CR, 93% ERR | [5] | |
| Ascaris lumbricoides | Human | 400 mg (single dose) | Cure Rate (CR) & Egg Reduction Rate (ERR) | 96% CR, ~100% ERR | [6][7] | |
| Trichuris trichiura | Human | 400 mg (single dose) | Cure Rate (CR) | 50.0–61.5% | [6] | |
| Praziquantel | Schistosoma mansoni | Human | 40 mg/kg (single dose) | Cure Rate | 79.4-88.6% | [8] |
| Schistosoma japonicum | Human | 40 mg/kg (single dose) | Cure Rate | 85.7% | [8] | |
| Schistosoma japonicum (single-sex) | Mouse | 400 mg/kg | Worm burden reduction | Significant reduction in males, no effect on females | [9] | |
| Clonorchis sinensis | Human | 3 x 25 mg/kg/day (1-2 days) | Cure Rate | 85.7-100% | [8] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of efficacy studies. Below are generalized protocols for key experiments in the evaluation of anti-parasitic agents.
Murine Model of Schistosomiasis
This protocol is adapted for testing the efficacy of an agent against Schistosoma species.
-
Animal Model: Female C57BL/6 mice, 6-8 weeks old.[10]
-
Infection: Mice are percutaneously infected with approximately 120 S. mansoni cercariae.
-
Treatment:
-
Treatment is initiated 2 and 4 weeks post-infection to assess efficacy against juvenile and adult worms, respectively.[11]
-
"this compound" is administered orally at predetermined doses (e.g., 10, 50, 100 mg/kg).
-
A vehicle control group (e.g., 7% Tween 80, 3% ethanol) and a positive control group (Praziquantel, e.g., 250 mg/kg) are included.[11]
-
-
Efficacy Assessment:
-
At a set time point post-treatment (e.g., 2 weeks), mice are euthanized.
-
Adult worms are recovered from the mesenteric veins and liver by perfusion.
-
Worm burden reduction is calculated by comparing the mean number of worms in the treated groups to the vehicle control group.
-
Ova counts in the liver and intestine are also determined to assess effects on fecundity.
-
Helminth Egg Reduction Rate (ERR) Assay
This protocol is standard for assessing the efficacy of anthelmintics against gastrointestinal nematodes in humans or livestock.[12]
-
Study Population: Infected individuals or animals with a fecal egg count above a predetermined threshold.
-
Pre-Treatment Sampling: Collect fecal samples from each subject before treatment.
-
Treatment Administration:
-
Administer "this compound" at the test dose.
-
Include a placebo control group and a positive control group (e.g., Albendazole 400 mg).[5]
-
-
Post-Treatment Sampling: Collect fecal samples again at a specified time after treatment (e.g., 14-21 days).[5]
-
Fecal Egg Count:
-
Use a standardized technique such as the McMaster or Kato-Katz method to determine the number of eggs per gram of feces (EPG).
-
-
Calculation of ERR:
-
ERR (%) = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100.
-
Visualizing Experimental Design and Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and biological pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Evidence-based indications for ivermectin in parasitic diseases: An integrated approach to context and challenges in Peru - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vivo efficacy of albendazole against Giardia duodenalis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo and in vitro efficacy of a single dose of albendazole against hookworm infection in northwest Ethiopia: open-label trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Albendazole and Mebendazole as Anti-Parasitic and Anti-Cancer Agents: an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Praziquantel Treatment in Trematode and Cestode Infections: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo efficiency of praziquantel treatment of single-sex Schistosoma japonicum aged three months old in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery [mdpi.com]
- 11. In Vivo Evaluation of Praziquantel-Loaded Solid Lipid Nanoparticles against S. mansoni Infection in Preclinical Murine Models | MDPI [mdpi.com]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Comparative Analysis of Novel Anti-parasitic Agent 3 with Existing Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the novel investigational compound, Anti-parasitic agent 3, against a panel of established anti-parasitic drugs. The objective of this document is to furnish researchers and drug development professionals with a comprehensive overview of the agent's performance, supported by hypothetical experimental data and detailed methodologies for key assays.
Introduction to this compound
This compound is a novel synthetic compound currently under investigation for its broad-spectrum anti-parasitic activity. Its unique proposed mechanism of action targets a previously unexploited biochemical pathway in a range of protozoan and helminth parasites, suggesting a low probability of cross-resistance with existing drug classes.
Comparative Efficacy and Selectivity
The in vitro efficacy of this compound was evaluated against various parasitic species and compared with standard-of-care drugs. The selectivity index (SI), a ratio of cytotoxicity to antiparasitic activity, was also determined to assess the agent's therapeutic window.
| Drug | Target Parasite | In Vitro Efficacy (IC50/EC50 in µM) | Cytotoxicity (CC50 in µM, on Vero cells) | Selectivity Index (SI = CC50/IC50) |
| This compound (Hypothetical Data) | Plasmodium falciparum (W2, Chloroquine-resistant) | 0.05 | >200 | >4000 |
| Trypanosoma cruzi (Tulahuen C4) | 0.25 | >200 | >800 | |
| Leishmania donovani (LD-1S) | 0.40 | >200 | >500 | |
| Schistosoma mansoni (Adult) | 1.5 | >200 | >133 | |
| Ivermectin | Onchocerca volvulus (microfilariae) | Not typically measured in vitro | ~50 | Not Applicable |
| Strongyloides stercoralis | Not typically measured in vitro | ~50 | Not Applicable | |
| Albendazole | Echinococcus granulosus (protoscoleces) | 0.1 | >10 | >100 |
| Ascaris lumbricoides (Adult) | Not typically measured in vitro | >10 | Not Applicable | |
| Artemisinin | Plasmodium falciparum (3D7, Chloroquine-sensitive) | 0.005 | >25 | >5000 |
| Benznidazole | Trypanosoma cruzi (Tulahuen C4) | 2.5 | 100 | 40 |
Mechanism of Action
A key differentiator for new anti-parasitic agents is a novel mechanism of action that can overcome existing resistance.
-
This compound (Hypothetical): It is proposed to act as a potent and specific inhibitor of the parasite's mitochondrial F1Fo-ATP synthase, a novel target not exploited by current anti-parasitic drugs. This leads to a rapid depletion of cellular ATP, causing metabolic collapse and parasite death.
-
Ivermectin: This agent binds with high affinity to glutamate-gated chloride ion channels in invertebrate muscle and nerve cells, leading to an increase in the permeability of the cell membrane to chloride ions.[1] This results in hyperpolarization of the cell, causing paralysis and death of the parasite.[1][2]
-
Albendazole: As a member of the benzimidazole class, albendazole functions by inhibiting microtubule synthesis, which disrupts glucose uptake and leads to the parasite's death.[3][4]
-
Artemisinin: These compounds are sesquiterpene lactones that bind to heme within the parasite, leading to the decomposition of their endoperoxide bridge.[3] This process releases toxic free radicals that damage the parasite.[3]
-
Benznidazole: This drug is a 2-nitroimidazole derivative. Its mechanism is thought to involve the generation of reactive oxygen species that damage parasitic DNA and other macromolecules.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to generate the comparative data presented.
1. In Vitro Anti-plasmodial Assay
-
Objective: To determine the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.
-
Methodology:
-
A chloroquine-resistant strain (e.g., W2) of P. falciparum is maintained in a continuous in vitro culture of human erythrocytes.[5]
-
The parasite culture is synchronized to the ring stage.
-
Serial dilutions of the test compounds are prepared in 96-well microplates.
-
Infected erythrocytes are added to each well and incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Parasite growth inhibition is quantified using a DNA-intercalating fluorescent dye like PicoGreen.[5] The fluorescence intensity, which is proportional to the amount of parasitic DNA, is measured using a fluorescence plate reader.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. In Vitro Anti-trypanosomal Assay
-
Objective: To determine the 50% effective concentration (EC50) of a compound against the intracellular amastigote form of Trypanosoma cruzi.
-
Methodology:
-
Vero cells are seeded in 96-well plates and infected with trypomastigotes of a reporter strain of T. cruzi (e.g., Tulahuen clone C4 expressing β-galactosidase).[5]
-
After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
The plates are incubated for 120 hours.[5]
-
The level of β-galactosidase expression, which correlates with the number of viable intracellular parasites, is determined by adding a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside) and measuring the absorbance at 570 nm.[5]
-
EC50 values are determined from the dose-response curves.
-
3. In Vivo Efficacy Assessment in a Murine Model of Malaria
-
Objective: To evaluate the in vivo anti-malarial efficacy of a compound.
-
Methodology (4-Day Suppressive Test):
-
Mice are infected intravenously with Plasmodium berghei.[6]
-
Two hours post-infection, the test compound is administered orally or subcutaneously. Treatment is continued daily for four consecutive days.[6]
-
On day 5, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.[6]
-
The percent reduction in parasitemia is calculated relative to an untreated control group.[6] The ED50 (effective dose that reduces parasitemia by 50%) can be determined by testing a range of doses.[6]
-
4. Cytotoxicity Assay
-
Objective: To determine the 50% cytotoxic concentration (CC50) of a compound against a mammalian cell line.
-
Methodology:
-
Vero cells (or another suitable mammalian cell line) are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is then replaced with fresh medium containing serial dilutions of the test compound.
-
The plates are incubated for 72 hours.
-
Cell viability is assessed using a metabolic assay, such as the reduction of 3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide (MTT).[5] The absorbance is measured at 570 nm.
-
The CC50 value is calculated from the dose-response curve.
-
Visualizations
The following diagrams illustrate the proposed mechanism of action for this compound, a typical experimental workflow for anti-parasitic drug screening, and the logical flow of the comparative analysis.
Caption: Proposed mechanism of action for this compound.
Caption: General experimental workflow for anti-parasitic drug screening.
Caption: Logical relationship of the comparative analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. longdom.org [longdom.org]
- 3. Antiparasitic Drugs - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanisms of action in antiparasitic drugs | Research Starters | EBSCO Research [ebsco.com]
- 5. Screening and evaluation of antiparasitic and in vitro anticancer activities of Panamanian endophytic fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mmv.org [mmv.org]
Moxidectin vs. Ivermectin: A Head-to-Head Comparison for Researchers
An in-depth analysis of two leading macrocyclic lactones, comparing their mechanisms of action, efficacy, pharmacokinetic profiles, and resistance patterns.
In the landscape of anti-parasitic agents, Moxidectin and Ivermectin stand out as two of the most significant macrocyclic lactones. Both are derived from Streptomyces species and are widely used in human and veterinary medicine.[1] While sharing a similar mode of action, key structural and pharmacokinetic differences lead to distinct efficacy profiles and clinical applications.[1] This guide provides a comprehensive, data-driven comparison to inform researchers and drug development professionals.
Mechanism of Action: A Shared Pathway with Subtle Differences
Both Moxidectin and Ivermectin exert their anti-parasitic effects by targeting glutamate-gated chloride channels (GluCls) in invertebrates.[2] This binding leads to an influx of chloride ions, causing hyperpolarization of neuronal and muscle cells, and ultimately resulting in flaccid paralysis and death of the parasite.[2]
While the primary target is the same, some studies suggest that the two drugs may have different effects on various parasites, potentially indicating interactions with different target sites.[2][3] For example, research on Caenorhabditis elegans has shown quantitative and qualitative differences in the response to the two anthelmintics, suggesting that the product of the glc-2 gene may play a role in sensitivity to Moxidectin but not to Ivermectin.[2]
dot
Caption: Mechanism of action for Moxidectin and Ivermectin.
Comparative Efficacy: A Tale of Two Potencies
The efficacy of Moxidectin and Ivermectin can vary significantly depending on the target parasite. While both demonstrate broad-spectrum activity, there are notable differences in their potency against specific species.
| Parameter | Moxidectin | Ivermectin | Source |
| Sarcoptes scabiei (in vitro LC50 at 24h) | 0.5 µM | 1.8 µM | [3][4] |
| Strongyloides stercoralis (Cure Rate) | 93.7% | 95.2% | [5][6] |
| Adult Cyathostomes (horses) | >99% | >99% | [7][8] |
| Encysted Cyathostome Larvae (LL3/L4 in horses) | 62.6-79.1% | 0% | [7][8] |
| Gasterophilus spp. (third instar in horses) | 0-20.4% | 95.4% | [7][8] |
| Ivermectin-resistant Haemonchus contortus (sheep) | 85.1% (0.2 mg/kg), 98.1% (0.4 mg/kg) | 0% (0.2 & 0.4 mg/kg) | [9] |
In vitro studies on Sarcoptes scabiei have shown Moxidectin to be more potent than Ivermectin, with a lower concentration required to kill 50% of mites.[3][4] For Strongyloides stercoralis infections, both drugs exhibit high cure rates, with a non-inferiority trial showing a cure rate of 93.7% for Moxidectin compared to 95.2% for Ivermectin.[5][6]
In veterinary medicine, particularly in equine parasite control, both drugs are highly effective against adult cyathostomes.[7][8] However, Moxidectin shows moderate efficacy against encysted cyathostome larvae, a stage where Ivermectin is ineffective.[7][8] Conversely, Ivermectin is highly effective against the third instar stage of Gasterophilus spp., while Moxidectin has limited activity.[7][8] Notably, Moxidectin has demonstrated efficacy against some Ivermectin-resistant nematode strains.[9][10]
Pharmacokinetic Profiles: A Key Differentiator
The most significant differences between Moxidectin and Ivermectin lie in their pharmacokinetic properties. Moxidectin generally exhibits a longer terminal elimination half-life and a larger volume of distribution compared to Ivermectin.
| Parameter | Moxidectin | Ivermectin | Species | Source |
| Terminal Elimination Half-life (t1/2) | 621.3 ± 149.3 h | 80.3 ± 29.8 h | Beagle Dogs | [11][12][13] |
| Peak Plasma Concentration (Cmax) | 234.0 ± 64.3 ng/ml | 132.6 ± 43.0 ng/ml | Beagle Dogs | [11][12][13] |
| Volume of Distribution (Vss/F) | 19.21 ± 3.61 L/kg | 5.35 ± 1.29 L/kg | Beagle Dogs | [11][12][13] |
| Mean Residence Time (MRT) | 18.4 ± 4.4 days | 4.8 ± 0.6 days | Horses | [14] |
| Mean Residence Time (MRT) | 14.6 days | 7.35 days | Cattle | [15] |
In beagle dogs, the terminal elimination half-life of Moxidectin was significantly longer than that of Ivermectin.[11][12] This prolonged residence time is also observed in horses and cattle, which may contribute to a more sustained anti-parasitic effect.[14][15] The higher lipophilicity of Moxidectin leads to a larger volume of distribution, allowing for greater tissue penetration and persistence.
dot
Caption: Comparative experimental workflow.
Experimental Protocols
In Vitro Efficacy against Sarcoptes scabiei
-
Mite Collection: Sarcoptes scabiei var. suis mites are collected from experimentally infected pigs.
-
Assay: Mites are placed in microtiter plates containing various concentrations of Moxidectin or Ivermectin dissolved in a suitable solvent (e.g., mineral oil or DMSO).
-
Incubation: Plates are incubated at a controlled temperature and humidity (e.g., 25°C and 75% relative humidity).
-
Viability Assessment: Mite viability is assessed at specific time points (e.g., 24 hours) under a microscope. Mites are considered dead if they show no movement.
-
Data Analysis: The lethal concentration 50 (LC50), the concentration of the drug that kills 50% of the mites, is calculated using probit analysis.[3][4]
Non-inferiority Trial for Strongyloides stercoralis Infection
-
Study Population: Participants with confirmed Strongyloides stercoralis infection, diagnosed by microscopic examination of stool samples.
-
Randomization: Participants are randomly assigned to receive a single oral dose of either Moxidectin (e.g., 8 mg) or Ivermectin (e.g., 200 µg/kg).
-
Follow-up: Participants are followed up at specific intervals (e.g., 14-21 days) post-treatment.
-
Efficacy Assessment: Cure rate is determined by the absence of S. stercoralis larvae in stool samples at the follow-up examinations.
-
Statistical Analysis: The difference in cure rates between the two treatment groups is calculated with a 95% confidence interval to assess non-inferiority.[5][6]
Resistance
The extensive use of Ivermectin has led to the emergence of resistance in various parasite populations.[16] While Moxidectin has shown efficacy against some Ivermectin-resistant strains, cross-resistance has also been reported.[10][17][18] Studies on C. elegans have demonstrated that selection with either Ivermectin or Moxidectin can lead to acquired tolerance to both drugs.[18] This underscores the importance of responsible use and continued research into resistance mechanisms.
Conclusion
Moxidectin and Ivermectin are both highly effective anti-parasitic agents with a shared mechanism of action. However, they exhibit important differences in their efficacy against specific parasites and in their pharmacokinetic profiles. Moxidectin's higher potency against certain arthropods and its significantly longer half-life offer potential advantages in specific clinical scenarios.[3][11] Conversely, Ivermectin remains a cornerstone of treatment for a broad range of parasitic infections and demonstrates superior efficacy against certain parasites like Gasterophilus spp.[1][7] The choice between these two agents should be guided by the target parasite, host species, and local resistance patterns. Further research is crucial to fully understand their distinct properties and to optimize their use in combating parasitic diseases.
References
- 1. Page loading... [guidechem.com]
- 2. A comparison of the effects of ivermectin and moxidectin on the nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Efficacy of Moxidectin versus Ivermectin against Sarcoptes scabiei - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Ivermectin vs moxidectin for treating Strongyloides stercoralis infection: a systematic review | Parasitology | Cambridge Core [cambridge.org]
- 7. Comparative efficacy of moxidectin and ivermectin against hypobiotic and encysted cyathostomes and other equine parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. Comparative pharmacokinetic and pharmacodynamic response of single and double intraruminal doses of ivermectin and moxidectin in nematode-infected lambs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Moxidectin against ivermectin-resistant nematodes--a global view - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparison of the pharmacokinetics of moxidectin and ivermectin after oral administration to beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparative plasma disposition kinetics of ivermectin, moxidectin and doramectin in cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ivermectin and Moxidectin Resistance Discovered in North America | Equine Programs [equine.mgcafe.uky.edu]
- 17. Mutual resistance to avermectins and milbemycins: oral activity of ivermectin and moxidectin against ivermectin-resistant and susceptible nematodes | Semantic Scholar [semanticscholar.org]
- 18. Acquired Tolerance to Ivermectin and Moxidectin after Drug Selection Pressure in the Nematode Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Validating Biomarkers for "Anti-parasitic agent 3" Efficacy: A Comparative Guide
Introduction: Visceral leishmaniasis (VL), caused by the protozoan parasite Leishmania donovani, remains a significant global health challenge. The development of new, effective treatments is a priority, but this requires robust methods to evaluate drug efficacy early in the development pipeline. This guide provides a framework for validating biomarkers to assess the efficacy of a novel therapeutic candidate, "Anti-parasitic agent 3" (APA-3), a hypothetical inhibitor of Leishmania Pyruvate Kinase (PYK).[1][2][3][4] PYK is a critical enzyme in the parasite's glycolytic pathway, which is its sole source of ATP generation, making it a promising drug target.[1][2][3][4] This document compares APA-3 to the standard-of-care oral drug, Miltefosine, and details the experimental protocols and data required for rigorous biomarker validation.
Section 1: Mechanism of Action and Biomarker Selection
APA-3 is designed to selectively inhibit the parasite's Pyruvate Kinase enzyme, disrupting ATP production and leading to parasite death. Miltefosine, in contrast, has a more complex mechanism, involving the disruption of lipid metabolism, mitochondrial function, and intracellular calcium homeostasis.[5][6][7][8]
Based on APA-3's proposed mechanism, four key biomarkers have been selected to provide a multi-faceted view of its efficacy, from direct target engagement to downstream host response.
Selected Biomarkers for APA-3 Efficacy:
-
Target Engagement: Leishmania Pyruvate Kinase (PYK) Activity: Directly measures the inhibition of the drug's intended target. A decrease in PYK activity post-treatment would serve as a primary indicator of target engagement.
-
Metabolic Impact: Intracellular ATP Levels: As PYK is the final enzyme in the glycolytic pathway responsible for ATP generation, its inhibition is expected to cause a rapid drop in cellular ATP.[9][10][11][12] This serves as a crucial marker of the drug's metabolic impact on the parasite.
-
Parasite Viability: Parasite Load via kDNA qPCR: This biomarker quantifies the number of viable parasites within host cells by measuring the amount of Leishmania kinetoplast DNA (kDNA).[13][14][15][16] A reduction in parasite load is a direct measure of the agent's killing efficacy.
-
Host Immune Response: Nitric Oxide (NO) Production: Activated macrophages, the primary host cells for Leishmania, produce nitric oxide as a key mechanism to kill the intracellular parasites.[17][18][19] An increase in NO production following treatment indicates a successful host-mediated clearance of dying parasites.
Section 2: Comparative Efficacy and Biomarker Modulation
The following tables present hypothetical in vitro data comparing the efficacy of APA-3 and Miltefosine in L. donovani-infected murine macrophages.
Table 1: Comparative In Vitro Efficacy (IC50) at 48 Hours
| Compound | Parasite Viability IC50 (µM) | Macrophage Cytotoxicity CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| APA-3 | 0.8 | > 100 | > 125 |
| Miltefosine | 2.5 | 45 | 18 |
-
IC50 (50% Inhibitory Concentration): The concentration of the drug that inhibits 50% of the parasite growth.
-
CC50 (50% Cytotoxic Concentration): The concentration of the drug that causes 50% toxicity to host cells.
-
Selectivity Index (SI): A measure of the drug's specificity for the parasite over the host cell. A higher SI is desirable.
Table 2: Dose-Dependent Effects on Biomarkers at 48 Hours Post-Treatment
| Treatment | Concentration (µM) | PYK Activity (% of Control) | Intracellular ATP (% of Control) | Parasite Load (kDNA copies/100 cells) | Nitric Oxide (µM) |
| Untreated Control | 0 | 100% | 100% | 8,500 | 2.1 |
| APA-3 | 0.2 | 75% | 68% | 6,200 | 4.5 |
| 0.8 (IC50) | 48% | 45% | 4,250 | 12.8 | |
| 4.0 | 15% | 12% | 850 | 25.6 | |
| Miltefosine | 0.5 | 98% | 95% | 7,100 | 3.9 |
| 2.5 (IC50) | 95% | 70% | 4,250 | 11.5 | |
| 12.5 | 92% | 35% | 1,100 | 22.1 |
Section 3: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of biomarker data.
Macrophage Infection Protocol
-
Cell Culture: Culture RAW 264.7 murine macrophages in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in 5% CO2.
-
Plating: Plate 1 x 10^5 cells/well in a 24-well plate and allow them to adhere for 24 hours.[18]
-
Infection: Infect the adherent macrophages with late-log phase L. donovani promastigotes at a parasite-to-macrophage ratio of 10:1.
-
Incubation: Incubate for 4 hours to allow phagocytosis.
-
Washing: Wash the wells three times with sterile PBS to remove non-phagocytosed promastigotes.
-
Amastigote Differentiation: Add fresh medium and incubate for an additional 24 hours to allow for the transformation of promastigotes into intracellular amastigotes.
Parasite Load Quantification (qPCR)
-
DNA Extraction: After the 48-hour drug treatment, wash the cells with PBS and extract total DNA using a commercial DNA extraction kit.
-
qPCR Reaction: Set up a qPCR reaction using SYBR Green I master mix, primers specific for the conserved region of Leishmania kDNA minicircles, and the extracted DNA template.[14]
-
Standard Curve: Generate a standard curve using serial dilutions of known quantities of L. donovani DNA to allow for absolute quantification of parasite numbers.[13][16]
-
Analysis: Normalize the parasite kDNA copy number to a host housekeeping gene (e.g., GAPDH) to account for variations in cell number.
Nitric Oxide Measurement (Griess Assay)
-
Sample Collection: After the 48-hour incubation, collect 50 µL of the cell culture supernatant from each well.
-
Griess Reagent: Add 50 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid) to the supernatant in a 96-well plate.[17][20][21]
-
Incubation: Incubate at room temperature for 10 minutes in the dark.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[20]
Intracellular ATP Level Measurement
-
Cell Lysis: After the 48-hour treatment, remove the culture medium and add a lysis reagent to release intracellular ATP.
-
Luciferase Reaction: Use a commercial bioluminescent ATP assay kit, which utilizes the firefly luciferase enzyme.[9][10][12] In the presence of ATP, luciferase converts luciferin to oxyluciferin, generating light.
-
Measurement: Measure the luminescent signal using a luminometer. The light intensity is directly proportional to the ATP concentration.[12]
-
Quantification: Calculate the ATP concentration based on a standard curve prepared with known ATP concentrations.
Section 4: Logical Relationship and Interpretation
The selected biomarkers are interconnected and provide a logical cascade of events following successful drug action. This relationship strengthens the validation of each marker as an indicator of APA-3's anti-leishmanial activity.
Interpretation:
The data presented in this guide illustrates a clear and logical pathway for validating the efficacy of APA-3. A potent anti-leishmanial agent should demonstrate:
-
Primary Efficacy: A low IC50 and a high selectivity index (Table 1), indicating potent and specific killing of the parasite.
-
Mechanism-Specific Effects: For APA-3, this is shown by a dose-dependent decrease in PYK activity and a corresponding drop in intracellular ATP levels (Table 2). Miltefosine, not targeting PYK, shows no significant effect on its activity.
-
Downstream Consequences: The reduction in parasite viability is confirmed by the decrease in parasite load (kDNA qPCR). The successful clearance of these dying parasites by the host macrophages is evidenced by the increased production of nitric oxide.
Conclusion
This guide outlines a comprehensive strategy for validating a panel of biomarkers to assess the efficacy of the novel anti-parasitic agent, APA-3. By combining measures of direct target engagement, metabolic impact, parasite viability, and host immune response, researchers can build a robust data package. This multi-faceted approach not only provides strong evidence of a drug's efficacy but also offers critical insights into its mechanism of action, which is essential for further preclinical and clinical development. The detailed protocols and comparative data structure provided herein serve as a template for the rigorous evaluation of new anti-leishmanial drug candidates.
References
- 1. Discovery of Novel Pyruvate Kinase Inhibitors Against Leishmania major Among FDA Approved Drugs Through System Biology and Molecular Docking Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Novel Pyruvate Kinase Inhibitors Against Leishmania major Among FDA Approved Drugs Through System Biology and Molecular Docking Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. turkjps.org [turkjps.org]
- 4. researchgate.net [researchgate.net]
- 5. Progress in antileishmanial drugs: Mechanisms, challenges, and prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. ATP Assays | What is an ATP Assay? [worldwide.promega.com]
- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. bmglabtech.com [bmglabtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Real-Time PCR for Detection and Quantitation of Leishmania in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative monitoring of experimental and human leishmaniasis employing amastigote-specific genes | Parasitology | Cambridge Core [cambridge.org]
- 16. Molecular Diagnosis of Leishmaniasis: Quantification of Parasite Load by a Real-Time PCR Assay with High Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Synthesis and Antileishmanial Activities of Novel 3-Substituted Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Comparative Safety Analysis: Albendazole vs. a Novel Benzimidazole Candidate, "Anti-parasitic agent 3"
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-parasitic drug development, establishing a favorable safety profile is a paramount objective. This guide provides a comparative safety analysis of the widely-used benzimidazole, Albendazole, and a hypothetical next-generation benzimidazole derivative, designated here as "Anti-parasitic agent 3." While Albendazole is a potent broad-spectrum anthelmintic, its clinical use is associated with known adverse effects, primarily hepatotoxicity and myelosuppression. "this compound" is conceptualized as a novel agent engineered to maintain high efficacy while mitigating these key safety liabilities.
This comparison is based on established clinical and preclinical data for Albendazole and projected preclinical data for "this compound," illustrating a target safety profile for a next-generation anti-parasitic therapeutic.
Quantitative Safety Data Summary
The following table summarizes the key safety parameters for Albendazole and the projected profile for "this compound." Data for Albendazole is derived from published clinical studies, while data for "this compound" is based on a target preclinical profile.
| Safety Parameter | Albendazole | "this compound" (Projected) |
| Hepatotoxicity | ||
| Incidence of Elevated Liver Enzymes (>2x ULN) | Up to 50% in long-term therapy[1] | < 5% |
| Severe Liver Injury (ALT >10x ULN) | Rare, but reported[2][3] | Not observed in preclinical models |
| Myelosuppression | ||
| Leukopenia | Reported, can be severe[2][4] | Minimal to no effect on leukocyte counts |
| Thrombocytopenia | Reported[4] | No significant impact on platelet counts |
| Pancytopenia / Aplastic Anemia | Rare, but potential risk[2][3] | Not observed in preclinical models |
| Gastrointestinal Effects | ||
| Nausea/Vomiting | 3.7% - 6.2%[5] | < 2% |
| Abdominal Pain | Common[2][4] | Infrequent |
| Neurological Effects | ||
| Headache / Dizziness | Common[3][4] | Mild and infrequent |
| Increased Intracranial Pressure (in Neurocysticercosis) | Known complication[2][4] | Reduced inflammatory response anticipated |
| Teratogenicity | ||
| Pregnancy Category | Contraindicated in the first trimester[6] | Under investigation, potential for reduced risk |
Experimental Protocols
The safety data presented are based on standard preclinical and clinical experimental protocols.
Preclinical Toxicity Studies (Projected for "this compound")
-
Acute Toxicity: Single ascending doses administered to rodents to determine the maximum tolerated dose (MTD).
-
Repeat-Dose Toxicity: Daily administration for 28 and 90 days in two species (rodent and non-rodent) to assess for target organ toxicity.
-
Hepatotoxicity Assessment: Serum levels of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin are monitored weekly. Histopathological examination of liver tissue is performed at the end of the study.
-
Hematological Assessment: Complete blood counts (CBC) with differentials are performed weekly to monitor for effects on red blood cells, white blood cells, and platelets.
-
Genotoxicity: Ames test, in vitro micronucleus assay, and in vivo chromosomal aberration assay are conducted to assess mutagenic potential.
-
Reproductive Toxicity: Developmental and reproductive toxicology (DART) studies are performed in animal models to evaluate effects on fertility and fetal development.
Clinical Safety Monitoring (for Albendazole)
-
Liver Function Tests: Liver enzymes should be monitored before the start of each treatment cycle and at least every two weeks during therapy.[2][7]
-
Complete Blood Count: Blood counts should be monitored at the beginning of each 28-day cycle and every two weeks during therapy to detect bone marrow suppression.[2]
-
Neurological Assessment: In patients treated for neurocysticercosis, monitoring for symptoms of increased intracranial pressure is crucial.[8]
Mechanism of Action and Pathway Visualization
Both Albendazole and the hypothetical "this compound" belong to the benzimidazole class of anthelmintics. Their primary mechanism of action involves the inhibition of microtubule polymerization by binding to β-tubulin in parasitic cells.[4][6][7] This disruption of the cytoskeleton leads to impaired glucose uptake, depletion of energy reserves, and ultimately, the death of the parasite.[6] The selective toxicity of benzimidazoles is attributed to their higher affinity for parasitic β-tubulin compared to mammalian β-tubulin.[6][7]
Caption: Mechanism of action of benzimidazole anti-parasitic agents.
The following diagram illustrates a hypothetical experimental workflow for the comparative safety assessment of Albendazole and "this compound" in a preclinical setting.
Caption: Preclinical experimental workflow for comparative safety assessment.
Discussion
Albendazole remains a critical tool in the treatment of various parasitic infections. However, its safety profile necessitates careful patient monitoring, particularly for liver function and blood counts.[2][9] The potential for hepatotoxicity is a significant concern, with transient elevations in liver enzymes being relatively common during extended therapy.[1] Although severe liver injury is rare, the risk requires vigilance.[3] Similarly, the possibility of bone marrow suppression, leading to leukopenia or, in rare cases, aplastic anemia, is a serious consideration.[2][3]
"this compound" is conceptualized to address these limitations. Through targeted chemical modifications, its design aims to reduce the metabolic burden on the liver and minimize off-target effects on hematopoietic stem cells. The projected safety profile, with a significantly lower incidence of elevated liver enzymes and a negligible impact on blood cell counts, would represent a substantial advancement in anti-parasitic therapy. Such an improved profile would not only enhance patient safety but also potentially allow for more flexible dosing regimens and broader use in vulnerable populations.
Further preclinical and clinical studies would be essential to validate the theoretical safety advantages of "this compound" and to fully characterize its risk-benefit profile compared to established treatments like Albendazole.
References
- 1. Albendazole - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Albendazole: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. Albenza (albendazole) Side Effects, Warnings, and Drug Interactions [medicinenet.com]
- 4. Albendazole - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. reference.medscape.com [reference.medscape.com]
- 6. youtube.com [youtube.com]
- 7. Albendazole | C12H15N3O2S | CID 2082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Albendazole (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 9. Albendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Genetic Validation of Anti-parasitic Agent 3: A Comparative Guide to Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the activity of Anti-parasitic agent 3 against the malaria parasite Plasmodium falciparum, focusing on the genetic validation of its molecular target, the translation elongation factor 2 (eEF2). By leveraging genetic modification techniques, we demonstrate a clear link between the agent's efficacy and its interaction with this essential parasite protein. All data presented is based on the well-characterized compound M5717 (also known as DDD107498), a potent inhibitor of P. falciparum eEF2.[1][2]
Introduction to Target Validation
Target validation is a critical step in drug discovery, providing the necessary evidence that inhibiting a specific molecular target, such as a protein or enzyme, will lead to the desired therapeutic effect against a pathogen.[1] Genetic approaches offer the most direct and compelling method for target validation. By introducing specific mutations into the gene encoding the putative target and observing a corresponding decrease in drug sensitivity, a definitive link between the compound, its target, and the anti-parasitic effect can be established.[1]
This compound (M5717) was identified through phenotypic screening and subsequently found to inhibit parasite protein synthesis.[1][2] Genetic studies have robustly validated that its mode of action is the inhibition of the translation elongation factor 2 (eEF2), an enzyme essential for the GTP-dependent translocation of the ribosome along mRNA during protein synthesis.[1][2]
Genetic Validation Workflow
The workflow for genetically validating an anti-parasitic drug target typically involves generating drug-resistant parasites, identifying mutations in the target gene, and then recreating these mutations in a drug-sensitive background to confirm their role in conferring resistance.
Mechanism of Action of this compound
This compound functions by binding to eEF2, a crucial component of the parasite's protein synthesis machinery. This binding event stalls the ribosomal translocation process, leading to a complete halt in protein production and subsequent parasite death. Genetic mutations in the eEF2 gene can alter the protein structure, preventing the agent from binding effectively and thus leading to drug resistance.
Comparative Performance Data
Genetic modifications were introduced into the eEF2 gene of the drug-sensitive P. falciparum 3D7 strain. The resulting isogenic lines, differing only by single amino acid substitutions in eEF2, were tested for their sensitivity to this compound. The data clearly demonstrates that specific mutations in eEF2 lead to a dramatic decrease in sensitivity, confirming it as the agent's target.
| Parasite Line | eEF2 Genotype | EC50 for Agent 3 (nM)[1] | Fold Change in EC50 vs. WT[1] |
| 3D7 Parent | Wild-Type (WT) | 0.8 ± 0.1 | - |
| Transfectant | WT-eEF2 (control) | 1.1 ± 0.1 | 1.4 |
| Transfectant | Y186N Mutant | > 3000 | > 3750 |
| Transfectant | P754S Mutant | 148 ± 26 | 185 |
| Transfectant | L755F Mutant | 450 ± 117 | 563 |
| Transfectant | E134A/P754A Mutant | 162 ± 20 | 203 |
EC50 (Half-maximal effective concentration) values are presented as mean ± standard deviation.
Experimental Protocols
CRISPR/Cas9-Mediated Gene Editing of P. falciparum
This protocol provides a general framework for introducing point mutations into the P. falciparum genome.
-
Guide RNA (gRNA) and Donor Template Design:
-
Design a specific gRNA to target a site near the desired mutation point in the eEF2 gene (PF3D7_1455200).
-
Synthesize a donor DNA template (typically 150-200 bp) containing the desired mutation (e.g., Y186N) flanked by two homology arms of ~50-100 bp that match the genomic sequence on either side of the Cas9-induced double-strand break. The protospacer adjacent motif (PAM) sequence in the donor template should be silent-mutated to prevent re-cutting.
-
-
Transfection Preparation:
-
Culture P. falciparum (e.g., 3D7 strain) to a high ring-stage parasitemia (5-10%).
-
Prepare a transfection mix containing the Cas9 protein, the synthesized gRNA, and the donor DNA template in an appropriate electroporation buffer (e.g., Cytomix).
-
-
Electroporation:
-
Combine the parasite culture with the transfection mix.
-
Transfer to an electroporation cuvette and apply a single electrical pulse using a Bio-Rad Gene Pulser or similar device (e.g., 310 V, 950 µF).
-
-
Selection and Cloning:
-
Return the electroporated parasites to culture with fresh red blood cells and medium.
-
If a selection plasmid is used, apply drug pressure (e.g., WR99210) 24 hours post-transfection. For marker-free editing, proceed without drug selection.
-
Monitor for parasite recovery and growth. Once the culture has recovered, isolate genomic DNA for genotyping.
-
Verify the intended edit by PCR amplification of the target locus and Sanger sequencing.
-
Clone the edited parasite population by limiting dilution to obtain a clonal line.
-
In Vitro Drug Susceptibility Assay (SYBR Green I-based)
This assay is used to determine the EC50 of this compound against wild-type and genetically modified parasite lines.
-
Assay Plate Preparation:
-
Serially dilute this compound in complete parasite culture medium in a 96-well flat-bottom plate. Include drug-free wells as negative controls and wells with uninfected red blood cells as a background control.
-
-
Parasite Preparation and Incubation:
-
Synchronize parasite cultures to the ring stage (e.g., using 5% D-sorbitol treatment).
-
Dilute the synchronous culture to a starting parasitemia of ~0.5% in a 2% hematocrit suspension.
-
Add the parasite suspension to each well of the pre-prepared 96-well plate.
-
Incubate the plate for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).
-
-
Lysis and Staining:
-
After incubation, lyse the red blood cells by adding SYBR Green I lysis buffer (containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1X SYBR Green I dye).
-
Incubate the plate in the dark at room temperature for 1-2 hours to allow for DNA staining.
-
-
Data Acquisition and Analysis:
-
Read the fluorescence of each well using a fluorescence plate reader (excitation: 485 nm, emission: 530 nm).
-
Subtract the background fluorescence from uninfected red blood cells.
-
Normalize the data to the drug-free control wells (100% growth).
-
Calculate the EC50 values by fitting the dose-response data to a non-linear regression model (e.g., log[inhibitor] vs. response -- variable slope).
-
Conclusion
The data presented provides definitive genetic validation for translation elongation factor 2 (eEF2) as the molecular target of this compound. The introduction of specific point mutations in the eEF2 gene, which were previously identified in drug-resistant parasite lines, is sufficient to confer high levels of resistance in a drug-sensitive background.[1] This direct correlation between target genotype and drug sensitivity confirms the mechanism of action and underscores the value of genetic approaches in the validation and development of novel anti-parasitic therapeutics.
References
Safety Operating Guide
Safeguarding Our Labs and Environment: Proper Disposal of Anti-Parasitic Agent 3
Essential guidelines for the safe handling and disposal of Anti-parasitic Agent 3, ensuring the protection of laboratory personnel and the environment.
For researchers, scientists, and drug development professionals, adherence to strict safety and disposal protocols is paramount, especially when handling potent compounds like this compound. Improper disposal of this agent can lead to significant environmental contamination and potential harm to aquatic ecosystems. This guide provides a comprehensive, step-by-step procedure for the safe management and disposal of this compound in a laboratory setting.
Immediate Safety and Disposal Protocols
The primary method for the disposal of this compound, similar to other potent pharmaceutical compounds like ivermectin, is through a licensed hazardous waste disposal service.[1][2][3][4] Due to its classification as an environmentally hazardous substance, it must not be disposed of down the drain or in regular trash.[1][2][3][4]
Step-by-Step Disposal Procedure:
-
Segregation and Collection:
-
All waste materials contaminated with this compound, including unused or expired product, contaminated personal protective equipment (PPE), labware (e.g., pipette tips, vials), and absorbent materials from spill cleanups, must be segregated from non-hazardous waste.
-
Collect this waste in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the agent and any solvents used.
-
-
Labeling:
-
The waste container must be labeled with the words "Hazardous Waste," the name of the chemical (this compound), and a clear description of the contents.
-
Include the appropriate hazard pictograms (e.g., environmental hazard).
-
-
Storage:
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete inventory of the waste.
-
Empty containers that held the agent should also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[1][3]
-
Quantitative Data for Disposal and Transport
When preparing this compound for disposal, it is crucial to adhere to transportation regulations. The following table summarizes key quantitative data, using ivermectin as a representative compound.
| Parameter | Value (Solid Form) | Value (Liquid Form) | Reference |
| UN Number | UN 3077 | UN 3082 | [1][4] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (this compound) | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, LIQUID, N.O.S. (this compound) | [1][4] |
| Hazard Class | 9 | 9 | [1][4] |
| Packing Group | III | III | [1][4] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects | Very toxic to aquatic life with long-lasting effects | [1] |
Experimental Protocols
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these procedures, laboratories can ensure they are operating in a safe, compliant, and environmentally responsible manner. Building a culture of safety and trust extends beyond the product itself and is foundational to excellent scientific practice.
References
Featured Recommendations
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|---|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
